Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIBNUOPVTZWRT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351330 | |
| Record name | Benzyl [(3S)-5-oxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87219-29-2 | |
| Record name | Benzyl [(3S)-5-oxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (S)-(â??)-tetrahydro-5-oxo-3-furanylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate (CAS 87219-29-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, with CAS number 87219-29-2, is a chiral building block of significant interest in the pharmaceutical industry. Primarily, it serves as a crucial intermediate in the asymmetric synthesis of various bioactive molecules, most notably β-lactam antibiotics.[1][2] Its rigid furanone core and defined stereochemistry make it an excellent chiral auxiliary, enabling the stereoselective formation of new chemical bonds. This technical guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and analytical methodologies.
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature.[2] It is a carbamate derivative, specifically an ester of carbamic acid.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 87219-29-2 | [3] |
| Molecular Formula | C₁₂H₁₃NO₄ | [3] |
| Molecular Weight | 235.24 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 100-104 °C | |
| Boiling Point | 466.1±44.0 °C at 760 mmHg | |
| Density | 1.3±0.1 g/cm³ | |
| Solubility | Soluble in DMSO and Methanol (Slightly). | [5] |
Synthesis
The synthesis of this compound is typically achieved through the N-protection of the corresponding chiral amine, (S)-3-aminodihydrofuran-2(3H)-one, with a benzyloxycarbonyl (Cbz) group. The starting material, (S)-3-aminodihydrofuran-2(3H)-one hydrochloride (also known as L-Homoserine lactone hydrochloride), is commercially available and can be synthesized from natural amino acids like L-methionine or L-aspartic acid.[5][6]
The general synthetic approach involves the reaction of L-Homoserine lactone hydrochloride with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2][7]
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the benzyloxycarbonyl protection of amino groups.[7]
Materials:
-
(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride (L-Homoserine lactone hydrochloride)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base like triethylamine
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-aminodihydrofuran-2(3H)-one hydrochloride in water.
-
Basification: Cool the solution in an ice bath and add a suitable base, such as sodium bicarbonate, portion-wise until the solution is basic (pH ~8-9). This neutralizes the hydrochloride and liberates the free amine.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate dropwise via a dropping funnel. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.
-
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the protons of the tetrahydrofuranone ring.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the lactone and carbamate, aromatic carbons, the benzylic carbon, and the carbons of the tetrahydrofuranone ring.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique to determine the enantiomeric purity of the final product. A chiral stationary phase, such as one based on derivatized cellulose or amylose, would be suitable for separating the (S) and (R) enantiomers.[8] The mobile phase would typically consist of a mixture of hexane and a polar alcohol like isopropanol.
Applications in Asymmetric Synthesis
This compound is a valuable chiral auxiliary. The carbamate group can direct the stereochemical outcome of reactions at adjacent positions, and the benzyl protecting group can be readily removed under standard hydrogenolysis conditions. Its primary application lies in the synthesis of complex molecules where controlling stereochemistry is critical, such as in the development of novel antibiotics and other therapeutic agents.[1][2]
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[4] Detailed safety information can be found in the material safety data sheet (MSDS) provided by the supplier.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pnrjournal.com [pnrjournal.com]
physical and chemical properties of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral organic molecule of interest in medicinal chemistry and drug discovery. As a derivative of γ-butyrolactone, a scaffold known for a wide range of biological activities, this compound holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, detailed experimental protocols for its synthesis, and an exploration of its potential, yet currently uncharacterized, biological significance. The information is presented to support further research and application in drug development.
Chemical and Physical Properties
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, with the CAS number 87219-29-2, possesses a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol .[1] While specific experimental data for the (S)-enantiomer is limited, the physical and chemical properties are expected to be similar to its racemic mixture and the more extensively studied (R)-enantiomer.
Table 1: Physical and Chemical Properties of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [1] |
| Molecular Weight | 235.24 g/mol | [1] |
| CAS Number | 87219-29-2 | |
| Appearance | Off-white solid | [2] |
| Melting Point | 105-109 °C (for the corresponding (R)-enantiomer) | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | [4] |
| Boiling Point (Predicted) | 466.1±44.0 °C | [3] |
| Density (Predicted) | 1.27 g/cm³ | [2][5] |
Spectroscopic Data
Table 2: Spectroscopic Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 7.88 (d, 1H), 7.36 (m, 5H), 5.05 (s, 2H), 4.43 (dd, 1H), 4.32 (m, 1H), 4.11 (dd, 1H), 2.86 (dd, 1H), 2.39 (dd, 1H) |
| ¹³C NMR | Data not currently available for the (S)-enantiomer. |
| Infrared (IR) | Data not currently available for the (S)-enantiomer. |
| Mass Spectrometry (MS) | Data not currently available for the (S)-enantiomer. |
Experimental Protocols
The synthesis of enantiomerically pure (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is of significant interest. A common strategy involves the use of a chiral starting material, such as L-aspartic acid. The following is a generalized experimental protocol based on established chemical transformations for the synthesis of related compounds.
Synthesis from L-Aspartic Acid
This multi-step synthesis involves the formation of the γ-butyrolactone ring from L-aspartic acid, followed by the introduction of the benzyloxycarbonyl protecting group.
Workflow for the Synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Caption: Synthetic route from L-aspartic acid.
Step 1: Diazotization and Reduction of L-Aspartic Acid L-aspartic acid is treated with sodium nitrite in an acidic medium to form a diazonium salt, which is subsequently reduced, for instance with potassium borohydride, to yield an (S)-2-hydroxysuccinic acid derivative.
Step 2: Lactonization The resulting hydroxy diacid or its ester derivative is subjected to acidic conditions to promote intramolecular cyclization, forming the γ-butyrolactone ring.
Step 3: Introduction of the Amino Group The hydroxyl group at the 3-position is converted to an amino group. This can be achieved through various methods, such as conversion to a leaving group followed by nucleophilic substitution with an azide and subsequent reduction.
Step 4: Carbamate Formation The resulting (S)-3-aminodihydrofuran-2(3H)-one is reacted with benzyl chloroformate in the presence of a base to yield the final product, (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, the γ-butyrolactone core is a well-established pharmacophore present in numerous natural products and synthetic molecules with diverse biological functions. These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8][9][10]
The introduction of the benzyloxycarbonylamino side chain at the chiral center of the lactone ring offers possibilities for specific interactions with biological targets. It is hypothesized that this compound could act as an inhibitor of enzymes or a modulator of receptor signaling. Further screening and biological evaluation are necessary to elucidate its specific mechanism of action.
Hypothetical Target Interaction Workflow
Caption: Potential mechanism of biological action.
Future Directions
The comprehensive characterization of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate presents several avenues for future research. The immediate priorities include:
-
Complete Spectroscopic Analysis: Obtaining and reporting detailed ¹³C NMR, IR, and mass spectrometry data for the (S)-enantiomer.
-
Enantioselective Synthesis Optimization: Developing and optimizing a high-yield, enantioselective synthesis protocol.
-
Biological Screening: Conducting a broad range of biological assays to identify potential therapeutic applications. This could include screening against various cancer cell lines, bacterial and fungal strains, and specific enzyme targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to understand the key structural features required for any observed biological activity.
Conclusion
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a promising chiral molecule with potential for drug discovery. This technical guide has summarized the currently available information on its physical and chemical properties and provided a framework for its synthesis. The lack of data on its biological activity highlights a significant opportunity for further investigation. The insights provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel therapeutic agents.
References
- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | CAS 118399-28-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | 118399-28-3 [chemicalbook.com]
- 4. Buy Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1 [smolecule.com]
- 5. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate | CAS 35677-89-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Utility of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a pivotal chiral building block in modern asymmetric synthesis. This technical guide elucidates its core function as a chiral auxiliary, focusing on its mechanism of action in directing stereoselective transformations. Primarily utilized as a precursor to chiral β-amino acids and their derivatives, this compound is instrumental in the synthesis of complex pharmaceutical agents, including β-lactam antibiotics. This document provides a detailed overview of its synthetic applications, supported by quantitative data, experimental protocols, and mechanistic diagrams to illustrate its role in achieving high levels of stereocontrol.
Introduction
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is paramount to its efficacy and safety. Chiral auxiliaries are powerful tools employed to control the stereochemical outcome of a reaction, and this compound has emerged as a valuable reagent in this context. This compound is a protected form of (S)-3-aminobutyrolactone, where the amine is shielded by a benzyloxycarbonyl (Cbz) group, and the lactone serves as a latent carboxylic acid. Its rigid cyclic structure and defined stereochemistry at the C3 position allow for effective facial discrimination in reactions involving the formation of new stereocenters.
Core Functionality: A Chiral Auxiliary for Asymmetric Synthesis
The primary role of this compound is to serve as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a molecule to guide the stereoselective formation of a new chiral center.[1] After the desired stereochemistry has been established, the auxiliary can be cleaved and potentially recycled.
While specific literature detailing the direct enolate chemistry of this compound is not extensively published, its mechanism of action is best understood through analogous systems where a chiral amine derivative is used to control the formation of a new stereocenter, for instance, in the synthesis of β-amino acids. A well-documented strategy involves the diastereoselective addition of a nucleophile to an imine derived from a chiral amine. The inherent chirality of the amine directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.
A representative example of this principle is the synthesis of a chiral β-amino ester using (S)-phenylglycinol as the chiral auxiliary. This process, detailed in patent literature, showcases the high level of stereocontrol achievable with this class of compounds.
Illustrative Mechanism of Action: Diastereoselective Reformatsky Reaction
The synthesis of a chiral β-amino acid precursor via a diastereoselective Reformatsky reaction serves as an excellent model for the mechanism of action of chiral amine-based auxiliaries. In this reaction, a zinc enolate adds to an imine containing a chiral auxiliary. The steric bulk of the auxiliary effectively blocks one face of the imine, forcing the enolate to attack from the less hindered face.
The following diagram illustrates the workflow for the synthesis of a chiral β-amino ester, highlighting the key stereodirecting step.
The critical step in this sequence is the addition of the Reformatsky reagent to the imine. The (S)-phenylglycinol moiety directs the addition to yield the amino alcohol with high enantiomeric excess.
The proposed transition state for this diastereoselective addition is depicted below, illustrating how the chiral auxiliary dictates the stereochemical outcome.
Quantitative Data
The effectiveness of a chiral auxiliary is measured by the yield and the degree of stereoselectivity it imparts. In the model synthesis of the chiral β-amino ester, the following results were reported:
| Step | Product | Yield | Stereoselectivity |
| Diastereoselective Addition | Amino Alcohol | - | >96% ee |
| Overall Sequence | Chiral β-Amino Ester (PTSA Salt) | 63% | - |
Experimental Protocols
The following protocols are based on the procedures described for the synthesis of the chiral β-amino ester and illustrate the practical application of this synthetic strategy.
Imine Formation
To a solution of (S)-phenylglycinol (11.74 g, 0.086 mol) in toluene (110 ml) in a three-necked round-bottom flask equipped with a mechanical stirrer under a nitrogen atmosphere, 3,5-dichlorobenzaldehyde is added in one portion. After stirring for 15 minutes at 22°C, magnesium sulfate (15 g) is added, and the mixture is stirred for an additional 2 hours. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Diastereoselective Reformatsky Reaction
The crude imine from the previous step is dissolved in N-methylpyrrolidinone (NMP). The solution is cooled to -10°C. A solution of the Reformatsky reagent (BrZnCH₂CO₂tBu·THF, 2 equivalents) is added dropwise, maintaining the internal temperature below -5°C. The reaction is stirred at -10°C until completion, as monitored by TLC.
Oxidative Cleavage and Imine Exchange
The amino alcohol product from the Reformatsky reaction is dissolved in ethanol. An aqueous solution of sodium periodate is added, followed by an aqueous solution of methylamine. The mixture is stirred at room temperature until the oxidative cleavage is complete.
Deprotection and Isolation
The resulting phenylimine is taken up in a mixture of THF and heptane. p-Toluenesulfonic acid (PTSA) is added, and the mixture is heated to reflux. Upon cooling, the PTSA salt of the β-amino ester precipitates and is collected by filtration.
Conclusion
This compound and analogous chiral auxiliaries are indispensable tools in asymmetric synthesis. Their rigid, stereochemically defined structures provide a reliable method for controlling the formation of new stereocenters, which is crucial for the development of enantiomerically pure pharmaceuticals. The illustrative example of a diastereoselective Reformatsky reaction highlights the fundamental principles of how these auxiliaries operate, offering high levels of stereocontrol and acceptable overall yields. This technical guide provides researchers and drug development professionals with a foundational understanding of the mechanism of action and practical application of this important class of chiral building blocks.
References
The Role of Furanylcarbamate Derivatives as Chiral Auxiliaries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a powerful and reliable tool in this endeavor, offering a robust strategy for controlling the stereochemical outcome of a reaction. Among the diverse array of chiral auxiliaries, furanylcarbamate derivatives have emerged as a valuable class, primarily for their remarkable ability to control stereochemistry in intramolecular Diels-Alder (IMDAF) reactions, leading to the synthesis of complex alkaloids and other polycyclic systems. This technical guide provides a comprehensive overview of the synthesis, applications, and stereochemical models of furanylcarbamate derivatives as chiral auxiliaries.
Core Principle: Stereocontrol in the Intramolecular Diels-Alder Furan (IMDAF) Reaction
The primary application of chiral furanylcarbamate derivatives as auxiliaries is in the intramolecular [4+2] cycloaddition of a furan ring (the diene) with a tethered dienophile. The carbamate nitrogen, linked to the furan ring, plays a crucial role in the subsequent transformations of the initial cycloadduct. The stereochemical outcome of this reaction is highly dependent on the nature of the chiral auxiliary attached to the carbamate nitrogen, which effectively directs the facial selectivity of the cycloaddition.
A key feature of the IMDAF reaction of furanyl carbamates is the subsequent nitrogen-assisted ring opening of the initially formed 7-oxabicyclo[2.2.1]heptene adduct. This is followed by a deprotonation to yield a rearranged ketone, a versatile intermediate for further synthetic elaborations.
Synthesis of Furanylcarbamate Chiral Auxiliaries
The synthesis of furanylcarbamate chiral auxiliaries typically involves the reaction of a chiral alcohol or amine with a furan derivative that has been functionalized with a reactive carbamoylating agent, such as a carbamoyl chloride or an isocyanate. Alternatively, a furfuryl amine can be reacted with a chloroformate derived from a chiral alcohol.
General Experimental Protocol for the Synthesis of a Chiral Furanylcarbamate Precursor:
-
Formation of the Chiral Chloroformate: To a solution of a chiral alcohol (1.0 eq.) in a suitable aprotic solvent (e.g., toluene or dichloromethane) at 0 °C is added a solution of phosgene or a phosgene equivalent (e.g., triphosgene) (0.33-0.5 eq.). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The solvent and excess phosgene are carefully removed under reduced pressure to yield the crude chiral chloroformate, which is often used without further purification.
-
Carbamate Formation: To a solution of a furfuryl amine derivative (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine) (1.2 eq.) in an aprotic solvent (e.g., dichloromethane) at 0 °C is added the crude chiral chloroformate (1.1 eq.) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chiral furanylcarbamate.
Applications in Asymmetric Synthesis: The Intramolecular Diels-Alder Reaction
The seminal work of Padwa and coworkers has extensively demonstrated the utility of furanylcarbamates in the stereocontrolled synthesis of various alkaloid frameworks.[1][2] The stereochemical outcome of the IMDAF reaction is generally predictable, with the dienophile approaching the furan diene from the less sterically hindered face, as dictated by the chiral auxiliary.
Table 1: Diastereoselective Intramolecular Diels-Alder Reaction of Furanyl Carbamates [1][2]
| Entry | Tethered Dienophile | Chiral Auxiliary | Product Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | N-allyl | (-)-8-phenylmenthyl | >95:5 | 78 |
| 2 | N-crotyl | (+)-menthyl | 90:10 | 82 |
| 3 | N-(3-methylbut-2-en-1-yl) | (-)-8-phenylmenthyl | >95:5 | 75 |
Note: The 'syn' diastereomer refers to the orientation of the sidearm of the tethered alkenyl group with respect to the oxygen bridge in the initial cycloadduct.
Experimental Protocol for a Diastereoselective Intramolecular Diels-Alder Reaction of a Furanyl Carbamate:
A solution of the chiral furanylcarbamate precursor (1.0 eq.) in a high-boiling solvent (e.g., toluene or xylene) is heated at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the cycloadduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the product or a suitable derivative.
Stereochemical Model and Mechanism of Asymmetric Induction
The stereochemical outcome of the IMDAF reaction of furanylcarbamates is rationalized by a transition state model where the dienophile approaches the furan diene from the face opposite to the bulky group of the chiral auxiliary. The chiral auxiliary effectively shields one face of the molecule, forcing the tethered dienophile to approach from the other, less sterically encumbered face.
In the case of auxiliaries like (-)-8-phenylmenthol, the phenyl group creates a significant steric bias, leading to high diastereoselectivity. The preferred transition state minimizes steric interactions between the dienophile and the chiral auxiliary.
Below is a logical workflow illustrating the synthesis and application of a furanylcarbamate chiral auxiliary in an IMDAF reaction.
Caption: Workflow for the synthesis and application of a furanylcarbamate chiral auxiliary.
The following diagram illustrates the proposed stereochemical model for the IMDAF reaction, highlighting the role of the chiral auxiliary in directing the approach of the dienophile.
Caption: Simplified stereochemical model for the IMDAF reaction.
Conclusion
Furanylcarbamate derivatives have proven to be effective chiral auxiliaries, particularly in the context of intramolecular Diels-Alder reactions. Their ability to induce high levels of diastereoselectivity in the formation of complex polycyclic systems has made them a valuable tool in natural product synthesis. The straightforward synthesis of these auxiliaries and the predictable nature of the stereochemical outcomes, guided by well-understood steric models, underscore their utility for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules. While their application has been predominantly in the realm of IMDAF reactions, the underlying principles of stereocontrol may inspire their broader use in other asymmetric transformations.
References
The Cornerstone of Stereoselective Synthesis: A Technical Guide to Asymmetric Synthesis Using Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers or diastereomers often exhibiting vastly different pharmacological, toxicological, and metabolic profiles. Asymmetric synthesis, the art of selectively creating a specific stereoisomer, is therefore a critical discipline. Among the various strategies to achieve this, the use of chiral building blocks, often derived from nature's "chiral pool," remains a robust, reliable, and economically viable approach. This technical guide provides an in-depth exploration of the principles, applications, and experimental methodologies of asymmetric synthesis employing chiral building blocks.
The Chiral Pool: Nature's Gift to Asymmetric Synthesis
The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources.[1] These include amino acids, carbohydrates, terpenes, and alkaloids.[2][3] The core principle of this strategy is to utilize the inherent chirality of these starting materials to introduce stereocenters into a target molecule, often with the chirality being preserved throughout the synthetic sequence.[1] The use of the chiral pool is particularly advantageous when the desired molecule shares structural motifs with an abundant natural product.[1]
The applications of chiral pool-derived molecules in asymmetric synthesis are broadly categorized into three areas[2]:
-
Chiral Sources: The chiral building block is incorporated directly into the target molecule, transferring its stereocenters.
-
Chiral Auxiliaries: The chiral moiety is temporarily attached to an achiral substrate to direct a stereoselective transformation, after which it is cleaved and can often be recovered.
-
Chiral Catalysts and Ligands: The chiral molecule is used to create a chiral environment in a catalytic reaction, inducing enantioselectivity in the transformation of a prochiral substrate.
Caption: Applications of the Chiral Pool in Asymmetric Synthesis.
Key Chiral Building Blocks and Their Applications in Drug Synthesis
The strategic selection of a chiral building block is paramount to the efficiency and success of a synthetic campaign. Below, we explore some of the most pivotal classes of chiral building blocks and their applications in the synthesis of complex, biologically active molecules.
Carbohydrate-Derived Chiral Building Blocks
Carbohydrates represent a vast and structurally diverse class of chiral building blocks. Their polyhydroxylated nature provides a rich scaffold for a multitude of chemical transformations. A landmark example of the use of a carbohydrate-derived chiral building block is the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®), which begins with (-)-shikimic acid, a compound extracted from Chinese star anise.[4]
Caption: Simplified workflow for the synthesis of Oseltamivir from Shikimic Acid.
Another prominent example is the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The Corey lactone is a key chiral intermediate in many prostaglandin syntheses and can be prepared efficiently from carbohydrate-derived precursors.
Amino Acid-Derived Chiral Building Blocks
The 20 proteinogenic amino acids, available in enantiomerically pure forms, are exceptionally versatile chiral building blocks. Their bifunctional nature (amine and carboxylic acid) allows for a wide array of chemical modifications. D-serine, for instance, serves as the chiral starting material for the synthesis of the potent neuroexcitatory agent, (-)-α-kainic acid.[5]
Terpene-Derived Chiral Building Blocks
Terpenes, with their diverse and often complex carbocyclic skeletons, are another cornerstone of the chiral pool.[6][7] They are widely used in the synthesis of other complex natural products and pharmaceutical agents.[8] For example, the anticancer drug paclitaxel (Taxol®) can be synthesized more efficiently by incorporating the C10 precursor verbenone, a chiral terpene.[1] A more recent example is the total synthesis of the neurotrophic sesquiterpenoid jiadifenolide, which can be approached using terpene-derived starting materials.[9]
Quantitative Data in Asymmetric Synthesis
The success of an asymmetric synthesis is measured by its efficiency and stereoselectivity. Key metrics include:
-
Yield (%): The amount of desired product obtained.
-
Enantiomeric Excess (ee%): A measure of the purity of an enantiomer, calculated as |(R - S) / (R + S)| * 100, where R and S are the amounts of the two enantiomers.
-
Diastereomeric Excess (de%): A measure of the purity of a diastereomer.
The following tables summarize quantitative data for key transformations in the synthesis of important molecules using chiral building blocks.
| Synthesis | Starting Material | Key Transformation | Yield (%) | ee% / de% | Reference |
| Oseltamivir | (-)-Shikimic Acid | Overall Synthesis (8 steps) | ~47 | >99 ee | [4] |
| Corey Lactone | Commercially available reagents | One-pot domino Michael/Michael reaction | 50 (overall) | >99 ee | [10][11] |
| Jiadifenolide | Terpene-derived precursors | Overall Synthesis (23 steps) | 2.3 | >99 de | [9] |
| (-)-α-Kainic Acid | D-Serine | Multi-step synthesis | - | >99 ee | [5] |
Experimental Protocols for Key Reactions
Detailed and reproducible experimental protocols are the bedrock of successful synthetic chemistry. This section provides methodologies for key transformations that are either central to the synthesis of the aforementioned target molecules or are broadly applicable in asymmetric synthesis.
Noyori Asymmetric Hydrogenation of Ketones
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols using a ruthenium catalyst with a chiral BINAP ligand.[6][12]
Reaction: Asymmetric hydrogenation of acetylacetone.
Procedure:
-
A Schlenk flask is charged with acetylacetone (315 mmol, 1.0 eq) and ethanol (32.3 mL).
-
The solution is sparged with nitrogen gas for 1 hour.
-
In a nitrogen-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.
-
The reaction vessel is placed in a Parr bomb, which is sealed and removed from the glovebox.
-
The bomb is purged with hydrogen gas and then pressurized to 1100 psi.
-
The reaction is heated to 30 °C in an oil bath and stirred for 6 days.
-
After releasing the pressure, the reaction mixture is concentrated in vacuo.
-
The product is purified by short-path distillation under reduced pressure.[6]
Jacobsen-Katsuki Epoxidation of Unfunctionalized Alkenes
The Jacobsen-Katsuki epoxidation enables the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst.[13][14]
Reaction: General procedure for the epoxidation of an alkene.
Procedure:
-
To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added the Jacobsen catalyst (typically 1-5 mol%).
-
A stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred vigorously until the starting material is consumed (monitored by TLC or GC).
-
The organic layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude epoxide is purified by flash column chromatography.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.[15]
SmI₂-Mediated Reductive Cyclization
Samarium(II) iodide is a powerful single-electron transfer reagent that is widely used in organic synthesis, including in key cyclization reactions for the construction of complex molecular architectures.[16][17]
Reaction: General procedure for a SmI₂-mediated reductive cyclization.
Procedure:
-
A solution of the cyclization precursor (e.g., a keto-enone) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
An additive, such as methanol or H₂O, may be added at this stage.
-
The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
A solution of SmI₂ in THF (typically 0.1 M) is added dropwise until the characteristic deep blue color of SmI₂ persists, indicating the consumption of the starting material.
-
The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified by flash chromatography.[16]
Logical Relationships in Chiral Building Block Synthesis
The strategic planning of a synthesis utilizing a chiral building block involves a logical progression from the selection of the starting material to the final target molecule.
Caption: Logical workflow for planning an asymmetric synthesis using a chiral building block.
Conclusion
The use of chiral building blocks is a mature and highly effective strategy in asymmetric synthesis, offering a direct and often economical route to enantiomerically pure molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the available chiral starting materials, their synthetic potential, and the key transformations they can undergo is essential for the design and execution of efficient and stereoselective synthetic routes. As the demand for enantiopure pharmaceuticals and other high-value chiral compounds continues to grow, the strategic application of nature's chiral pool, augmented by powerful synthetic methodologies, will undoubtedly remain a cornerstone of modern organic chemistry.
References
- 1. Enantioselective total synthesis of (-)-jiadifenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of jiadifenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. Total Synthesis of Jiadifenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. mdpi.com [mdpi.com]
- 17. Lactone radical cyclizations and cyclization cascades mediated by SmI2-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally-derived spectroscopic data for Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is limited. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on the compound's chemical structure and analysis of analogous compounds. The experimental protocols described are generalized procedures and may require optimization for specific instrumentation and sample characteristics.
Compound Overview
This compound is a chiral building block often used in the synthesis of pharmaceuticals. Its structure comprises a γ-butyrolactone ring, a carbamate linkage, and a benzyl group, each contributing distinct spectroscopic signatures.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| CAS Number | 87219-29-2 |
| Appearance | White to off-white crystalline powder |
| Synonym | (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate |
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the furanone ring, the benzyl group, and the carbamate NH. The ¹³C NMR will similarly display characteristic peaks for the carbonyls, aromatic carbons, and aliphatic carbons.
Table 1: Predicted ¹H NMR Data
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅ ) | 7.30 - 7.45 | Multiplet | 5H |
| Benzylic Protons (O-CH₂ -Ph) | ~5.15 | Singlet | 2H |
| Carbamate Proton (NH ) | 5.0 - 6.0 (broad) | Singlet (br) | 1H |
| Furanone CH (CH -NH) | 4.5 - 4.8 | Multiplet | 1H |
| Furanone CH₂ (O-CH₂ -C=O) | 4.2 - 4.6 | Multiplet | 2H |
| Furanone CH₂ (CH₂ -CH) | 2.5 - 3.0 | Multiplet | 2H |
Table 2: Predicted ¹³C NMR Data
| Assignment | Expected Chemical Shift (δ, ppm) |
| Lactone Carbonyl (C =O) | 175 - 178 |
| Carbamate Carbonyl (NHC =O) | 155 - 157 |
| Aromatic C (quaternary) | 135 - 137 |
| Aromatic CH | 127 - 129 |
| Benzylic CH₂ | 66 - 68 |
| Furanone O-C H₂ | 70 - 75 |
| Furanone C H-NH | 48 - 52 |
| Furanone C H₂-CH | 35 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups (lactone and carbamate) and the N-H bond.
Table 3: Predicted IR Absorption Data
| Wavenumber Range (cm⁻¹) | Functional Group & Vibration | Expected Intensity |
| 3300 - 3400 | N-H Stretch (carbamate) | Medium - Strong |
| 3030 - 3100 | C-H Stretch (aromatic) | Medium |
| 2850 - 3000 | C-H Stretch (aliphatic) | Medium |
| ~1780 | C=O Stretch (γ-lactone)[1] | Strong |
| ~1700 | C=O Stretch (carbamate)[2] | Strong |
| 1500 - 1600 | C=C Stretch (aromatic ring) | Medium |
| ~1530 | N-H Bend (carbamate) | Medium |
| 1200 - 1300 | C-O Stretch (ester/lactone) | Strong |
| 1000 - 1100 | C-O Stretch (carbamate) | Strong |
Mass Spectrometry (MS)
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion or a protonated/sodiated adduct is expected. Fragmentation may occur through cleavage of the benzyl group or opening of the lactone ring.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (Da) | Proposed Ion | Description |
| 236.09 | [M+H]⁺ | Protonated molecular ion |
| 258.07 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 108.06 | [C₇H₈O]⁺ or [C₆H₅CH₂OH]⁺ | Fragment corresponding to benzyl alcohol |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups[3][4] |
General Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[5][6] Ensure the sample is fully dissolved; if necessary, use gentle warming or vortexing.[6] Filter the solution to remove any particulate matter and transfer it to a 5 mm NMR tube.[5][6]
-
Instrument Setup: Insert the sample into the NMR spectrometer.[7] The instrument will lock onto the deuterium signal of the solvent.[6][8] Perform shimming to optimize the magnetic field homogeneity.[7] Tune the probe for the appropriate nuclei (¹H and ¹³C).[7]
-
Data Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., 30° pulse, relaxation delay of 1-2 seconds). For the ¹³C spectrum, a larger number of scans will be necessary, and a longer relaxation delay may be used to ensure quantitative accuracy for all carbon types.[7]
-
Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[8] Integrate the peaks in the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[9] Place a drop of this solution onto an IR-transparent salt plate (e.g., KBr).[9] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]
-
Alternative (ATR): For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.[10] This method requires minimal sample preparation.[11]
-
Data Acquisition: Place the prepared sample holder into the FTIR spectrometer.[9] Record a background spectrum of the clean, empty sample holder/ATR crystal. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., <1 mM) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of acid (like formic acid) to promote protonation.[12][13]
-
Instrument Setup: The technique involves generating ions by applying a high voltage to the liquid sample to create an aerosol (electrospray).[14] This is a "soft" ionization method that minimizes fragmentation.[14]
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate.[12] The generated ions are then directed into the mass analyzer. Acquire the mass spectrum, typically in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.[15] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a novel or uncharacterized compound using the spectroscopic methods discussed.
Caption: General workflow for chemical structure elucidation using MS, IR, and NMR spectroscopy.
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the Stereochemistry of Tetrahydro-5-oxo-3-furanylcarbamate
An In-depth Technical Guide to the Stereochemistry of Tetrahydro-5-oxo-3-furanylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Tetrahydro-5-oxo-3-furanylcarbamate is a chiral molecule belonging to the class of substituted γ-butyrolactones. The core structure, a tetrahydrofuran-2-one ring, is a prevalent motif in numerous natural products and biologically active compounds. The stereochemistry of such molecules is of paramount importance in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
The key stereochemical feature of tetrahydro-5-oxo-3-furanylcarbamate arises from the chiral center at the C3 position of the furanone ring, where the carbamate group is attached. This single chiral center gives rise to a pair of enantiomers: (R)-tetrahydro-5-oxo-3-furanylcarbamate and (S)-tetrahydro-5-oxo-3-furanylcarbamate. Understanding and controlling the three-dimensional arrangement of these enantiomers is critical for developing safe and effective therapeutic agents. This guide provides a comprehensive overview of the stereochemical aspects of tetrahydro-5-oxo-3-furanylcarbamate, including methods for stereochemical determination, separation of enantiomers, and relevant experimental protocols.
Physicochemical Properties of Stereoisomers
Table 1: Expected Physicochemical Properties of Tetrahydro-5-oxo-3-furanylcarbamate Enantiomers
| Property | (R)-enantiomer | (S)-enantiomer | Rationale/Comments |
| Molecular Formula | C₅H₇NO₄ | C₅H₇NO₄ | Identical for both enantiomers. |
| Molecular Weight | 145.11 g/mol | 145.11 g/mol | Identical for both enantiomers. |
| Melting Point | Expected to be identical to the racemic mixture. | Expected to be identical to the racemic mixture. | Enantiomers have the same melting point; the racemic mixture may differ. |
| Optical Rotation [α] | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. | This is the defining characteristic of enantiomers. |
| Solubility (achiral solvent) | Identical | Identical | Enantiomers have the same solubility in achiral solvents. |
| Solubility (chiral solvent) | May differ | May differ | Diastereomeric solvates may form, leading to different solubilities. |
| Retention Time (chiral HPLC) | Different | Different | Differential interaction with a chiral stationary phase allows for separation. |
Experimental Protocols for Stereochemical Analysis
The determination of the absolute configuration and enantiomeric purity of tetrahydro-5-oxo-3-furanylcarbamate requires specialized analytical techniques. The following protocols are based on established methods for the analysis of chiral lactones and carbamates.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose with carbamate derivatives, are particularly effective for a broad range of chiral compounds.[4]
Experimental Protocol: Enantiomeric Separation by Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column, such as one with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a suitable starting point.[3][4]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation. For example, a starting condition could be 90:10 (v/v) n-hexane:isopropanol.
-
Sample Preparation: Dissolve a small amount of the racemic tetrahydro-5-oxo-3-furanylcarbamate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength where the carbamate or lactone carbonyl absorbs (e.g., 210-230 nm).
-
-
Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity and, in some cases, assign the absolute configuration.[5][6] In an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish them, a chiral auxiliary is introduced.
Experimental Protocol: Determination of Enantiomeric Purity using a Chiral Solvating Agent
-
Chiral Solvating Agent (CSA): (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol is an effective CSA for lactones.[5][6]
-
Sample Preparation: Prepare a solution of the tetrahydro-5-oxo-3-furanylcarbamate sample (approximately 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃ or CCl₄). Add a molar excess of the CSA (e.g., 3-5 equivalents).
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra. The interaction between the enantiomers and the CSA forms transient diastereomeric complexes, which can lead to separate signals for at least one proton in each enantiomer.
-
Data Analysis: Integrate the corresponding signals for the two enantiomers to determine their ratio and thus the enantiomeric purity.
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[7] This technique requires a high-quality single crystal of an enantiomerically pure sample.
Experimental Protocol: Determination of Absolute Configuration by X-ray Crystallography
-
Crystal Growth: Grow single crystals of one of the pure enantiomers. This is often the most challenging step.[8] A common method is slow evaporation of a solvent from a concentrated solution of the compound. For furanone derivatives, solvents like acetone, ethyl acetate, or dichloromethane can be used, with anti-solvents such as hexane or pentane.[8]
-
Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter. A Flack parameter close to 0 for the determined configuration and close to 1 for the inverted configuration confirms the assignment.[7]
Data Presentation
Table 2: Comparison of Analytical Techniques for Stereochemical Analysis
| Technique | Principle | Application | Advantages | Limitations |
| Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. | Enantiomeric separation, determination of enantiomeric excess (% ee). | High accuracy and precision, widely applicable, can be used for preparative separation. | Requires method development, availability of a suitable chiral column. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes that exhibit distinct NMR signals. | Determination of enantiomeric purity. | Rapid analysis, small sample amount needed, no separation required. | Spectral overlap can be an issue, chiral auxiliary may not induce sufficient signal separation. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Unambiguous determination of absolute configuration. | Provides the definitive 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Characterization of enantiomers, can be used to determine absolute configuration by comparison to known compounds or theoretical calculations. | Highly sensitive to stereochemistry, non-destructive. | Does not provide separation, absolute configuration determination can be complex. |
Visualizations
Caption: Workflow for the stereochemical analysis and separation of tetrahydro-5-oxo-3-furanylcarbamate enantiomers.
Caption: Interaction of enantiomers with a chiral stationary phase, leading to chromatographic separation.
References
- 1. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. [PDF] Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol | Semantic Scholar [semanticscholar.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of Chiral Lactams in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The lactam motif, a cyclic amide, is a cornerstone in the architecture of a vast array of medicinally important molecules. The introduction of chirality into the lactam scaffold dramatically expands the accessible chemical space, enabling the precise stereochemical control crucial for selective interactions with biological targets. This technical guide delves into the core applications of chiral lactams in medicinal chemistry, offering a comprehensive overview of their synthesis, biological activities, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction to Chiral Lactams
Lactams are classified based on the size of the ring, with β-lactams (four-membered ring), γ-lactams (five-membered ring), δ-lactams (six-membered ring, also known as piperidinones), and ε-caprolactams (seven-membered ring) being the most prevalent in medicinal chemistry. The incorporation of one or more stereocenters into the lactam ring gives rise to chiral lactams, whose enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This stereochemical dependence is a fundamental principle in modern drug design, as biological systems, being inherently chiral, often interact preferentially with a specific enantiomer of a drug molecule.[1][2]
The strained four-membered ring of β-lactams makes them particularly reactive and effective as mechanism-based inhibitors.[3] γ-Lactams, being less strained, offer a stable and versatile scaffold for the development of a wide range of therapeutics. Piperidinone and caprolactam derivatives have also emerged as important pharmacophores in various therapeutic areas.[4][5]
Therapeutic Applications and Biological Activities
Chiral lactams have demonstrated a broad spectrum of biological activities, leading to their development as antibiotics, anticancer agents, enzyme inhibitors, and anticonvulsants, among other therapeutic applications.
Antibacterial Agents: The Legacy of β-Lactams
The most well-known application of chiral lactams is in the field of antibacterial agents, with the discovery of penicillin marking a revolution in medicine.[5] β-Lactam antibiotics, including penicillins and cephalosporins, function by inhibiting bacterial cell wall synthesis.[6] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[7] The acylation of the active site serine residue of PBPs by the strained β-lactam ring leads to the inactivation of the enzyme, ultimately causing bacterial cell lysis and death.[7]
The mechanism of action of β-lactam antibiotics is depicted in the following signaling pathway diagram:
Anticancer Agents
Chiral lactams have emerged as a promising class of compounds for cancer therapy. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[8][9]
Quantitative Data on Anticancer Activity of Chiral Lactams
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Alkylidene-β-lactams | A375 (Melanoma) | < 10 | [8] |
| Alkylidene-β-lactams | OE19 (Esophageal) | < 10 | [8] |
| β-lactam-bridged Combretastatin A-4 analogues | K562 | 0.01 | [9] |
| Chiral Gold(III) Complexes with Lactam Ligands | MDA-MB-468 | 1.74 ± 0.36 | [10] |
| Chiral Gold(III) Complexes with Lactam Ligands | MDA-MB-231 | 1.1 ± 0.15 | [10] |
| Chiral Gold(III) Complexes with Lactam Ligands | H460 | 0.48 ± 0.20 | [10] |
Enzyme Inhibitors
The ability of chiral lactams to act as enzyme inhibitors extends beyond PBPs. They have been investigated as inhibitors of various enzymes, including β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[11]
Quantitative Data on Enzyme Inhibition by Chiral Lactams
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Clavulanic acid | TEM-1 β-lactamase | 0.8 | [12] |
| Clavulanic acid | TEM-2 β-lactamase | 0.7 | [12] |
| LN-1-255 | SHV-1 β-lactamase | 0.019 ± 0.003 | [13] |
| LN-1-255 | SHV-2 β-lactamase | 0.009 ± 0.002 | [13] |
Anticonvulsants
Chiral caprolactam and piperidinone derivatives have shown significant potential as anticonvulsant agents.[4][5] Their activity is often evaluated in animal models using tests such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazol (scMet) test.[14]
Quantitative Data on Anticonvulsant Activity of Chiral Lactams
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| α-hydroxy-α-phenylcaprolactam | Mice | MES | 63 | [5] |
| α-hydroxy-α-phenylcaprolactam | Mice | scMet | 74 | [5] |
| 3,3-diethyl-2-piperidinone | Mice | scMet | 37 | [4] |
| 3-benzyl-2-piperidinone | Mice | MES | 41 | [4] |
| (R)-Propylisopropyl acetamide | Mice | 6 Hz seizure | 11-57 | [15] |
| (S)-Propylisopropyl acetamide | Mice | 6 Hz seizure | 20-81 | [15] |
Modulators of Signaling Pathways in Neurodegenerative Diseases
Chiral lactams are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. One key target is the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway, which is implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, hallmarks of Alzheimer's disease.[16] Inhibition of GSK-3β by certain lactam derivatives could represent a promising therapeutic strategy.[17][18]
The following diagram illustrates the role of GSK-3β in Alzheimer's disease pathology and its potential inhibition:
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of chiral lactams.
Synthesis of Chiral β-Lactams via Staudinger Cycloaddition
The Staudinger cycloaddition, the reaction of a ketene with an imine, is a classic and versatile method for the synthesis of β-lactams.[3] Enantioselective variants often employ chiral auxiliaries or catalysts.[19]
Experimental Protocol: Enantioselective Staudinger Synthesis of a β-Lactam
-
Materials: Chiral auxiliary-derived acid chloride (1.0 eq), imine (1.2 eq), triethylamine (1.5 eq), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of the imine in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon), add triethylamine dropwise.
-
Slowly add a solution of the chiral auxiliary-derived acid chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral β-lactam.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
-
Synthesis of Chiral γ-Lactams via Organocatalytic Michael Addition
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of γ-lactams.[9][20] Chiral thiourea catalysts, for example, can effectively control the stereochemistry of Michael additions to form γ-lactam precursors.[9]
Experimental Protocol: Enantioselective Synthesis of a γ-Lactam
-
Materials: α,β-Unsaturated aldehyde (1.0 eq), malonate derivative (1.2 eq), chiral thiourea catalyst (0.1 eq), base (e.g., DBU, 1.2 eq), anhydrous toluene.
-
Procedure:
-
To a solution of the α,β-unsaturated aldehyde and malonate derivative in anhydrous toluene, add the chiral thiourea catalyst.
-
Add the base (DBU) to the reaction mixture and stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to a subsequent cyclization step, often involving heating with a catalyst such as p-toluenesulfonic acid, to form the γ-lactam.
-
Purify the final product by column chromatography and determine the enantiomeric excess by chiral HPLC.
-
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[21]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), test compounds (chiral lactams).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Determination of Enzyme Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. It can be determined by measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations.[7]
Experimental Protocol: Determination of Ki for a Competitive Inhibitor
-
Materials: Purified enzyme, substrate, inhibitor (chiral lactam), assay buffer.
-
Procedure:
-
Perform a series of enzyme assays at a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Perform another series of assays with varying substrate concentrations in the presence of a fixed concentration of the inhibitor.
-
Repeat step 2 with several different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
The apparent Km (Km_app) in the presence of the inhibitor can be determined from the x-intercept of each line.
-
The Ki can be calculated using the equation: Km_app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Evaluation of Anticonvulsant Activity in Animal Models
The maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scMet) test in rodents are standard preliminary screens for anticonvulsant drugs.[12][22]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Materials: Male albino mice (20-25 g), test compound (chiral lactam), vehicle (e.g., 0.5% carboxymethyl cellulose), corneal electrodes, electroconvulsive shock apparatus.
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses.
-
At the time of peak effect (predetermined), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED50 value (the dose that protects 50% of the animals from the tonic seizure) using a probit analysis.
-
High-Throughput Screening of Chiral Lactam Libraries
The discovery of novel bioactive chiral lactams can be accelerated through high-throughput screening (HTS) of compound libraries. The following workflow diagram illustrates a typical HTS process for identifying and characterizing new chiral lactam drug candidates.
Conclusion
Chiral lactams represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. From the life-saving β-lactam antibiotics to the emerging applications in oncology, neurodegenerative diseases, and beyond, the versatility of the chiral lactam core continues to inspire the development of novel therapeutic agents. The stereoselective synthesis of these molecules, coupled with robust biological evaluation and high-throughput screening methodologies, will undoubtedly lead to the discovery of the next generation of chiral lactam-based drugs. This guide provides a foundational understanding of the key aspects of this exciting field, serving as a catalyst for further research and innovation.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
- 7. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 13. youtube.com [youtube.com]
- 14. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]
- 18. Targeting GSK-3β to Modulate the Wnt Pathway: A Promising Neuroprotective Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organocatalytic Asymmetric Synthesis of trans-γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Chiral Scaffolds: A Technical Guide to Furanylcarbamate-Based Synthons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for stereochemically pure and complex molecular architectures is a cornerstone of modern drug discovery and development. Chiral synthons, or building blocks, that offer predictable and versatile reactivity are invaluable tools in this endeavor. Among these, furanylcarbamate-based synthons have emerged as powerful intermediates, particularly in the construction of intricate alkaloid frameworks. This technical guide provides an in-depth exploration of the discovery, development, and application of these synthons, with a focus on their use in intramolecular Diels-Alder reactions to generate stereochemically rich heterocyclic systems. Detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways are presented to offer a comprehensive resource for researchers in the field.
Core Concept: The Intramolecular Diels-Alder Reaction of Furanylcarbamates (IMDAF)
The foundational work in this area, pioneered by the research group of Albert Padwa, demonstrated the utility of the intramolecular [4+2] cycloaddition of furanylcarbamates (IMDAF) for the synthesis of complex alkaloids.[1][2] In this elegant transformation, the furan ring acts as the diene, and a tethered alkenyl group serves as the dienophile. The reaction proceeds via a thermolytic process, leading to the formation of an initial cycloadduct which then undergoes a nitrogen-assisted ring opening and subsequent rearrangement to yield substituted hexahydroindolinones.[1][2] These resulting structures are valuable precursors to a variety of biologically active alkaloids, including those with the crinane and mesembrane skeletons.
The stereochemical outcome of the IMDAF reaction is a key feature of its synthetic utility. The cycloaddition typically proceeds with the sidearm of the alkenyl tether oriented syn with respect to the oxygen bridge of the furan ring, leading to a predictable stereochemical arrangement in the product.[1] This inherent stereocontrol is a significant advantage in the synthesis of enantiomerically pure target molecules.
Logical Workflow: From Synthon to Alkaloid Core
The general strategic workflow for the utilization of furanylcarbamate-based synthons in alkaloid synthesis is depicted below. This process highlights the key transformations from the initial synthon to the final complex heterocyclic core.
Caption: Synthetic workflow from furanylcarbamate synthons to alkaloid cores.
Quantitative Data: Substrate Scope and Reaction Yields
The versatility of the IMDAF reaction is demonstrated by its tolerance of a variety of substituents on both the furan ring and the alkenyl tether. The following table summarizes representative data from studies on the synthesis of hexahydroindolinone derivatives.
| Entry | Furanylcarbamate Substrate (R1, R2, R3) | Conditions | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | H, H, H | Toluene, 180 °C, 24 h | Hexahydroindolinone | 75 | >95:5 | [1] |
| 2 | 4-iPr, H, H | Toluene, 180 °C, 24 h | 4-Isopropyl-hexahydroindolinone | 82 | >95:5 | [1] |
| 3 | H, Me, H | Toluene, 180 °C, 36 h | Methyl-hexahydroindolinone | 71 | >95:5 | [1] |
| 4 | H, H, Ph | Toluene, 180 °C, 48 h | Phenyl-hexahydroindolinone | 65 | 90:10 | [1] |
| 5 | H, H, CO2Me | Toluene, 200 °C, 24 h | Methoxycarbonyl-hexahydroindolinone | 68 | >95:5 | [2] |
Note: This table is a representative summary based on published literature. Yields and diastereomeric ratios can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for the Synthesis of N-Alkenyl-N-furfurylcarbamates
To a solution of furfurylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added the corresponding alkenyl halide (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-alkenyl-N-furfurylamine is then dissolved in DCM (0.5 M) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added. The reaction is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-alkenyl-N-furfurylcarbamate.
General Procedure for the Intramolecular Diels-Alder Reaction (IMDAF)
A solution of the N-alkenyl-N-furfurylcarbamate (1.0 eq) in anhydrous toluene (0.01 M) is degassed with argon for 15 minutes. The reaction vessel is sealed and heated to the desired temperature (typically 180-200 °C) in a sealed tube or a high-pressure reactor for 24-48 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the corresponding hexahydroindolinone.
Biological Significance of Derived Scaffolds: Crinane Alkaloids
The hexahydroindolinone core structures synthesized via the IMDAF of furanylcarbamates are valuable precursors to a class of Amaryllidaceae alkaloids known as crinanes. These natural products exhibit a range of significant biological activities, including anticancer and acetylcholinesterase inhibitory properties.
Cytotoxic Activity and Apoptosis Induction
Several crinane alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the induction of apoptosis, a programmed cell death pathway. The simplified signaling cascade below illustrates the general mechanism by which crinane alkaloids can induce apoptosis.
Caption: Simplified pathway of apoptosis induction by crinane alkaloids.
Acetylcholinesterase Inhibition
Certain crinane alkaloids have also been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease. The diagram below illustrates the active site of AChE and a generalized mechanism of inhibition by an alkaloid.
Caption: Generalized mechanism of acetylcholinesterase inhibition.
The following table presents the acetylcholinesterase inhibitory activity of selected crinane alkaloids.
| Alkaloid | IC₅₀ (µM) | Reference |
| 6α-hydroxycrinamine | 445 | [3] |
| Lycorine | >100 | [3] |
| Galanthamine (positive control) | 0.5 | [3] |
Conclusion
Furanylcarbamate-based chiral synthons have proven to be exceptionally valuable building blocks in synthetic organic chemistry. Their application in the intramolecular Diels-Alder reaction provides a robust and stereocontrolled route to complex heterocyclic scaffolds that are central to a number of biologically active natural products. The ability to generate intricate molecular architectures from relatively simple starting materials underscores the power of this methodology. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and biological implications of compounds derived from these synthons is crucial for the design and development of novel therapeutic agents. This guide serves as a foundational resource to stimulate further innovation in this exciting and impactful area of chemical science.
References
Methodological & Application
Application Notes and Protocols: Synthesis of β-Lactam Antibiotics Using Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a valuable chiral building block for the asymmetric synthesis of β-lactam antibiotics. Its inherent chirality is leveraged to control the stereochemistry of the final β-lactam core, a critical factor for its biological activity. This document provides detailed protocols and application notes for the utilization of this chiral auxiliary in the synthesis of a key β-lactam intermediate via a diastereoselective Staudinger [2+2] cycloaddition. The primary application involves using the chiral amine derived from this starting material to form a chiral imine, which then directs the stereoselective formation of the azetidin-2-one ring.
Overall Synthetic Strategy
The proposed synthetic pathway involves a three-step sequence:
-
Deprotection: Removal of the carboxybenzyl (Cbz) protecting group from the starting material to yield the free chiral aminolactone hydrochloride.
-
Imine Formation: Condensation of the chiral aminolactone with a suitable aldehyde (e.g., 4-anisaldehyde) to form a chiral imine.
-
Staudinger [2+2] Cycloaddition: A diastereoselective reaction between the chiral imine and a ketene (generated in situ from acetoxyacetyl chloride) to produce the target cis-β-lactam.
This approach ensures the transfer of stereochemical information from the starting material to the final product, yielding an enantioenriched β-lactam precursor.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis. The data is based on typical yields and diastereoselectivities observed in analogous Staudinger reactions with chiral imines.
| Step | Reaction | Reactants | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Cbz Deprotection | This compound | (S)-3-aminodihydrofuran-2(3H)-one hydrochloride | ~95% | N/A |
| 2 | Imine Formation | (S)-3-aminodihydrofuran-2(3H)-one, 4-Anisaldehyde | (S,E)-3-((4-methoxybenzylidene)amino)dihydrofuran-2(3H)-one | ~90% | N/A |
| 3 | Staudinger Cycloaddition | Chiral Imine, Acetoxyacetyl chloride | (3S,4R)-3-acetoxy-1-((S)-5-oxotetrahydrofuran-3-yl)-4-(4-methoxyphenyl)azetidin-2-one | 75-85% | >95:5 |
Experimental Protocols
Step 1: Synthesis of (S)-3-aminodihydrofuran-2(3H)-one hydrochloride (Chiral Amine)
-
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 0.1 eq)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, concentrated, 1.1 eq)
-
Diatomaceous earth
-
-
Procedure:
-
To a solution of this compound in methanol, add 10% Pd/C.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst and wash the pad with methanol.
-
To the filtrate, add concentrated HCl (1.1 eq) dropwise at 0 °C.
-
The solvent is removed under reduced pressure to yield (S)-3-aminodihydrofuran-2(3H)-one hydrochloride as a white solid.
-
Step 2: Synthesis of (S,E)-3-((4-methoxybenzylidene)amino)dihydrofuran-2(3H)-one (Chiral Imine)
-
Materials:
-
(S)-3-aminodihydrofuran-2(3H)-one hydrochloride (1.0 eq)
-
4-Anisaldehyde (1.05 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend (S)-3-aminodihydrofuran-2(3H)-one hydrochloride in dichloromethane.
-
Add triethylamine and stir the mixture for 10 minutes at room temperature.
-
Add 4-anisaldehyde to the mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Add anhydrous MgSO₄ and stir for an additional 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is used in the next step without further purification.
-
Step 3: Synthesis of (3S,4R)-3-acetoxy-1-((S)-5-oxotetrahydrofuran-3-yl)-4-(4-methoxyphenyl)azetidin-2-one (cis-β-Lactam)
-
Materials:
-
(S,E)-3-((4-methoxybenzylidene)amino)dihydrofuran-2(3H)-one (1.0 eq)
-
Acetoxyacetyl chloride (1.5 eq)
-
Triethylamine (TEA, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the chiral imine from Step 2 in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Slowly add a solution of acetoxyacetyl chloride in anhydrous dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired cis-β-lactam.
-
Visualizations
Caption: Synthetic workflow for the preparation of a chiral β-lactam.
Application Notes and Protocols for the Staudinger Reaction with a Furanylcarbamate Auxiliary
For Researchers, Scientists, and Drug Development Professionals
While a specific, detailed experimental protocol for a Staudinger reaction explicitly employing a "furanylcarbamate auxiliary" is not extensively documented in the surveyed chemical literature, a standard protocol can be adapted for this purpose. The following application note provides a representative experimental procedure for a traceless Staudinger ligation, a modern and widely used variant of the Staudinger reaction, and illustrates how a phosphine reagent functionalized with a furanylcarbamate moiety could be utilized.
The Staudinger reaction, discovered by Hermann Staudinger, is a chemical reaction in which an azide reacts with a phosphine or phosphite to produce an iminophosphorane.[1] In its reductive form, the intermediate iminophosphorane is hydrolyzed to a primary amine and a phosphine oxide.[1] This method offers a mild pathway for the reduction of azides to amines.[1] A significant advancement in this area is the Staudinger ligation, a bioorthogonal reaction that forms a stable amide bond.[2][3] The "traceless" variant of the Staudinger ligation is particularly useful in chemical biology and drug development as it allows for the conjugation of molecular fragments without leaving behind any atoms from the phosphine reagent in the final product.[4][5]
This protocol details a hypothetical traceless Staudinger ligation between an azide-containing molecule and a phosphinothioester reagent bearing a furanylcarbamate group. The furanylcarbamate moiety is incorporated into the phosphine reagent, which, upon reaction, will be released, leaving the ligation product free of the phosphorus component.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried and cooled under a stream of inert gas before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of a Furanylcarbamate-Functionalized Phosphinothioester (Hypothetical)
This protocol outlines the synthesis of a hypothetical phosphinothioester reagent functionalized with a furanylcarbamate group. This reagent is designed for use in a traceless Staudinger ligation.
-
Step 1: Synthesis of (2-(diphenylphosphino)phenyl)methanol. This intermediate can be synthesized from 2-bromobenzyl alcohol and diphenylphosphine via a palladium-catalyzed coupling reaction.
-
Step 2: Reaction with Furfuryl Isocyanate. To a solution of (2-(diphenylphosphino)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Furfuryl isocyanate (1.1 eq) is then added dropwise. The reaction is stirred at room temperature for 4 hours.
-
Step 3: Work-up and Purification. The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired furanylcarbamate-functionalized phosphine.
-
Step 4: Thioester Formation. The purified phosphine is then reacted with a suitable thiol, such as methyl thioglycolate, under standard esterification conditions to yield the final phosphinothioester reagent.
Protocol 2: Traceless Staudinger Ligation with a Furanylcarbamate-Functionalized Phosphinothioester
This protocol describes the ligation of an azide-containing substrate with the synthesized phosphinothioester.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the azide-containing substrate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Phosphine: Add the furanylcarbamate-functionalized phosphinothioester (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the aqueous residue with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, now containing a newly formed amide bond, is purified by flash column chromatography on silica gel to yield the final ligated product. The furanylcarbamate-phosphine oxide byproduct is also separated during this step.
Data Presentation
The following table provides representative data for a traceless Staudinger ligation. The specific values are illustrative and will vary depending on the exact substrates used.
| Entry | Azide Substrate | Phosphine Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | Furanylcarbamate-Phosphinothioester | THF/H₂O (3:1) | 4 | 85 |
| 2 | 1-Azido-4-nitrobenzene | Furanylcarbamate-Phosphinothioester | THF/H₂O (3:1) | 2 | 92 |
| 3 | N-(azidoacetyl)galactosamine | Furanylcarbamate-Phosphinothioester | THF/H₂O (3:1) | 8 | 78 |
Mandatory Visualization
Diagram 1: Experimental Workflow for Traceless Staudinger Ligation
A schematic overview of the synthesis of the furanylcarbamate-phosphine reagent and the subsequent traceless Staudinger ligation workflow.
Diagram 2: Signaling Pathway - Traceless Staudinger Ligation Mechanism
The key steps in the mechanism of the traceless Staudinger ligation, leading to the formation of a stable amide bond.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. Traceless Staudinger Ligation for Bioconjugation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diastereoselective Synthesis of Carbapenems with Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Carbapenems are potent, broad-spectrum β-lactam antibiotics that play a crucial role in treating severe bacterial infections. The stereochemistry of the carbapenem core, particularly at the C5 and C6 positions, is paramount to its antibacterial activity and stability against β-lactamases. The development of stereocontrolled synthetic routes to access specific diastereomers is therefore a significant focus in medicinal chemistry and drug development.
One effective strategy for achieving high diastereoselectivity is the use of chiral auxiliaries.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter(s) are established, the auxiliary can be removed and ideally recycled.[1]
This application note focuses on the potential use of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate as a chiral auxiliary for the diastereoselective synthesis of the carbapenem nucleus. The rigid, chiral environment provided by this auxiliary is hypothesized to effectively shield one face of a reactive intermediate, such as a β-lactam enolate, leading to a highly diastereoselective alkylation reaction.
Signaling Pathways and Logical Relationships
The overarching strategy involves the coupling of a chiral auxiliary to a β-lactam core, followed by a diastereoselective C-C bond formation, and subsequent removal of the auxiliary to yield the desired carbapenem precursor. The logical flow of this synthetic approach is depicted below.
Figure 1: Logical workflow for the diastereoselective synthesis of carbapenems using a chiral auxiliary.
Experimental Protocols
The following protocols are generalized procedures based on analogous reactions reported in the literature for diastereoselective alkylations of β-lactams. Optimization of reaction conditions (e.g., temperature, solvent, base, and stoichiometry) will be necessary to achieve optimal results for this specific system.
Protocol 1: Attachment of the Chiral Auxiliary (Hypothetical)
Objective: To covalently attach this compound to the N1 position of a suitable β-lactam precursor.
Materials:
-
(3S,4S)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one
-
This compound
-
Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of (3S,4S)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 eq) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to deprotonate the β-lactam nitrogen.
-
In a separate flask, prepare a solution of this compound (1.2 eq) in anhydrous THF.
-
Add the solution of the chiral auxiliary to the deprotonated β-lactam solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acylated β-lactam.
Protocol 2: Diastereoselective Alkylation
Objective: To perform a diastereoselective alkylation at the C4 position of the β-lactam, directed by the chiral auxiliary.
Materials:
-
N-acylated β-lactam from Protocol 1
-
Lithium diisopropylamide (LDA) or another suitable strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., a protected propargyl bromide for subsequent carbapenem ring formation)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the N-acylated β-lactam (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF. Stir for 1 hour at -78 °C to generate the lithium enolate.
-
Add the electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 3: Removal of the Chiral Auxiliary (Proposed)
Objective: To cleave the chiral auxiliary from the alkylated β-lactam to reveal the carbapenem precursor.
Materials:
-
Diastereomerically enriched product from Protocol 2
-
Mild reducing agent (e.g., Lithium borohydride - LiBH₄) or a suitable hydrolytic agent.
-
Solvent (e.g., THF, Ethanol)
Procedure:
-
Dissolve the alkylated product in a suitable solvent such as THF or a mixture of THF/ethanol.
-
Cool the solution to 0 °C.
-
Add the cleaving reagent (e.g., LiBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water or a mild acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting carbapenem precursor by column chromatography. The chiral auxiliary can potentially be recovered from the reaction mixture for reuse.
Data Presentation
Since no specific data exists for the proposed reaction, the following table summarizes typical yields and diastereoselectivities achieved in analogous diastereoselective alkylations of β-lactam enolates using other well-established chiral auxiliaries. This data serves as a benchmark for what might be achievable with this compound.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | Benzyl bromide | LDA | THF | -78 | 85-95 | >95:5 |
| Oppolzer's Sultam | Allyl iodide | NaHMDS | THF | -78 | 80-90 | >98:2 |
| (S)-4-phenyloxazolidinone | Methyl iodide | LiHMDS | THF | -78 | >90 | >99:1 |
Visualization of the Proposed Reaction Pathway
The proposed diastereoselective alkylation step is visualized below, highlighting the role of the chiral auxiliary in directing the approach of the electrophile.
References
Application Notes and Protocols for the Large-Scale Synthesis of β-Lactams Using Chiral Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The β-lactam ring is a cornerstone of antibiotic chemistry, forming the structural core of penicillins, cephalosporins, carbapenems, and monobactams. The stereochemistry of the substituents on this strained four-membered ring is critical for biological activity, necessitating the use of chiral intermediates to ensure the enantiopurity of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the large-scale synthesis of β-lactams, focusing on the application of key chiral intermediates. The methodologies described are selected for their relevance to industrial-scale production, emphasizing stereocontrol, yield, and process efficiency.
Introduction
β-Lactam antibiotics remain a critical class of therapeutic agents for combating bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process highly dependent on the specific stereochemical arrangement of the molecule. Consequently, the asymmetric synthesis of β-lactams is of paramount importance in pharmaceutical manufacturing. A robust and scalable method for controlling stereochemistry is the use of chiral building blocks, or intermediates, that guide the formation of the desired stereoisomers.
This document outlines synthetic strategies and detailed protocols for the preparation of key chiral β-lactam intermediates and their subsequent elaboration. The focus is on processes that have demonstrated scalability and high stereoselectivity, making them suitable for large-scale industrial application.
Key Chiral Intermediates and Synthetic Strategies
The stereoselective synthesis of β-lactams can be broadly achieved through two primary strategies utilizing chiral intermediates:
-
The Staudinger Cycloaddition: This [2+2] cycloaddition of a ketene and an imine is a powerful and widely used method for constructing the β-lactam ring.[2][3] Chirality can be introduced through the use of a chiral imine, a chiral ketene precursor (often an acid chloride with a chiral auxiliary), or a chiral catalyst.[1][4]
-
Ester Enolate-Imine Cyclocondensation: This method involves the reaction of a chiral ester enolate with an imine to form the β-lactam ring with high stereocontrol.[1]
A crucial chiral intermediate in the synthesis of many carbapenem antibiotics is 4-acetoxyazetidin-2-one and its derivatives.[5][6] The following sections will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration.
Experimental Protocols
Synthesis of 4-Acetoxyazetidin-2-one (A Key Achiral Intermediate)
While not chiral itself, 4-acetoxyazetidin-2-one is a pivotal precursor that can be further functionalized to introduce chirality. Its large-scale synthesis is a critical first step. The following protocol is adapted from a procedure in Organic Syntheses.[7]
Reaction Scheme:
Figure 1: Synthesis of 4-Acetoxyazetidin-2-one.
Materials:
-
Vinyl acetate
-
Chlorosulfonyl isocyanate
-
Sodium bicarbonate
-
Sodium bisulfite
-
Water
-
Dichloromethane
-
Hexane
-
Magnesium sulfate
Equipment:
-
Four-necked round-bottomed flask with mechanical stirrer, thermometer, and addition funnel
-
Ice-water bath
-
Dry ice-acetone bath
-
Cannula
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge a 500-mL, four-necked, round-bottomed flask with 150 mL (1.63 mol) of vinyl acetate.
-
Cool the flask to 3°C in an ice-water bath with stirring.
-
Add 25 mL (0.28 mol) of chlorosulfonyl isocyanate rapidly from the addition funnel, maintaining the temperature below 5°C.
-
Remove the cooling bath and allow the temperature to rise to 10°C, at which point an exothermic reaction will commence. Maintain the temperature between 10-15°C with intermittent cooling for 40 minutes.
-
Cool the reaction mixture to -40°C in a dry ice-acetone bath.
-
In a separate 1.0-L, three-necked flask, prepare a mixture of 67 g (0.80 mol) of sodium bicarbonate, 71.5 g (0.69 mol) of sodium bisulfite, and 200 mL of water. Cool this mixture to -20°C.
-
Add the reaction mixture dropwise via cannula to the bicarbonate/bisulfite solution, maintaining the temperature at -10°C. This addition should take 30-40 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by washing with hexane to afford 4-acetoxyazetidin-2-one as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 65% | [8] |
| Purity | Sufficient for further steps | [9] |
Large-Scale Synthesis of a Chiral Carbapenem Intermediate
This protocol describes the synthesis of (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone, a key chiral intermediate for carbapenem antibiotics, adapted from a patented industrial process.[5]
Reaction Scheme:
Figure 2: Synthesis of a key chiral carbapenem intermediate.
Materials:
-
N-p-methoxyphenyl-N-(acetyl)methyleneimine
-
(R)-3-tert-butyldimethylsilyloxy-thiobutyric acid-S-2-pyridyl ester
-
Chloroform
-
Triethylamine
-
Titanium tetrachloride (TiCl₄)
-
1N Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
Equipment:
-
Four-necked reaction flask with nitrogen inlet, thermometer, and dropping funnel
-
Cooling bath (-10 to -20°C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL four-necked flask under a nitrogen atmosphere, add 200 mL of chloroform, 46.7 g (0.15 mol) of (R)-3-tert-butyldimethylsilyloxy-thiobutyric acid-S-2-pyridyl ester, and 30 mL of triethylamine.
-
Cool the mixture to -10 to -20°C.
-
Slowly add 19 g of TiCl₄ dropwise.
-
Add 17.7 g (0.1 mol) of N-p-methoxyphenyl-N-(acetyl)methyleneimine.
-
Allow the reaction to proceed at 0-5°C for 5 hours.
-
After the reaction is complete, stop the nitrogen protection and wash the reaction mixture successively with 50 mL of 1N NaOH, 80 mL of saturated NaHCO₃ solution, and 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
-
The resulting solid is (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 75.5% - 85.2% | [5] |
| Purity (HPLC) | 98.5% - 98.9% | [5] |
| Melting Point | 71-73 °C or 81-83 °C | [5] |
Logical Workflow for Chiral β-Lactam Synthesis
The overall process for synthesizing a chiral β-lactam antibiotic precursor can be visualized as a multi-step workflow. This typically involves the synthesis of a chiral intermediate followed by the construction of the β-lactam ring and subsequent functional group manipulations.
Figure 3: General workflow for chiral β-lactam synthesis.
Conclusion
The large-scale synthesis of enantiomerically pure β-lactams is a critical endeavor in the pharmaceutical industry. The use of chiral intermediates, particularly in conjunction with well-established reactions like the Staudinger cycloaddition, provides a reliable and scalable approach to achieve high levels of stereocontrol. The protocols and data presented in this document offer a practical guide for researchers and professionals in drug development, highlighting methodologies that are amenable to industrial production. Further optimization of reaction conditions and exploration of novel chiral auxiliaries and catalysts will continue to advance the field of β-lactam synthesis.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0180398A1 - Synthesis of beta-lactam - Google Patents [patents.google.com]
- 3. WO2014097257A1 - A method of preparation of (1'r,3r,4r)-4-acetoxy-3-(1'-(tert-butyldimethylsilyloxy)ethyl)-2-azetidinone, a precursor for carbapenem antibiotics synthesis - Google Patents [patents.google.com]
- 4. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 6. WO1998007690A1 - Process for stereoselective preparation of 4-acetoxyazetidinones - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
Protecting Group Strategies in β-Lactam Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-lactam antibiotics, a cornerstone of antibacterial therapy, presents a significant synthetic challenge due to the inherent reactivity of the strained four-membered azetidinone ring and the presence of multiple functional groups. A meticulously planned protecting group strategy is paramount to achieving high yields and stereochemical control. This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of key β-lactam precursors.
Introduction to Protecting Group Strategies
An ideal protecting group in β-lactam synthesis should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without compromising the integrity of the sensitive β-lactam core. Orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of others, are particularly crucial for the synthesis of complex β-lactam antibiotics like carbapenems and cephalosporins.[1][2][3]
This guide will focus on the protection and deprotection of the three most common functional groups encountered in β-lactam synthesis: the β-lactam nitrogen (N-1), hydroxyl groups, and carboxyl groups. Additionally, strategies for the protection of thiol groups, which are present in thienamycin and its derivatives, will be discussed.
Protecting the β-Lactam Nitrogen (N-1)
The secondary amine of the β-lactam ring is often protected to prevent N-alkylation or other undesired side reactions. The choice of protecting group can also influence the stereochemical outcome of subsequent reactions.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for the β-lactam nitrogen due to its ease of introduction and its clean removal under acidic conditions.[4]
Data Presentation: Boc Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Time | Yield (%) | Citation(s) |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, 4-(Dimethylamino)pyridine (DMAP) (cat.), Triethylamine (Et₃N) | Dichloromethane (DCM) | 3 h | >95% | [5] |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1 - 2 h | >95% | [6][7] |
Experimental Protocols
Protocol 2.1.1: Boc Protection of the β-Lactam Nitrogen
-
Dissolve the N-unsubstituted β-lactam (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the N-Boc protected β-lactam.[5]
Protocol 2.1.2: TFA-Mediated Boc Deprotection
-
Dissolve the N-Boc protected β-lactam (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting TFA salt of the N-unsubstituted β-lactam can be used directly or neutralized with a mild base.[6][7]
Visualization: Boc Protection and Deprotection Workflow
Protecting Hydroxyl Groups
Hydroxyl groups, commonly found in the side chains of carbapenems and other β-lactam antibiotics, require protection to prevent acylation or oxidation during synthesis.
p-Methoxybenzyl (PMB) Group
The p-methoxybenzyl (PMB) group is a versatile protecting group for alcohols that can be cleaved under oxidative conditions, providing orthogonality to acid- and base-labile protecting groups.[8]
Data Presentation: PMB Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Time | Yield (%) | Citation(s) |
| Protection | p-Methoxybenzyl chloride (PMB-Cl), Sodium hydride (NaH) | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | 1 h | 92% | [9] |
| Deprotection | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane (DCM) / Water | 1 h | 97% | [8][9] |
Experimental Protocols
Protocol 3.1.1: PMB Protection of a Hydroxyl Group
-
To a solution of the alcohol (1.0 equiv) in a mixture of THF and DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-methoxybenzyl chloride (PMB-Cl) (1.2 equiv) in THF dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[9]
Protocol 3.1.2: DDQ-Mediated Deprotection of a PMB Ether
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (18:1).
-
Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[8][9]
Visualization: PMB Protection and Deprotection Logic
Protecting Carboxyl Groups
The carboxylic acid functionality, a key feature of all β-lactam antibiotics, must be protected to prevent its interference in various reactions, particularly those involving basic reagents.
p-Nitrobenzyl (PNB) Ester
The p-nitrobenzyl (PNB) ester is a commonly used protecting group for the carboxyl group in carbapenem synthesis. It is stable to a wide range of reaction conditions and can be selectively removed by catalytic hydrogenation.
Data Presentation: PNB Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Time | Yield (%) | Citation(s) |
| Protection | p-Nitrobenzyl bromide, Triethylamine | Acetonitrile | 2 h | High | |
| Deprotection | H₂, 10% Pd/C | Methanol / Water | 2-4 h | High |
Experimental Protocols
Protocol 4.1.1: PNB Ester Formation
-
To a solution of the carboxylic acid (1.0 equiv) in acetonitrile, add triethylamine (1.1 equiv).
-
Add p-nitrobenzyl bromide (1.05 equiv) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the PNB ester, which can be purified by crystallization or chromatography.
Protocol 4.1.2: Hydrogenolysis of PNB Ester
-
Dissolve the PNB-protected carboxylic acid in a mixture of methanol and water.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Protecting Thiol Groups
In the synthesis of thienamycin and other carbapenems, the thiol group of the cysteamine side chain requires protection.
Trityl (Trt) Group
The trityl (Trt) group is an effective protecting group for thiols, offering steric bulk and facile removal under acidic conditions.[6]
Data Presentation: Trityl Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Time | Yield (%) | Citation(s) |
| Protection | Trityl chloride, Triethylamine | Dichloromethane (DCM) | 12 h | High | [8] |
| Deprotection | Trifluoroacetic acid (TFA), Triethylsilane (TES) | Dichloromethane (DCM) | 30-60 min | High | [1] |
Experimental Protocols
Protocol 5.1.1: Trityl Protection of a Thiol
-
Dissolve the thiol-containing compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equiv).
-
Add trityl chloride (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the S-trityl protected compound.[8]
Protocol 5.1.2: Acid-Mediated Deprotection of an S-Trityl Group
-
Dissolve the S-trityl protected compound (1.0 equiv) in dichloromethane (DCM).
-
Add triethylsilane (TES) (2.0 equiv) as a scavenger.
-
Add trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude deprotected thiol can be purified by chromatography or used directly in the next step.[1]
Visualization: Orthogonal Protecting Group Strategy in Carbapenem Synthesis
Conclusion
The successful synthesis of β-lactam antibiotics is critically dependent on the judicious selection and application of protecting groups. The protocols and strategies outlined in this document provide a foundation for researchers to navigate the complexities of β-lactam synthesis. By understanding the principles of orthogonality and the specific reaction conditions for the introduction and removal of key protecting groups, scientists can develop robust and efficient synthetic routes to novel and existing β-lactam therapeutics. Careful optimization of these protocols for specific substrates is always recommended to achieve the best possible outcomes.
References
- 1. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1999002531A1 - Process for synthesizing carbapenem side chain intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced enzymatic synthesis of a semi-synthetic cephalosprin, cefaclor, with in situ product removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. An enantioselective formal synthesis of thienamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and antibacterial activity of delta 1-thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Removal of the Benzyl Carbamate (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in organic synthesis, particularly revered in peptide synthesis and the creation of complex molecular architectures for drug discovery.[1] Its introduction by Bergmann and Zervas in the 1930s revolutionized peptide chemistry by enabling controlled, sequential amide bond formation.[2] The Cbz group's utility stems from its pronounced stability across a wide array of chemical conditions and the diverse, yet specific, methods available for its removal. This allows for orthogonal protection strategies, a critical consideration in multi-step synthetic campaigns.[1][2]
The selection of an appropriate deprotection strategy is paramount and is dictated by the substrate's molecular architecture, the presence of other sensitive functional groups, and the desired reaction scale.[1] These application notes provide a comprehensive overview of the most prevalent and effective techniques for the removal of the Cbz protecting group, complete with detailed experimental protocols and comparative data to empower researchers in choosing the optimal method for their specific synthetic challenges.
Deprotection Methodologies: A Comparative Overview
The primary methods for cleaving the Cbz group are categorized as catalytic hydrogenolysis, acid-mediated cleavage, and other specialized techniques. Each approach presents a unique profile of reactivity and chemoselectivity.[1][3]
Data Presentation: Summary of Cbz Deprotection Techniques
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, some aryl halides); safety concerns with H₂ gas.[1] |
| Transfer Hydrogenolysis | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C.[1][4] | Avoids the use of flammable H₂ gas, enhancing safety, especially for larger-scale reactions.[1][4] | May not be compatible with functional groups that can be reduced by the hydrogen donor.[5] |
| Acidic Cleavage | HBr in Acetic Acid, HCl, TMSI.[1][4][6] | Effective for substrates with functionalities sensitive to hydrogenation.[1] Metal-free, operationally simple, and scalable.[6] | Harsh conditions can cleave other acid-labile protecting groups; potential for side reactions with sensitive substrates.[4] |
| Lewis Acid-Mediated Cleavage | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[5][7] | Offers good functional group tolerance (e.g., reducible groups, O- and N-Bn protecting groups), cost-effective, and can be performed at room temperature.[5][7] | Requires stoichiometric amounts of the Lewis acid. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA.[7] | Superior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[7] | Requires elevated temperatures (75 °C).[7] |
Experimental Protocols
Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz deprotection, proceeding via cleavage of the benzyl C-O bond.[1]
Protocol:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[1]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[1] For safety, the reaction vessel should be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the filter cake with the reaction solvent. The combined filtrates are then concentrated under reduced pressure to yield the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.
Catalytic Transfer Hydrogenolysis
A safer alternative to catalytic hydrogenation that avoids the use of gaseous hydrogen.[1]
Protocol using Ammonium Formate:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the mixture through Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
Acidic Cleavage using HBr in Acetic Acid
This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[1]
Protocol:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[1]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Isolation: The crude product can be triturated with diethyl ether to induce precipitation of the amine hydrobromide salt. Alternatively, an aqueous work-up with neutralization of the acid may be required.
Visualizations
Caption: General experimental workflow for Cbz deprotection.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
References
Purification Techniques for Diastereomers of Beta-Lactam Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of beta-lactam antibiotics is crucial for their biological activity. The synthesis of these complex molecules often results in a mixture of diastereomers, which possess different physical, chemical, and pharmacological properties. Therefore, the efficient separation and purification of these diastereomers is a critical step in the development and manufacturing of beta-lactam-based drugs. This document provides detailed application notes and protocols for the primary techniques used in the purification of beta-lactam diastereomers: Chromatography, Diastereoselective Crystallization, and Enzymatic Resolution.
Chromatographic Purification
Chromatographic techniques are powerful tools for the separation of diastereomers due to their differing affinities for a stationary phase. High-Performance Liquid Chromatography (HPLC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Supercritical Fluid Chromatography (SFC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC separates diastereomers based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Since diastereomers have distinct physical properties, they can often be separated on standard achiral stationary phases.
| Compound Class | Stationary Phase | Mobile Phase | Diastereomeric Excess (de%) | Yield (%) | Reference |
| Monocyclic β-lactams | Silica Gel | Hexane/Ethyl Acetate | >98% | 85-95% | [1] |
| Carbapenam-3-carboxylic acid | C18 Reversed-Phase | Water/Methanol | Baseline Separation | N/A | [2] |
| Cephalosporin derivatives | C18 Reversed-Phase | Phosphate Buffer/Methanol | Baseline Separation | N/A | [3] |
-
Column Selection and Preparation:
-
Select a suitable stationary phase based on the polarity of the beta-lactam diastereomers. Silica gel is common for normal-phase chromatography, while C18 is frequently used for reversed-phase.[1][3]
-
Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the diastereomeric mixture of the beta-lactam product in a minimal amount of a solvent that is compatible with the mobile phase and ensures complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development and Optimization:
-
Develop an initial separation method on an analytical scale to determine the optimal mobile phase composition and gradient.
-
A typical starting point for normal-phase separation is a mixture of hexane and ethyl acetate. For reversed-phase, a gradient of water (often with a buffer like phosphate) and methanol or acetonitrile is common.[3][4]
-
Optimize the gradient slope, flow rate, and temperature to maximize the resolution between the diastereomeric peaks.
-
-
Preparative Run and Fraction Collection:
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC to determine the diastereomeric excess (de%) of each purified isomer.
-
Combine the fractions of each pure diastereomer and remove the solvent under reduced pressure.
-
Caption: Workflow for preparative HPLC purification of beta-lactam diastereomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
While standard HPLC can separate diastereomers, chiral HPLC is essential for the separation of enantiomers. It can also be highly effective for diastereomer separation, especially when the diastereomers have very similar polarities. Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the stereoisomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Diastereomeric Excess (de%) | Reference |
| Cyclobond I 2000 DMP | Water/Methanol | >1.5 | >99% | [4] |
| Chiralcel OD-H | Heptane/2-Propanol | >2.0 | >99% | [4] |
| Camphorsultam-derivatized | Hexane/Ethyl Acetate | 1.79 | >98% | [1] |
-
Column Screening:
-
Screen a variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) to identify the one that provides the best separation for the target diastereomers.[4]
-
Use a generic gradient method for initial screening.
-
-
Method Optimization:
-
Once a suitable CSP is identified, optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase, water/acetonitrile or methanol for reversed phase).[4]
-
Adjust the flow rate, temperature, and mobile phase additives (e.g., trifluoroacetic acid, diethylamine) to improve resolution and peak shape.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative scale. This involves using a larger diameter column packed with the same CSP and adjusting the flow rate accordingly.
-
Inject the sample and collect the fractions corresponding to each diastereomer.
-
-
Analysis and Product Isolation:
-
Confirm the purity of the collected fractions using the analytical chiral HPLC method.
-
Combine the pure fractions and remove the solvent to obtain the isolated diastereomers.
-
Caption: Principle of chiral HPLC separation of diastereomers.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, particularly for preparative scale purifications. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol. SFC offers advantages such as faster separations, reduced solvent consumption, and easier product recovery.
| Stationary Phase | Co-solvent | Purity | Recovery (%) | Reference |
| Chiralpak IA | Methanol | >99% (Peak 1), 95% (Peak 2) | N/A | |
| Silica Gel | Methanol | Equivalent to RP-HPLC | N/A | [5] |
-
Method Development (Analytical Scale):
-
Screen different chiral or achiral columns using a gradient of CO₂ and a co-solvent (e.g., methanol, ethanol, isopropanol).
-
Optimize the gradient, back pressure, temperature, and any additives to achieve good separation.[6]
-
-
Isocratic Method Conversion:
-
For preparative SFC, an isocratic method is often preferred. Convert the optimized gradient method to an isocratic one. A common starting point is a co-solvent percentage 10-20% lower than the elution percentage in the gradient run.[7]
-
-
Scale-Up and Purification:
-
Transfer the optimized isocratic method to the preparative SFC system.
-
Inject the sample and collect the separated diastereomers using a fraction collector. Stacked injections can be used to increase throughput.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by analytical SFC or HPLC to confirm purity.
-
The CO₂ in the mobile phase evaporates upon depressurization, leaving the product in the co-solvent, which simplifies solvent removal.
-
Caption: Workflow for preparative SFC purification of beta-lactam diastereomers.
Diastereoselective Crystallization
Diastereoselective crystallization is a cost-effective and scalable method for separating diastereomers. It relies on the different solubilities of diastereomers in a particular solvent system. One diastereomer crystallizes out of the solution, leaving the other in the mother liquor.
Principles of Diastereoselective Crystallization
This technique can be enhanced by a process called Crystallization-Induced Asymmetric Transformation (CIAT), where the more soluble diastereomer in solution can epimerize to the less soluble, crystallizing diastereomer, thus theoretically allowing for a 100% yield of a single diastereomer.[8]
| Compound | Solvent | Additive | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Tetrahydro-β-carbolines | Water | HCl | >99:1 (cis or trans) | High | [8] |
| 4-Nitroisoxazolidines | N/A | None (CIDT) | Total conversion to one diastereomer | Quantitative | [9] |
| Donor-Acceptor Cyclopropanes | 2-MeTHF/MTBE | Arylsulfonic acids | Single diastereomer | High | [10] |
-
Solvent Screening:
-
Screen a range of solvents and solvent mixtures to find a system where the two diastereomers have significantly different solubilities.
-
-
Crystallization Procedure:
-
Dissolve the diastereomeric mixture in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomer. Seeding with a small crystal of the desired diastereomer can promote selective crystallization.
-
Alternatively, antisolvent addition or slow evaporation of the solvent can be used to induce crystallization.
-
-
Isolation and Purification:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The mother liquor can be concentrated and subjected to further crystallization cycles to improve the overall yield.
-
-
Analysis:
-
Determine the diastereomeric purity of the crystals and the mother liquor using HPLC or NMR spectroscopy.[11]
-
Caption: Principle of diastereoselective crystallization.
Enzymatic Resolution
Enzymatic resolution is a highly selective method for separating stereoisomers. It utilizes enzymes that stereoselectively catalyze a reaction on one of the diastereomers, leaving the other unreacted. For beta-lactam diastereomers, lipases are commonly used for the hydrolysis or transesterification of ester derivatives.
Principles of Enzymatic Resolution
The enzyme recognizes the specific stereochemistry of one diastereomer and catalyzes its transformation into a new compound with different physical properties. This allows for the easy separation of the unreacted diastereomer from the newly formed product.
| Enzyme | Reaction Type | Substrate | Diastereomeric Excess (de%) | Conversion (%) | Reference |
| PS-Amano lipase | Hydrolysis | cis-3-acetoxy-β-lactams | >99% | ~50% | [12] |
| Novozym 435 | Transesterification | Vinyl 3-substituted-4-pentenoate | >99% | ~50% | [13] |
| Candida antarctica lipase B | Hydrolysis | MBH acetates | >90% | ~50% | [14] |
-
Enzyme and Substrate Preparation:
-
Select a suitable enzyme (e.g., lipase from Candida antarctica or Pseudomonas cepacia) based on literature precedence or screening.[14]
-
Prepare a solution or suspension of the diastereomeric beta-lactam ester in an appropriate buffer or organic solvent.
-
-
Enzymatic Reaction:
-
Add the enzyme to the substrate mixture.
-
Incubate the reaction at a controlled temperature (e.g., 25-40°C) with gentle agitation.[13]
-
Monitor the progress of the reaction by TLC or HPLC until approximately 50% conversion is reached to achieve high diastereomeric excess for both the product and the unreacted starting material.
-
-
Work-up and Separation:
-
Stop the reaction by filtering off the immobilized enzyme or by adding a solvent that denatures the enzyme.
-
Extract the reaction mixture to separate the product (e.g., a hydrolyzed alcohol) from the unreacted ester. The difference in polarity between the ester and the alcohol allows for easy separation by extraction or column chromatography.
-
-
Analysis:
-
Determine the diastereomeric excess of the unreacted starting material and the product using chiral HPLC or NMR.
-
Caption: Mechanism of enzymatic kinetic resolution.
Conclusion
The choice of purification technique for beta-lactam diastereomers depends on several factors, including the scale of the purification, the physical properties of the diastereomers, and the available equipment. Chromatographic methods like HPLC and SFC offer high resolution and are suitable for both analytical and preparative scales. Diastereoselective crystallization is a highly efficient and economical method for large-scale production. Enzymatic resolution provides excellent stereoselectivity and is a valuable tool, particularly in the early stages of drug development. A thorough understanding and optimization of these techniques are essential for the successful development of pure and effective beta-lactam-based pharmaceuticals.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. fagg.be [fagg.be]
- 7. ymc.eu [ymc.eu]
- 8. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08811F [pubs.rsc.org]
- 9. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Determining Diastereomeric Ratios of β-Lactams Using 1H NMR Analysis
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of β-lactam antibiotics, the precise determination of diastereomeric purity is a critical quality attribute. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful and straightforward quantitative method for this purpose. This document provides a detailed protocol and application guidelines for the accurate analysis of diastereomeric ratios in β-lactam samples.
Introduction
β-lactams, core structural motifs in a vast array of antibiotics, often contain multiple stereocenters, leading to the formation of diastereomers during synthesis. As different diastereomers can exhibit varied pharmacological and toxicological profiles, their accurate quantification is paramount in drug discovery and development. 1H NMR spectroscopy offers a reliable and non-destructive method to determine the diastereomeric ratio (d.r.) of a sample. The principle lies in the fact that diastereomers are distinct chemical entities, and thus, corresponding protons in each diastereomer are in slightly different chemical environments. This results in separate, distinguishable signals in the 1H NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative proportion in the mixture can be accurately calculated.
Core Principles
The determination of diastereomeric ratios by 1H NMR is based on the following key principles:
-
Chemical Shift Non-equivalence: Protons in diastereomeric molecules are chemically non-equivalent and will resonate at different frequencies, leading to distinct peaks in the NMR spectrum.
-
Signal Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal.
-
Ratio Calculation: The ratio of the integrals of well-resolved signals corresponding to each diastereomer directly reflects their molar ratio in the sample.[1]
It is preferable to use 1H NMR over 13C NMR for quantitative analysis due to the faster relaxation times of protons and the avoidance of signal intensity distortions from the Nuclear Overhauser Effect (NOE) that can occur in proton-decoupled 13C NMR spectra.[2][3]
Experimental Protocol
This protocol provides a step-by-step guide for the determination of the diastereomeric ratio of a hypothetical substituted β-lactam, using the C4-H proton of the β-lactam ring as the diagnostic signal.
Materials and Equipment
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Micropipettes
-
Vortex mixer
-
Glass wool or syringe filter
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the β-lactam diastereomeric mixture.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that overlap with the diagnostic protons of the analyte.
-
Homogenization: Gently vortex the tube to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool packed in a Pasteur pipette directly into the NMR tube.
1H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument to obtain a homogeneous magnetic field.
-
Acquisition Parameters: Set the following parameters for quantitative analysis:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (at): ≥ 3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest. A delay of 10-20 seconds is generally sufficient to ensure full relaxation for accurate quantification.[1]
-
Number of Scans (ns): Typically 8-16 scans. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.
-
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum, which is crucial for accurate integration.[2]
-
Signal Identification: Identify a pair of well-resolved, non-overlapping signals, with one signal corresponding to a specific proton (e.g., C4-H) of each diastereomer.
-
Integration: Integrate the selected signals. Set the integral of one of the peaks to a fixed value (e.g., 1.00). The software will then calculate the integral of the other peak relative to the first.
-
Ratio Calculation: The diastereomeric ratio is the ratio of the two integral values. For instance, if the integrals are 1.00 and 2.50, the d.r. is 1:2.5.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following is an example based on the analysis of a diastereomeric mixture of a β-lactam where the C4-H proton signals are well-resolved.
| Diastereomer | Diagnostic Proton | Chemical Shift (δ, ppm) | Integration Value | Diastereomeric Ratio |
| Diastereomer A | C4-H | 4.95 (d, J = 2.1 Hz) | 2.85 | 2.85 : 1 |
| Diastereomer B | C4-H | 4.80 (d, J = 4.5 Hz) | 1.00 |
Note: The chemical shifts and coupling constants are hypothetical and will vary depending on the specific β-lactam structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the diastereomeric ratio of β-lactams using 1H NMR.
Caption: Experimental workflow for diastereomeric ratio determination.
Signaling Pathway of Analysis Logic
The logical relationship for deriving the diastereomeric ratio from the raw NMR data is depicted below.
Caption: Logic diagram for d.r. calculation from NMR data.
Conclusion
1H NMR spectroscopy is an indispensable tool for the quantitative analysis of diastereomeric mixtures of β-lactams. By following a carefully controlled experimental protocol, from sample preparation to data processing, researchers can obtain accurate and reproducible diastereomeric ratios. This information is crucial for reaction optimization, quality control, and the overall advancement of β-lactam-based drug development programs.
References
Chiral HPLC Method for the Separation of Beta-Lactam Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lactam antibiotics, including penicillins and cephalosporins, form a cornerstone of antibacterial therapy. Many of these compounds possess one or more chiral centers, leading to the existence of enantiomers. The stereochemistry of a beta-lactam can significantly influence its pharmacological and toxicological properties. Regulatory agencies worldwide increasingly require the development and marketing of single-enantiomer drugs, making robust analytical methods for enantioseparation essential in drug development and quality control.
High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This application note provides detailed protocols and quantitative data for the chiral separation of beta-lactam enantiomers using two major classes of CSPs: polysaccharide-based and cyclodextrin-based columns.
Principles of Chiral Separation
Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. This interaction forms transient diastereomeric complexes with different energy levels, leading to different retention times and, consequently, separation. The most common CSPs for beta-lactam enantioseparation are derivatives of polysaccharides (e.g., cellulose and amylose) and cyclodextrins.
-
Polysaccharide-based CSPs: These phases, such as Chiralpak® and Lux® columns, offer a broad range of enantioselectivity. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, within the helical grooves of the polysaccharide polymer.[1]
-
Cyclodextrin-based CSPs: These CSPs consist of cyclic oligosaccharides that form inclusion complexes with the analytes. The chiral recognition is primarily based on the fit of the analyte into the chiral cavity of the cyclodextrin and interactions between the analyte's substituents and the hydroxyl groups on the rim of the cyclodextrin.[2]
Data Presentation: Quantitative Separation of Beta-Lactam Enantiomers
The following tables summarize the quantitative data for the chiral separation of various beta-lactam enantiomers on different chiral stationary phases. The key parameters presented are:
-
t1 (min): Retention time of the first eluting enantiomer.
-
t2 (min): Retention time of the second eluting enantiomer.
-
α (Separation Factor): The ratio of the retention factors of the two enantiomers (k2/k1). A value greater than 1 indicates separation.
-
Rs (Resolution): The degree of separation between two peaks. A value of 1.5 or greater indicates baseline separation.
Table 1: Chiral Separation of Beta-Lactam Ureas on Polysaccharide-Based CSPs
| Analyte (Beta-Lactam Urea) | Chiral Stationary Phase | Mobile Phase | t1 (min) | t2 (min) | α | Rs |
| (±)-trans-1a | Chiralpak AD-3 | Methanol | 4.83 | 5.43 | 1.25 | 2.01 |
| (±)-trans-1b | Chiralpak AD-3 | Methanol | 5.02 | 5.88 | 1.32 | 2.59 |
| (±)-trans-1c | Chiralpak AD-3 | Ethanol | 6.85 | 8.05 | 1.30 | 2.41 |
| (±)-trans-1d | Chiralcel OD-3 | Acetonitrile | 3.98 | 4.31 | 1.17 | 1.53 |
| (±)-trans-1e | Chiralcel OD-3 | Methanol | 5.21 | 5.92 | 1.27 | 2.24 |
| (±)-trans-1f | Chiralpak AD-3 | Ethanol | 6.55 | 7.98 | 1.36 | 2.98 |
| (±)-trans-1g | Chiralcel OD-3 | Acetonitrile | 4.15 | 4.55 | 1.19 | 1.70 |
| (±)-trans-1h | Chiralpak AD-3 | Methanol | 4.91 | 5.63 | 1.29 | 2.33 |
Data sourced from a study on new levan-based chiral stationary phases, which included comparative data on established polysaccharide CSPs.[1]
Table 2: Chiral Separation of Various Beta-Lactams on Cyclodextrin-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | k'1 | k'2 | α | Rs |
| Compound 1 | Cyclobond I 2000 DMP | Water/Methanol (70/30) | 1.33 | 1.44 | 1.08 | 0.70 |
| Compound 2 | Cyclobond I 2000 DMP | Water/Methanol (70/30) | 1.57 | 1.71 | 1.09 | 0.80 |
| Compound 3 | Cyclobond I 2000 DMP | Water/Methanol (70/30) | 1.95 | 2.13 | 1.09 | 0.85 |
| Compound 4 | Cyclobond I 2000 DMP | Water/Methanol (70/30) | 2.45 | 2.89 | 1.18 | 1.60 |
| Compound 5 | Cyclobond I 2000 DMP | Water/Methanol (70/30) | 2.89 | 3.47 | 1.20 | 1.80 |
| Compound 6 | Cyclobond I 2000 DM | Water/Acetonitrile (85/15) | 1.88 | 2.13 | 1.13 | 1.10 |
| Compound 7 | Cyclobond I 2000 DMP | Water/Acetonitrile (85/15) | 2.11 | 2.45 | 1.16 | 1.40 |
| Compound 8 | Cyclobond I 2000 DM | Water/Methanol (70/30) | 3.12 | 3.67 | 1.18 | 1.55 |
| Compound 9 | Cyclobond I 2000 DMP | Water/Methanol (70/30) | 3.56 | 4.34 | 1.22 | 2.00 |
| Compound 10 | Cyclobond I 2000 DMP | Water/Acetonitrile (85/15) | 2.98 | 3.70 | 1.24 | 2.10 |
| Compound 11 | Cyclobond I 2000 DMP | Water/Methanol (70/30) | 4.11 | 4.65 | 1.13 | 1.20 |
| Compound 12 | Cyclobond I 2000 SN | Heptane/2-Propanol (90/10) | 1.25 | 1.35 | 1.08 | 0.60 |
k' (retention factor) = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the dead time. Data is adapted from a study on the enantiomeric separation of 12 β-lactam compounds on cyclodextrin-based stationary phases.[2]
Experimental Protocols
Protocol 1: Chiral Separation of Beta-Lactam Enantiomers using Polysaccharide-Based CSPs (Normal Phase and Polar Organic Mode)
1. Materials and Reagents
-
Chiral HPLC column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) (for acidic analytes, optional)
-
Diethylamine (DEA) (for basic analytes, optional)
-
Beta-lactam standard
-
Sample solvent: Mobile phase or a mixture of hexane and IPA.
2. Sample Preparation (from Pharmaceutical Formulation)
-
Accurately weigh a portion of the powdered tablets or capsule content equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of the sample solvent and sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature and dilute to the mark with the sample solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC Method
-
Column: Chiralpak® AD-H or Lux® Cellulose-1
-
Mobile Phase:
-
Normal Phase: n-Hexane/Isopropanol (e.g., 90:10, v/v). For acidic or basic compounds, 0.1% TFA or 0.1% DEA can be added, respectively.
-
Polar Organic Mode: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength for the specific beta-lactam (e.g., 220 nm, 230 nm, or 254 nm).
4. Data Analysis
-
Integrate the peaks for both enantiomers.
-
Calculate the resolution (Rs) and separation factor (α) using the chromatography data system software.
Protocol 2: Chiral Separation of Beta-Lactam Enantiomers using Cyclodextrin-Based CSPs (Reversed-Phase Mode)
1. Materials and Reagents
-
Chiral HPLC column: Cyclobond® I 2000 DMP (250 x 4.6 mm, 5 µm)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Deionized water (18.2 MΩ·cm)
-
Beta-lactam standard
-
Sample solvent: Mobile phase.
2. Sample Preparation (from Pharmaceutical Formulation)
-
Follow the same procedure as in Protocol 1, using the mobile phase as the sample solvent.
3. HPLC Method
-
Column: Cyclobond® I 2000 DMP
-
Mobile Phase: Water/Acetonitrile (e.g., 85:15, v/v) or Water/Methanol (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm.
4. Data Analysis
-
Integrate the peaks for both enantiomers.
-
Calculate the resolution (Rs) and separation factor (α) using the chromatography data system software.
Mandatory Visualizations
Caption: Experimental workflow for chiral HPLC analysis of beta-lactam enantiomers.
Caption: Logical workflow for chiral method development for beta-lactam enantiomers.
References
Application Notes and Protocols: Synthesis of Novel Antibiotics Using Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a key chiral intermediate in the stereoselective synthesis of various β-lactam antibiotics, particularly those belonging to the carbapenem class. Its inherent chirality is crucial for establishing the correct stereochemistry in the final antibiotic structure, which is essential for its biological activity. This document provides detailed application notes and protocols for the utilization of this versatile building block in the synthesis of a novel carbapenem antibiotic, exemplified by the synthesis of Panipenem.
Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often used as a last resort for treating serious bacterial infections. The synthesis of these complex molecules requires precise control of stereochemistry, and the use of chiral precursors like this compound is a cornerstone of modern synthetic strategies.
Core Synthesis Pathway Overview
The overall synthetic strategy involves the coupling of the chiral side-chain, derived from this compound, with the carbapenem core. This is a multi-step process that requires careful protection and deprotection of functional groups to achieve the desired final product.
Troubleshooting & Optimization
troubleshooting common problems in Staudinger beta-lactam synthesis
Welcome to the technical support center for the Staudinger β-Lactam Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this pivotal reaction. Here you will find comprehensive troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual aids to enhance your understanding and success in synthesizing β-lactams.
Troubleshooting Guides
This section addresses the most common issues encountered during the Staudinger synthesis of β-lactams, a [2+2] cycloaddition between a ketene and an imine.[1][2]
Issue 1: Low or No Product Yield
Low or non-existent yields are a frequent challenge. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome Improvement |
| Ketene Instability/Decomposition | Ensure strictly anhydrous conditions by flame-drying glassware and using dry solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Generate the ketene in situ in the presence of the imine for immediate trapping.[1] Control the temperature, often between -78 °C to 0 °C, to minimize side reactions like polymerization.[1] | Significant increase in yield by preventing ketene loss. |
| Low Imine Reactivity | The electronic properties of the imine are crucial. Electron-donating groups on the imine enhance its nucleophilicity, facilitating the attack on the ketene.[1][3] If reactivity is low, consider modifying the imine's electronic character. | Improved reaction kinetics and higher conversion rates. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to unreacted starting materials. Carefully control the stoichiometry, typically a 1:1 ratio of imine to ketene precursor (e.g., acyl chloride). | Maximizes the conversion of the limiting reagent, leading to higher yields. |
| Suboptimal Reaction Temperature | Temperature control is critical for both the generation of the ketene and the subsequent cycloaddition. Low temperatures often minimize side reactions.[1] | Better selectivity and reduced formation of byproducts, thus improving the isolated yield. |
Issue 2: Poor Stereoselectivity (cis/trans Isomers)
The stereochemical outcome of the Staudinger reaction can be complex and is influenced by several factors.[2][4]
| Potential Cause | Troubleshooting Steps | Expected Outcome Improvement |
| Imine Geometry | The geometry of the imine is a key determinant of stereoselectivity. Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines tend to yield trans-β-lactams.[2][4][5] Isomerization of the imine or the zwitterionic intermediate can affect the final stereochemical ratio.[4][5] | Control over the major diastereomer produced. |
| Substituent Effects | Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, favoring the cis product.[3][6] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing for isomerization and favoring the trans product.[3][6] | Ability to influence the cis/trans ratio by tuning the electronic properties of the reactants. |
| Reaction Conditions | Lower reaction temperatures can sometimes enhance stereoselectivity by minimizing isomerization pathways. | Increased diastereomeric excess (d.e.) of the desired product. |
Frequently Asked Questions (FAQs)
Q1: My ketene seems to be polymerizing before it can react with the imine. How can I prevent this?
A1: Ketene polymerization is a common side reaction. To minimize this, it is highly recommended to generate the ketene in situ, meaning in the presence of the imine.[1] This ensures that the imine can "trap" the ketene as it is formed. Additionally, maintaining low reaction temperatures (e.g., -78 °C or 0 °C) and using dilute conditions can help to reduce the rate of polymerization.[1]
Q2: I am observing the formation of an amine corresponding to my starting azide, instead of the β-lactam. What is happening?
A2: This indicates that the Staudinger reduction is occurring, where the intermediate aza-ylide is hydrolyzed to an amine and a phosphine oxide, rather than undergoing the desired intramolecular cyclization.[7][8] This is more of a concern in the related Staudinger ligation. For the β-lactam synthesis (ketene + imine), this is not a typical side reaction. If you are starting from an azide to form an imine in a multi-step synthesis, ensure the azide is fully converted to the imine before introducing the ketene.
Q3: How do the electronic properties of the substituents on the ketene and imine affect the reaction?
A3: The electronic properties of the substituents play a significant role in the reaction mechanism and stereoselectivity.[3] The reaction is initiated by the nucleophilic attack of the imine nitrogen on the ketene's central carbon.[4][5] Therefore, electron-donating groups on the imine increase its nucleophilicity and can accelerate the reaction.[1] The substituents also influence the rate of ring closure of the zwitterionic intermediate, which in turn affects the cis/trans stereoselectivity.[3][6]
Q4: What are the best practices for purifying my β-lactam product?
A4: Purification can be challenging due to the potential for ring-opening of the strained β-lactam ring. Column chromatography on silica gel is a common method, but care should be taken to use a relatively non-acidic eluent system. In some cases, recrystallization can be an effective purification technique. For certain classes of β-lactams, specialized purification methods like affinity chromatography have been developed, particularly for β-lactamases.[9]
Q5: My reaction is very slow. What can I do to increase the reaction rate?
A5: If the reaction is sluggish, you can consider several factors. Increasing the concentration of the reactants can help, as the reaction is bimolecular.[10] Gently increasing the reaction temperature may also increase the rate, but be cautious as this can also promote side reactions and affect stereoselectivity.[1][10] Also, check the electronic nature of your substrates; an imine with strong electron-withdrawing groups may be reacting slowly.[1]
Experimental Protocols
General Protocol for Staudinger β-Lactam Synthesis via in situ Ketene Generation
This protocol describes a general method for the synthesis of a β-lactam from an acid chloride and an imine.
Materials:
-
Acyl chloride (1.0 eq)
-
Imine (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard, flame-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the imine (1.0 eq) in anhydrous DCM and add it to the reaction flask.
-
Cool the solution to the desired temperature (typically -78 °C or 0 °C) using an appropriate cooling bath.
-
In a separate flask, dissolve the acyl chloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the acyl chloride/triethylamine solution to the dropping funnel and add it dropwise to the cooled, stirring solution of the imine over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired β-lactam.
Visualizations
Reaction Mechanism
The Staudinger β-lactam synthesis is a two-step process involving the formation of a zwitterionic intermediate followed by ring closure.[3][5]
Caption: The reaction mechanism of the Staudinger β-lactam synthesis.
Troubleshooting Workflow
A logical workflow can aid in diagnosing and resolving common issues in the Staudinger synthesis.
Caption: A workflow for troubleshooting common Staudinger synthesis problems.
Common Side Reactions
Understanding potential side reactions is key to optimizing the main reaction pathway.
Caption: Common side reactions in Staudinger β-lactam synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diastereoselectivity with Furanylcarbamate Auxiliaries
Welcome to the technical support center for the use of furanylcarbamate auxiliaries in diastereoselective synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the use of a furanylcarbamate auxiliary for diastereoselective control?
A1: Chiral furanylcarbamate auxiliaries are designed to induce facial selectivity in a variety of chemical transformations, such as alkylations, aldol additions, and cycloadditions. The chiral scaffold, typically derived from a furan-containing amino alcohol, creates a sterically defined environment around the reactive center. This steric hindrance forces the incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer. The carbamate group provides a rigid connection between the substrate and the chiral auxiliary, which is crucial for effective stereochemical communication.
Q2: I am observing low diastereoselectivity (low d.r.) in my reaction. What are the most common factors responsible?
A2: Low diastereoselectivity can stem from several factors. The most common culprits include:
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state.
-
Incorrect Lewis Acid or Stoichiometry: The choice of Lewis acid and its concentration are critical for achieving a rigid, chelated transition state that enhances facial bias.
-
Incomplete Deprotonation/Enolate Formation: In reactions involving enolates, incomplete or non-selective enolate formation can lead to a mixture of reactive species and consequently, low diastereoselectivity.
-
Moisture or Impurities: Trace amounts of water or other impurities can interfere with the reaction by quenching reagents or altering the catalytic cycle.[1]
Q3: How do I remove the furanylcarbamate auxiliary after the reaction?
A3: The carbamate linkage can be cleaved under various conditions to release the chiral product and recover the auxiliary. The choice of method depends on the stability of your product to the reaction conditions. Common methods for carbamate cleavage include:
-
Basic Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a mixture of THF and water is a common method for cleaving carbamates to yield the corresponding alcohol.
-
Acidic Hydrolysis: Strong acids such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can be used, although this method may not be suitable for acid-labile products.
-
Reductive Cleavage: Reagents like lithium aluminium hydride (LiAlH₄) can be used to reductively cleave the carbamate, yielding the N-methylated amine of the auxiliary and the alcohol product.
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.) in a Lewis Acid-Catalyzed Aldol Addition
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Lewis Acid | Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). The size and coordinating ability of the Lewis acid can significantly impact the rigidity of the transition state.[2] | Identification of a Lewis acid that provides higher diastereoselectivity for the specific substrate. |
| Incorrect Stoichiometry of Lewis Acid | Vary the stoichiometry of the Lewis acid from sub-stoichiometric to stoichiometric amounts. Complete coordination to both the carbamate and the aldehyde carbonyls is often necessary for high selectivity. | Optimized diastereoselectivity by ensuring the formation of a well-defined, chelated transition state. |
| Inappropriate Reaction Temperature | Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C). Lower temperatures generally increase the energy difference between the diastereomeric transition states.[2][3] | Increased diastereomeric ratio due to enhanced kinetic resolution. |
| Unsuitable Solvent | Experiment with different anhydrous solvents of varying polarity and coordinating ability (e.g., CH₂Cl₂, Toluene, THF). Non-coordinating solvents often favor a more rigid transition state. | Discovery of a solvent system that enhances diastereoselectivity. |
| Presence of Moisture | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. | Consistent and improved diastereoselectivity by avoiding the quenching of the Lewis acid and other reagents.[1] |
Problem 2: Poor Yield and/or Incomplete Conversion
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Enolate Formation (for alkylation/aldol) | Screen different bases (e.g., LDA, LiHMDS, KHMDS) and ensure accurate titration of the base. Additives like LiCl can also influence enolate aggregation and reactivity. | Improved yield due to more efficient formation of the desired reactive intermediate. |
| Incorrect Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, ¹H NMR). | Optimization of reaction time to maximize product formation and minimize decomposition or side reactions. |
| Degradation of Starting Material or Product | If the product or starting material is unstable to the reaction or workup conditions, consider milder reagents or purification methods. | Increased isolated yield of the desired product. |
| Reagent Purity | Ensure all reagents, including the substrate, electrophile/aldehyde, and solvents, are of high purity. | Consistent and reproducible yields by avoiding side reactions caused by impurities. |
Experimental Protocols
Protocol 1: Attachment of the Furanylcarbamate Auxiliary
This protocol describes a general procedure for the attachment of a chiral furan-based amino alcohol to a carboxylic acid.
-
Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add oxalyl chloride (1.2 equiv.) followed by a catalytic amount of DMF (1 drop).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Amide Bond Formation: Dissolve the resulting crude acyl chloride in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.
-
In a separate flask, dissolve the chiral furanyl amino alcohol (1.1 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in anhydrous CH₂Cl₂.
-
Slowly add the solution of the chiral auxiliary to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Addition
This protocol provides a general method for a Lewis acid-mediated diastereoselective aldol reaction.
-
Substrate Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of the N-acyl furanylcarbamate (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of TiCl₄ (1.1 equiv.) in CH₂Cl₂ to the substrate solution. Stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
Protocol 3: Cleavage of the Furanylcarbamate Auxiliary
This protocol outlines a basic hydrolysis method for removing the auxiliary.
-
Reaction Setup: Dissolve the product from the aldol reaction (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add LiOH·H₂O (4.0 equiv.) to the solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: Concentrate the mixture in vacuo to remove the THF.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate) to extract the chiral alcohol product.
-
To recover the auxiliary, acidify the aqueous layer with 1 M HCl to pH ~1, then extract with CH₂Cl₂.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the product and the recovered auxiliary.
Visualizations
Caption: General experimental workflow for using a furanylcarbamate auxiliary.
Caption: Plausible model for stereocontrol with a furanylcarbamate auxiliary.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in carbamate-directed synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in carbamate-directed synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during carbamate synthesis and carbamate-directed C-H functionalization, offering potential causes and solutions.
Issue 1: Low Yield or No Reaction in Carbamate Synthesis
Question: My carbamate synthesis reaction is showing low conversion or is not proceeding at all. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in carbamate synthesis can often be attributed to issues with reagents, reaction conditions, or the choice of synthetic route. A systematic check of your experimental setup is the first critical step.
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your starting materials. Reagents like isocyanates and chloroformates are particularly sensitive to moisture and should be fresh or stored under strictly anhydrous conditions.[1] Verify the purity of your amine and alcohol/phenol.
-
Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. The presence of water can lead to the hydrolysis of key reagents and the formation of side products like ureas.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Inert Atmosphere: For reactions involving sensitive reagents like organometallics or certain catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield carbamate synthesis.
Issue 2: Formation of Symmetrical Urea as a Major Byproduct
Question: I am observing a significant amount of symmetrical urea byproduct in my reaction. How can I minimize its formation?
Answer:
Symmetrical urea formation is a frequent side reaction, especially when using isocyanates or their precursors (like chloroformates). It occurs when an isocyanate intermediate reacts with a free amine (either the starting material or one formed in situ from hydrolysis).[1]
Strategies to Minimize Urea Formation:
-
Strict Anhydrous Conditions: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea.[1] The use of anhydrous solvents and thoroughly dried glassware is paramount.
-
Optimized Reagent Addition: The order and rate of reagent addition can significantly influence the outcome. When generating an isocyanate in situ, slowly add the amine solution to the phosgene equivalent (e.g., triphosgene) or activating agent. This maintains a low concentration of the free amine, reducing the probability of it reacting with the isocyanate intermediate.[1]
-
Low-Temperature Conditions: When using chloroformates, conduct the addition to the amine solution at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions that could lead to isocyanate formation.[2]
-
Choice of Base: Employ a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium tert-butoxide (t-BuOLi), to scavenge the acid produced during the reaction without competing as a nucleophile.[3][4]
-
Use of Carbonyldiimidazole (CDI): CDI is an effective alternative to phosgene-based reagents. The reaction of an amine with CDI forms a carbamoyl-imidazole intermediate, which then reacts with an alcohol to yield the desired carbamate, generally with minimal urea formation.[5][6][7]
Quantitative Data on Base Selection:
The choice of base can significantly impact the yield of the desired carbamate versus the urea byproduct.
| Base | Substrate | Solvent | Temperature (°C) | Yield of Carbamate (%) | Reference |
| t-BuOLi | N-Boc aniline | n-butanol | 110 | 95 | [4] |
| Na2CO3 | N-Boc aniline | n-butanol | 110 | <5 | [4] |
| DBU | N-Boc aniline | n-butanol | 110 | <5 | [4] |
| TEA | N-Boc aniline | n-butanol | 110 | <5 | [4] |
| Pyridine | N-Boc aniline | n-butanol | 110 | <5 | [4] |
| TMG | 4-nitroaniline | d6-DMSO | Room Temp | 78 (equilibrium yield) | [3] |
| DBU | 4-nitroaniline | d6-DMSO | Room Temp | 20 (equilibrium yield) | [3] |
TMG = 1,1,3,3-tetramethylguanidine
Issue 3: Catalyst Poisoning or Undesired Regioselectivity in Carbamate-Directed C-H Functionalization
Question: In my carbamate-directed C-H activation, I'm getting low yields or functionalization at the wrong position. What could be the problem?
Answer:
While carbamates can be effective directing groups, challenges such as catalyst poisoning and competing directing groups can arise, particularly with heterocyclic substrates.
-
Catalyst Poisoning: Nitrogen and sulfur atoms within heterocyclic substrates can coordinate strongly with metal catalysts, especially Pd(II). This can lead to catalyst deactivation (poisoning) or direct C-H functionalization at a position adjacent to the heteroatom, overriding the direction of the carbamate group.[8]
-
Competing Directing Groups: Molecules often contain multiple functional groups that can act as directing groups. The reaction outcome will be determined by the relative coordinating ability of these groups.[9]
Troubleshooting Strategies:
-
Choice of Catalyst/Pre-catalyst: For substrates prone to catalyst poisoning, using a Pd(0) source (e.g., Pd2(dba)3) instead of a Pd(II) source (e.g., Pd(OAc)2) can be beneficial. This can bypass the problematic coordination with the heterocycle that inhibits the desired C-H activation.[8]
-
Use of Removable or Modifiable Directing Groups: In complex syntheses, employing a directing group that can be easily removed or converted into another functional group after the C-H activation step can be a powerful strategy.[10]
-
Ligand and Additive Screening: The addition of specific ligands or additives (e.g., carboxylates, carbonates) can influence the reactivity and selectivity of the catalyst.[11] A thorough screening of reaction conditions is often necessary.
Caption: Catalyst poisoning in carbamate-directed C-H activation.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing carbamates, and what are their pros and cons?
A1: There are several primary methods for carbamate synthesis, each with distinct advantages and disadvantages.[12]
| Method | Reagents | Typical Yield (%) | Pros | Cons |
| From Isocyanates | Alcohol/Phenol + Isocyanate | >90 | High yields, often catalyst-free, industrially important. | Isocyanates can be toxic and moisture-sensitive.[12] |
| From Chloroformates | Amine + Chloroformate | 80-95 | Readily available starting materials, versatile for many amines. | Generates HCl byproduct, may require excess reagents.[12] |
| Using CDI | Alcohol + CDI, then Amine | 66-99 | Mild conditions, avoids toxic reagents like phosgene, high yields.[5][13] | Two-step process, CDI can be moisture sensitive. |
| From CO2 | Amine + CO2 + Alkyl Halide | 45-92 | Uses a green and abundant C1 source, avoids toxic reagents.[14][15] | Often requires a base (e.g., DBU) and elevated pressure/temperature.[14] |
| Oxidative Carbonylation | Amine + CO + Alcohol + Oxidant | 60-90 | Direct synthesis from simple starting materials. | Requires a catalyst (e.g., Pd), CO is a toxic gas. |
Q2: How does temperature affect carbamate synthesis?
A2: Temperature is a critical parameter that must be carefully controlled.
-
Low Temperature: Insufficient temperature can lead to very slow or stalled reactions as the activation energy barrier is not overcome.[16]
-
High Temperature: Excessive heat can cause decomposition of reactants, intermediates, or the final carbamate product. It can also promote side reactions like N-alkylation or elimination.[16] For exothermic reactions, such as those involving isocyanates, inadequate heat dissipation can cause the internal temperature to rise significantly, leading to byproduct formation.[16]
Effect of Temperature and Pressure on a Continuous Flow Carbamate Synthesis from CO2 [14]
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Byproduct (N-alkylation) (%) |
| 1 | 60 | 3 | 64 | 1.1 |
| 2 | 70 | 3 | 78 | 1.3 |
| 3 | 80 | 3 | 73 | 4.8 |
| 4 | 70 | 1 | 69 | 1.2 |
| 5 | 70 | 5 | 75 | 1.3 |
Reaction conditions: aniline, DBU, and butyl bromide in MeCN.
Q3: What is the role of a directing group in C-H functionalization?
A3: A directing group is a functional group within a substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This enforced proximity facilitates the selective cleavage and functionalization of that C-H bond over other, potentially more reactive, C-H bonds in the molecule.[11][17] Carbamates, amides, and pyridines are common examples of directing groups used in palladium-catalyzed reactions.[17]
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This protocol is adapted from methods describing the synthesis of N-alkyl-O-alkyl carbamates.[5][13]
Step 1: Formation of the Alkoxycarbonyl Imidazole Intermediate
-
Under an inert atmosphere (N2 or Ar), add 1,1'-carbonyldiimidazole (1.2 eq.) portion-wise to a solution of the desired alcohol (1.0 eq.) in an anhydrous solvent (e.g., THF, CH2Cl2) at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the formation of the intermediate by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
Step 2: Reaction with the Amine
-
Once the formation of the alkoxycarbonyl imidazole intermediate is complete, add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress until the starting materials are consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Carbamate Synthesis from CO2 under Continuous Flow
This protocol is based on the continuous synthesis of carbamates from CO2 and amines.[14][15]
Experimental Setup:
-
A continuous-flow chemistry system (e.g., Vapourtec E-series) equipped with a coil reactor, pumps for liquid and gas, and a back-pressure regulator.
Procedure:
-
Prepare a stock solution by dissolving the amine (1.0 eq.), the alkyl bromide (2.0 eq.), and DBU (2.0 eq.) in an anhydrous solvent like acetonitrile.
-
Set up the flow reactor system. Heat the coil reactor to the desired temperature (e.g., 70 °C) and set the back-pressure regulator (e.g., 3 bar).
-
Pump the stock solution through the reactor at a defined flow rate (e.g., 250 µL/min).
-
Simultaneously, introduce a stream of CO2 gas into the reactor at a controlled flow rate (e.g., 6.0 mL/min). A higher volumetric excess of CO2 can suppress the N-alkylation side reaction.[14]
-
Collect the output from the reactor after it has reached a steady state.
-
Analyze the conversion and product distribution using GC-MS or LC-MS.
-
For product isolation, the collected solution can be concentrated and purified via standard methods like column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 4. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 5. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of β-Lactams with Chiral Auxiliaries
Welcome to the technical support center for the synthesis of β-lactams utilizing chiral auxiliaries. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic routes and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral auxiliaries for asymmetric β-lactam synthesis, and how do they compare?
A1: Several chiral auxiliaries are widely used to control stereochemistry in β-lactam synthesis, primarily through the Staudinger reaction. The choice of auxiliary can significantly influence both the yield and the diastereoselectivity of the reaction.[1] Evans-type oxazolidinones and Oppolzer's sultam are among the most well-established and reliable options.[1] Pseudoephedrine derivatives offer a cost-effective alternative.[1]
Comparison of Common Chiral Auxiliaries:
| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | General Yield (%) | Key Features & Considerations |
| Evans-type Oxazolidinones | Often >95:5 | Good to High | Well-established, providing predictable stereochemical outcomes. Auxiliary removal is typically achieved under hydrolytic conditions.[1] |
| Oppolzer's Sultam | Can achieve high diastereoselectivity (>20:1) | Good to High | The rigid bicyclic structure offers excellent stereocontrol. Products are often crystalline, which simplifies purification.[1] |
| Pseudoephedrine Amides | Variable, can be high | Moderate to High | A cost-effective and versatile option. The auxiliary is cleaved to reveal the carboxylic acid.[2] |
| Saccharin-based Auxiliaries | High | Good | A newer class of auxiliaries offering good performance. |
Q2: What is the general mechanism of the Staudinger reaction, and how does it influence stereoselectivity?
A2: The Staudinger reaction is a [2+2] cycloaddition of a ketene and an imine to form a β-lactam.[1] The reaction proceeds through a two-step mechanism involving the formation of a zwitterionic intermediate.[3][4] The stereochemical outcome is determined by the competition between the direct ring closure of this intermediate and its isomerization.[4][5] As a general rule, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams.[3]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity
Low diastereoselectivity is a common issue where the desired stereoisomer is not formed in a high ratio compared to other stereoisomers.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature can significantly affect the diastereoselectivity.[6]
-
Recommendation: Screen a range of temperatures. Lower temperatures (e.g., -78 °C) often favor higher selectivity by minimizing isomerization of the zwitterionic intermediate.[1]
-
-
Incorrect Solvent: The polarity of the solvent can influence the transition state and the lifetime of the zwitterionic intermediate.
-
Electronic Effects of Substituents: The electronic properties of the substituents on both the ketene and the imine play a crucial role.
-
Recommendation: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the direct ring closure.[4] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine may lead to a higher proportion of the trans-product.[4]
-
-
Choice of Base: The base used for in situ ketene generation can influence the reaction outcome.
-
Recommendation: Triethylamine (Et₃N) is a standard choice.[1] However, other tertiary amine bases or proton sponges can be explored.
-
Issue 2: Low Overall Yield
A low yield of the desired β-lactam product can be attributed to several factors, from starting material quality to reaction conditions.
Possible Causes and Solutions:
-
Moisture in the Reaction: Ketenes are highly reactive and susceptible to hydrolysis.
-
Recommendation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Imine Quality: The purity and stability of the imine are critical.
-
Recommendation: Use freshly prepared or purified imines. Confirm the purity by ¹H NMR or other appropriate analytical techniques before use.
-
-
Inefficient Ketene Formation: Incomplete conversion of the acid chloride to the ketene will result in a lower yield.
-
Recommendation: Ensure the slow addition of the acid chloride to the reaction mixture containing the imine and the base, especially at low temperatures.[1]
-
-
Sub-optimal Reaction Time and Temperature: The reaction may not have gone to completion, or product degradation may have occurred.
-
Recommendation: Monitor the reaction progress using thin-layer chromatography (TLC).[1] Extended reaction times at elevated temperatures can sometimes lead to decomposition.
-
-
Purification Losses: The product may be lost during work-up and purification.
-
Recommendation: Optimize the purification method. Flash column chromatography on silica gel or recrystallization are common methods for purifying β-lactams.[1]
-
Issue 3: Difficulty in Chiral Auxiliary Removal
The final step in this synthetic strategy is the cleavage of the chiral auxiliary, which can sometimes be challenging.
Possible Causes and Solutions:
-
Incomplete Cleavage Reaction: The chosen cleavage conditions may not be effective for the specific substrate.
-
Recommendation: The method for auxiliary removal depends on the type of auxiliary used. For Evans-type oxazolidinones, hydrolytic conditions are typically employed.[1] For pseudoephedrine amides, cleavage of the amide bond is required.[2] Consult literature for specific protocols for the auxiliary in use.
-
-
Product Instability under Cleavage Conditions: The β-lactam ring can be sensitive to harsh reaction conditions.
-
Recommendation: Screen milder cleavage reagents or conditions. For example, if strong acidic or basic hydrolysis is degrading the product, consider enzymatic or reductive cleavage methods.
-
-
Difficult Separation of Product and Cleaved Auxiliary: The desired product and the cleaved auxiliary may have similar polarities, complicating purification.
-
Recommendation: If the auxiliary is recoverable, this is a known challenge. Modifying the work-up procedure, such as using an acid or base wash to extract one of the components, can be effective. Alternatively, a different purification strategy, like preparative HPLC, may be necessary.
-
Experimental Protocols
General Protocol for Staudinger Reaction using an Evans-type Oxazolidinone Auxiliary
This protocol describes a typical procedure for the diastereoselective synthesis of a β-lactam.[1]
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon), dissolve the N-acyloxazolidinone (1.0 eq.) and the desired imine (1.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add triethylamine (Et₃N, 2.0 eq.) to the cooled solution.
-
Ketene Formation and Cycloaddition: Slowly add a solution of the acid chloride (1.2 eq.) in anhydrous CH₂Cl₂ to the reaction mixture dropwise over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-lactam. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.[1]
Visualizations
Caption: General experimental workflow for the Staudinger synthesis of β-lactams.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Removal of Furanylcarbamate Chiral Auxiliary
Welcome to the technical support center for the removal of furanylcarbamate chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the cleavage of this versatile auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving a furanylcarbamate chiral auxiliary?
A1: The most common and effective methods for removing a furanylcarbamate auxiliary, often referred to as a furfuryloxycarbonyl (Furoc) group, are acidic hydrolysis and catalytic hydrogenolysis.[1] The furanylcarbamate group is generally stable under basic conditions.[1]
Q2: How does the stability of the furanylcarbamate auxiliary compare to other common protecting groups like Boc?
A2: The furanylcarbamate auxiliary is significantly more acid-labile than the tert-butyloxycarbonyl (Boc) group.[1] This allows for selective deprotection of the furanylcarbamate group while leaving a Boc group intact, providing a useful tool for orthogonal protection strategies in complex syntheses.[1]
Q3: What are the expected byproducts of the auxiliary cleavage?
A3: Under acidic conditions, the furanylcarbamate auxiliary will likely decompose into furan, carbon dioxide, and the corresponding amine from the auxiliary backbone. During hydrogenolysis, the furan ring is typically reduced. Proper workup and purification are necessary to remove these byproducts.
Q4: Can the furanylcarbamate auxiliary be recovered and recycled?
A4: Due to the labile nature of the furan moiety under the cleavage conditions (especially acidic hydrolysis), recovery and recycling of the intact furanylcarbamate auxiliary are generally challenging.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of furanylcarbamate chiral auxiliary cleavage.
Problem 1: Incomplete or sluggish cleavage of the auxiliary.
| Possible Cause | Suggested Solution |
| Insufficiently acidic conditions | For acid-mediated cleavage, ensure the acid concentration is sufficient. If using a mild acid, consider switching to a stronger one like trifluoroacetic acid (TFA).[1] |
| Poor catalyst activity (for hydrogenolysis) | Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Use a sufficient catalyst loading and ensure proper hydrogen gas dispersion. |
| Insufficient reaction time | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and allow the reaction to proceed until completion. |
| Steric hindrance | If the substrate is sterically hindered around the carbamate linkage, you may need to increase the reaction temperature (with caution) or prolong the reaction time. |
Problem 2: Formation of unexpected side products and low yield of the desired product.
| Possible Cause | Suggested Solution |
| Furan ring opening or polymerization | The furan ring can be sensitive to acidic conditions, potentially leading to ring-opening or polymerization.[2][3] Use the mildest acidic conditions possible that still afford cleavage. Perform the reaction at a lower temperature (e.g., 0 °C) and for the shortest time necessary. |
| Side reactions at neutral pH | It has been observed that at neutral pH, side products can form, whereas at acidic pH (e.g., pH 5), the reaction is cleaner.[1] Ensure the reaction medium is sufficiently acidic if performing hydrolysis. |
| Over-reduction during hydrogenolysis | If other functional groups in your molecule are susceptible to reduction, hydrogenolysis may not be a suitable method. Consider acidic cleavage instead. |
Problem 3: Difficulty in purifying the product after auxiliary removal.
| Possible Cause | Suggested Solution |
| Co-elution of product with auxiliary fragments | Optimize your purification method. For silica gel chromatography, a carefully chosen solvent system is key to achieving good separation. Reverse-phase HPLC can also be an effective purification method. |
| Product instability on silica gel | If your product is acid-sensitive, the slightly acidic nature of standard silica gel could cause degradation. Consider neutralizing the silica gel with a base like triethylamine in the eluent or using a different stationary phase like alumina. |
| Formation of hard-to-remove byproducts | Re-evaluate your cleavage conditions to minimize side product formation as described in "Problem 2". A cleaner reaction will simplify purification. |
Data Presentation
The following table summarizes typical reaction conditions for the removal of a furanylcarbamate (Furoc) protecting group. Please note that optimal conditions will vary depending on the specific substrate.
| Cleavage Method | Reagents and Conditions | Reaction Time | Notes | Reference |
| Acidic Hydrolysis (Strong) | 1% TFA in CH₂Cl₂ | 10 minutes | Rapid and clean cleavage. | [1] |
| Acidic Hydrolysis (Moderate) | 0.5% TFA in CH₂Cl₂ | ~ 3 hours | Slower cleavage, may be suitable for more sensitive substrates. | [1] |
| Acidic Hydrolysis (Mild) | BF₃·OEt₂ in CH₂Cl₂ | 5 minutes | Very rapid cleavage. | [1] |
| Hydrogenolysis | H₂ (1 atm), Pd/C | 2 hours | Effective but may affect other reducible functional groups. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of Furanylcarbamate Auxiliary with TFA
-
Dissolution: Dissolve the substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acid: Slowly add a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ to achieve the desired final concentration (e.g., 1% v/v).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Hydrogenolysis of Furanylcarbamate Auxiliary
-
Dissolution: Dissolve the substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Addition of Catalyst: Add palladium on carbon (Pd/C, 10 wt. %) to the solution.
-
Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for furanylcarbamate auxiliary removal.
Caption: Cleavage pathways for the furanylcarbamate chiral auxiliary.
References
preventing racemization during chiral auxiliary removal
Welcome to our dedicated support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the crucial step of chiral auxiliary removal.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that can lead to a loss of enantiomeric purity during the removal of chiral auxiliaries.
Q1: My α-substituted carboxylic acid is racemizing during the hydrolysis of an Evans' oxazolidinone auxiliary. What are the likely causes and solutions?
A1: Racemization in this context often occurs through the formation of an enolate intermediate under basic conditions, which can then be protonated from either face, leading to a loss of stereochemical integrity. The choice of hydrolysis reagent and reaction conditions is critical to prevent this.
-
Likely Cause: The use of strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures can promote enolization and subsequent racemization.
-
Solution 1: Mild Hydrolysis Conditions: Employing milder reagents is often effective. Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a widely used and highly effective method for cleaving Evans' auxiliaries without causing significant racemization. This method is typically performed at low temperatures (e.g., 0 °C), which further suppresses the rate of enolization.
-
Solution 2: Reductive Cleavage: If the desired product is an alcohol or an aldehyde, reductive cleavage of the acyl oxazolidinone can be a non-racemizing alternative to hydrolysis. Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to generate the corresponding chiral alcohol.
Q2: I am observing significant epimerization at the α-carbon when removing a pseudoephedrine amide auxiliary to obtain a chiral aldehyde. How can I avoid this?
A2: The removal of pseudoephedrine amides to yield aldehydes, often via reduction, can be susceptible to epimerization if the reaction conditions are not carefully controlled.
-
Likely Cause: Incomplete reaction or prolonged exposure to the reaction mixture and subsequent work-up conditions can lead to epimerization. Some reducing agents might also be basic enough to cause enolate formation.
-
Solution: Controlled Reduction and Quenching: A common method for this transformation is the use of lithium di- or tri-ethoxyaluminum hydride at low temperatures. It is crucial to monitor the reaction closely (e.g., by TLC) and to quench the reaction promptly upon completion to avoid over-reduction or side reactions. A carefully planned work-up procedure is also essential to minimize the product's exposure to conditions that could cause epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of racemization during chiral auxiliary removal?
A1: The most common pathway for racemization is the deprotonation of a stereogenic center that is α to a carbonyl group, leading to the formation of a planar enol or enolate intermediate. This intermediate is achiral at the previously stereogenic center. Subsequent protonation or reaction of this intermediate can occur from either face with equal probability, resulting in a racemic or partially racemized product. Harsh conditions, such as high temperatures or the use of strong bases, can facilitate this process.
Q2: How do I choose the right method for removing a chiral auxiliary?
A2: The ideal removal method depends on several factors:
-
The nature of the chiral auxiliary: Different auxiliaries are designed for specific cleavage conditions. For example, Evans' oxazolidinones are commonly removed by hydrolysis or reduction, while sulfinamide auxiliaries are typically removed under acidic conditions.
-
The desired functional group in the product: If you need a carboxylic acid, hydrolysis is the logical choice. If you want an alcohol or aldehyde, reductive cleavage is more appropriate.
-
The stability of your product: The product's susceptibility to racemization or degradation under certain pH or temperature conditions will dictate the mildness of the required removal method.
-
Downstream reactions: The functional group tolerance of subsequent steps in your synthesis should also be considered.
It is often advisable to perform a literature search for the specific type of transformation you are trying to achieve with your particular substrate and auxiliary combination.
Q3: Can the solvent choice impact the level of racemization?
A3: Yes, the solvent can play a significant role. Protic solvents, for instance, can facilitate racemization by stabilizing charged intermediates that may be prone to enolization.[1] It is often beneficial to screen a variety of solvents to find the optimal balance between reaction rate and stereochemical retention. In some cases, aprotic polar solvents may also promote racemization depending on the specific reaction mechanism.[1]
Q4: Are there any general tips to minimize racemization during work-up and purification?
A4: Racemization can indeed occur after the main reaction is complete. Here are some general recommendations:
-
Minimize exposure to harsh conditions: During aqueous work-ups, avoid using strong acids or bases for extended periods.[1]
-
Maintain low temperatures: Perform extractions and other work-up procedures at low temperatures whenever possible.
-
Be mindful of your purification method: Standard silica gel chromatography can be problematic for sensitive compounds as silica is acidic.[1] This can lead to on-column racemization. To mitigate this, you can use deactivated silica gel (e.g., by treating it with a base like triethylamine) or switch to a more neutral stationary phase like alumina.[1]
Data Presentation: Comparison of Hydrolysis Methods for Evans' Auxiliary
The following table summarizes the enantiomeric excess (e.e.) of a chiral carboxylic acid product obtained by cleaving an Evans' oxazolidinone auxiliary under different hydrolysis conditions. This data highlights the importance of choosing mild reagents to prevent racemization.
| Entry | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (e.e., %) |
| 1 | LiOH, H₂O₂ | THF/H₂O | 0 | 1 | >99 |
| 2 | NaOH | THF/H₂O | 25 | 4 | 95 |
| 3 | NaOH | THF/H₂O | 60 | 2 | 88 |
| 4 | KOH | EtOH/H₂O | 25 | 6 | 93 |
| 5 | LiOH | THF/H₂O | 25 | 8 | 98 |
Note: This is representative data compiled from typical outcomes in asymmetric synthesis. Actual results may vary depending on the specific substrate.
Experimental Protocols
Protocol 1: Mild Hydrolysis of an Evans' Acyl Oxazolidinone using Lithium Hydroperoxide (LiOOH)
This protocol describes a standard method for the non-racemizing cleavage of an Evans' chiral auxiliary to yield a chiral carboxylic acid.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a solution of lithium hydroxide (LiOH, e.g., 4.0 equiv) in water. Cool this solution to 0 °C.
-
Addition of H₂O₂: To the stirred solution of the N-acyl oxazolidinone at 0 °C, add 30% aqueous hydrogen peroxide (H₂O₂, e.g., 8.0 equiv).
-
Addition of LiOH: Slowly add the pre-cooled LiOH solution to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until all the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy the excess peroxide.
-
Work-up: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. The remaining aqueous solution can then be acidified (e.g., with 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing racemization during chiral auxiliary removal.
Caption: Mechanism of racemization via an achiral enolate intermediate.
Caption: A troubleshooting workflow for addressing racemization issues.
References
Technical Support Center: Addressing Poor Solubility of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate in reaction mixtures. This critical intermediate in pharmaceutical synthesis, notably for the antibiotic Linezolid, often presents solubility hurdles that can impact reaction kinetics, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Q2: My reaction is sluggish, and the starting material is not fully dissolving. What can I do?
A2: This is a common issue stemming from the poor solubility of the carbamate. Here are several strategies you can employ:
-
Solvent Selection: Switch to a more polar aprotic solvent. Solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often effective at dissolving carbamates.
-
Co-solvent System: Introduce a co-solvent to increase the polarity of the reaction mixture. For example, adding a small amount of DMF or DMSO to a reaction in dichloromethane (DCM) can significantly improve solubility.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the starting material. However, it is crucial to monitor for any potential degradation of the carbamate or side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solid particles and promote a more homogeneous reaction mixture.
Q3: I am observing low yields in my reaction. Could this be related to solubility?
A3: Absolutely. Poor solubility is a frequent cause of low reaction yields. When the starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a slow and incomplete conversion. The undissolved material may also be recovered unchanged at the end of the reaction, thus lowering the overall yield. Improving the solubility through the methods described in Q2 is a primary step in troubleshooting low yields.
Q4: How can I determine the best solvent for my reaction involving this carbamate?
A4: A systematic approach to solvent screening is recommended. This can be done on a small scale before committing to a large-scale reaction.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent you are considering for your reaction (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Methanol, Ethanol, DMF, DMSO).
-
Observation: Stir or shake the vials at your intended reaction temperature. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and continue to observe.
-
Quantification (Optional): For a more quantitative measure, you can filter any undissolved solid, evaporate the solvent from the filtrate, and weigh the dissolved solid.
This process will give you a good indication of the relative solubility in different solvents and help you choose the most appropriate one for your reaction scale and conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered due to the poor solubility of this compound.
Issue 1: Incomplete Dissolution of Starting Material
Symptoms:
-
Visible solid particles of the carbamate remain in the reaction mixture even after stirring.
-
The reaction mixture appears as a suspension or slurry.
Root Causes:
-
Low intrinsic solubility of the carbamate in the chosen solvent.
-
Insufficient solvent volume for the amount of carbamate used.
-
Reaction temperature is too low.
Solutions:
| Solution | Detailed Methodology | Pros | Cons |
| Change Solvent | Switch from a less polar solvent (e.g., Dichloromethane) to a more polar aprotic solvent like DMF or DMSO. | Can lead to complete dissolution and a homogeneous reaction. | May require optimization of reaction conditions (temperature, time) as solvent can affect reaction kinetics. |
| Use a Co-solvent | Add a small percentage (e.g., 5-10% v/v) of a high-solubility solvent like DMF or DMSO to your current solvent system. | Can significantly improve solubility without a complete change of solvent system. | The co-solvent might interfere with the reaction or downstream processing. |
| Increase Temperature | Gradually increase the reaction temperature in 5-10 °C increments while monitoring for dissolution. | Simple to implement and can be very effective. | Risk of thermal degradation of the product or starting material, or formation of byproducts. |
| Sonication | Place the reaction flask in an ultrasonic bath for short intervals (e.g., 5-10 minutes) at the start of the reaction. | Can break up agglomerates and enhance dissolution without significant heating. | May not be suitable for all reaction scales or for long-term application. |
| Increase Dilution | Increase the total volume of the solvent used in the reaction. | Simple and can lead to complete dissolution. | May decrease the reaction rate due to lower concentration; larger solvent volumes can be problematic for work-up and purification. |
Issue 2: Low Reaction Yield and/or Purity
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
Formation of side products is observed.
Root Causes:
-
Incomplete dissolution of the carbamate leading to a heterogeneous reaction mixture.
-
Localized high concentrations of reagents at the solid-liquid interface leading to side reactions.
-
The carbamate precipitating out of solution during the reaction.
Solutions:
| Solution | Detailed Methodology | Expected Outcome |
| Optimize Solvent System | Based on small-scale solubility tests, select a solvent or co-solvent system that ensures complete dissolution of the carbamate at the reaction temperature. | A homogeneous reaction mixture should lead to a more complete and cleaner reaction, improving both yield and purity. |
| Slow Addition of Reagents | If the other reactants are highly reactive, add them slowly to the solution of the carbamate to maintain a low instantaneous concentration. | This can minimize the formation of byproducts that may arise from localized high concentrations of reagents. |
| Phase-Transfer Catalysis (PTC) | For reactions involving an aqueous phase and an organic phase where the carbamate has low solubility in both, a phase-transfer catalyst can be employed to facilitate the reaction at the interface. | Can significantly increase the reaction rate in biphasic systems by transporting the reactant from one phase to another. |
| Monitor Reaction Progress | Regularly monitor the reaction by TLC or LC-MS to check for the consumption of the starting material. | This will help you determine if the reaction is stalling due to solubility issues and when it has reached completion. |
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative and estimated solubility guide based on its chemical properties and information from related synthetic procedures.
Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant | Solubility Classification | Estimated Solubility Range (mg/mL) | Notes |
| Chloroform | 4.1 | 4.8 | Soluble[3] | > 50 | A good starting point for reactions. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Moderately Soluble | 10 - 50 | Commonly used in syntheses involving this intermediate[1][2]. |
| Acetone | 5.1 | 20.7 | Moderately Soluble | 10 - 50 | Optical activity has been measured in acetone, indicating solubility[3]. |
| Acetonitrile (ACN) | 5.8 | 37.5 | Sparingly to Moderately Soluble | 5 - 20 | Used in commercial production[1][2]. |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Sparingly Soluble | 1 - 10 | May require heating or a co-solvent. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Sparingly Soluble | 1 - 10 | Often used in similar carbamate syntheses. |
| Methanol (MeOH) | 5.1 | 32.7 | Poorly Soluble | < 1 | The protic nature may not be ideal for some reactions. |
| Ethanol (EtOH) | 4.3 | 24.5 | Poorly Soluble | < 1 | Similar to methanol. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Soluble | > 50 | A good choice for overcoming solubility issues, but has a high boiling point. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | > 100 | Excellent solvent for poorly soluble compounds, but can be difficult to remove. |
| Water | 10.2 | 80.1 | Practically Insoluble[1] | < 0.04 | Reported as >35.3 µg/mL[1]. |
Note: These are estimated values and should be confirmed experimentally for specific applications.
Experimental Protocols
Protocol 1: General Procedure for a Reaction with Improved Solubility
This protocol describes a general approach for a reaction where the solubility of this compound is a concern.
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Solvent Selection: Choose an appropriate solvent or co-solvent system based on prior small-scale solubility tests (e.g., DMF or a DCM/DMF mixture).
-
Dissolution of Carbamate: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound. Add the chosen solvent and stir. If necessary, gently warm the mixture (e.g., to 40-50 °C) until the solid is completely dissolved.
-
Reaction Setup: Cool the solution to the desired reaction temperature.
-
Reagent Addition: Add the other reagents to the reaction mixture. If the reagent is a solid, ensure it is also soluble in the chosen solvent system. If it is a liquid, add it dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, proceed with the appropriate aqueous work-up and extraction with a suitable organic solvent. Be aware that high-boiling point solvents like DMF or DMSO may require specific extraction or purification techniques.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Visualizations
Caption: A general experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for addressing solubility issues with this compound.
References
- 1. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification Challenges of Triphenylphosphine Oxide from Staudinger Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the removal of triphenylphosphine oxide (TPPO), a persistent byproduct of the Staudinger reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a common byproduct in several organic reactions, including the Staudinger, Wittig, and Mitsunobu reactions.[1] Its removal is notoriously difficult due to its high polarity, which often leads to co-purification with the desired product, particularly during column chromatography.[1] On a larger scale, traditional chromatographic methods are often not feasible, making TPPO removal a significant bottleneck.[1]
Q2: What are the primary strategies for removing TPPO from a Staudinger reaction mixture?
A2: The main strategies for TPPO removal can be broadly categorized into three methods:
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Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent. This can be achieved by leveraging solubility differences or by inducing the formation of an insoluble TPPO complex with a metal salt.[1]
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Chromatography: The most common method is passing the reaction mixture through a short plug of silica gel.[2]
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Scavenger Resins: Utilizing solid-supported reagents that selectively bind to TPPO, allowing for its removal by simple filtration.[1]
Q3: How do I choose the most suitable purification method for my specific product?
A3: The optimal method depends on the properties of your target compound. Key factors to consider are your product's polarity, solubility, and stability. See the decision-making workflow below for guidance.
Troubleshooting Guide
Q4: I tried to remove TPPO by crystallization, but my product precipitated as well. What can I do?
A4: This indicates that the solubility profiles of your product and TPPO are too similar in the chosen solvent system.
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Solvent Screening: Experiment with different solvent systems. TPPO is known to be poorly soluble in non-polar solvents like hexane and pentane, and also in solvents like diethyl ether and cold toluene.[3][4][5]
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Temperature Control: Gradual cooling can sometimes selectively crystallize TPPO.
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Concentration Adjustment: Try adjusting the concentration of your crude reaction mixture.
Q5: I attempted precipitation with a metal salt, but the TPPO remains in solution. What went wrong?
A5: Incomplete precipitation of the TPPO-metal salt complex can be due to several factors.
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Choice of Metal Salt: Zinc chloride (ZnCl₂) is effective in polar solvents like ethanol and ethyl acetate.[3][6] For reactions in less polar solvents like toluene or dichloromethane, magnesium chloride (MgCl₂) might be a better option.[7] Anhydrous calcium bromide (CaBr₂) has been shown to be very efficient for removing TPPO from THF solutions.[8]
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Stoichiometry: Ensure you are using an adequate excess of the metal salt. For ZnCl₂, a 2:1 ratio of ZnCl₂ to TPPO is often recommended for optimal precipitation.[3]
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Anhydrous Conditions: The presence of water can interfere with the formation of the TPPO-metal salt complex. Ensure your solvents and metal salts are anhydrous.[1]
Q6: My product seems to be complexing with the metal salt along with the TPPO. How can I avoid this?
A6: If your product contains functional groups that can chelate metals, you may observe co-precipitation.
-
Alternative Method: If metal salt complexation is not suitable for your product, consider other methods like solvent precipitation or using a scavenger resin.[1]
Q7: I'm using a silica plug, but the TPPO is eluting with my product. What should I do?
A7: This is a common issue and is usually related to the polarity of the elution solvent.
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Solvent Polarity: Start with a very non-polar solvent like pentane or hexane to elute your product, leaving the more polar TPPO adsorbed on the silica.[2] You can then gradually increase the solvent polarity to wash out the TPPO if needed.
-
Multiple Plugs: For difficult separations, it may be necessary to repeat the silica plug filtration two or three times.[2][4]
Data Presentation
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Precipitation with Zinc Chloride (ZnCl₂) in Various Solvents.
| Solvent | % TPPO Remaining in Solution |
| Ethanol (EtOH) | <1 |
| 2-Propanol (ⁱPrOH) | <1 |
| Ethyl Acetate (EtOAc) | 2 |
| Isopropyl Acetate (ⁱPrOAc) | 2 |
| Tetrahydrofuran (THF) | 25 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 20 |
| Acetonitrile (MeCN) | 6 |
| Dichloromethane (DCM) | 59 |
| DCM / ⁱPrOH (1:1) | 10 |
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.[6]
Table 2: Solubility of Triphenylphosphine Oxide (TPPO) in Selected Solvents.
| Solvent | Solubility (mg/mL) at Room Temperature | Solubility (mg/mL) at 0 °C |
| 2-Propanol | 46.5 | 25.4 |
| Tetrahydrofuran | 169.7 | 105.0 |
| Toluene | 44.3 | 42.9 |
| Cyclohexane | Insoluble | Insoluble |
| Water | Insoluble | Insoluble |
| Petroleum Ether | Insoluble | Insoluble |
| Hexane | Insoluble | Insoluble |
Data adapted from ACS Omega 2021, 6, 20, 13403–13411 and J. Chem. Eng. Data 2009, 54, 4, 1382–1384.[9][10]
Experimental Protocols
Protocol 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
This method is particularly effective for reactions performed in polar solvents.[6]
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Solvent Exchange (if necessary): If the Staudinger reaction was not conducted in a polar solvent, concentrate the crude reaction mixture under reduced pressure. Dissolve the resulting residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.
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Stirring and Filtration: Stir the mixture for a few hours. A white precipitate of the TPPO-ZnCl₂ complex will form.[5] Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product. To remove any excess ZnCl₂, concentrate the filtrate and slurry the residue in acetone, in which many organic products are soluble, but excess ZnCl₂ is not. Filter to remove the insoluble zinc salts.[1]
Protocol 2: Silica Plug Filtration for Non-Polar Products
This is a rapid method for purifying relatively non-polar products.[2][4]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[1]
-
Filtration: Pass the suspension through a short plug of silica gel.
-
Elution: Elute your product with a non-polar solvent (e.g., pentane, hexane, or a mixture with a small amount of diethyl ether). The more polar TPPO will remain adsorbed on the silica.[2]
-
Repetition: If necessary, repeat the process to achieve higher purity.[2][4]
Visualizations
Caption: Staudinger Reaction and Purification Workflow.
Caption: Decision tree for selecting a TPPO purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. shenvilab.org [shenvilab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. echemi.com [echemi.com]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Synthesis Using Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of asymmetric synthesis involving Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in industrial synthesis?
This compound is a chiral building block used as a protected form of (S)-3-aminotetrahydro-5-oxofuran. Its primary application is in the asymmetric synthesis of pharmaceutical intermediates. The carbamate group serves as a protecting group for the amine, and the inherent chirality of the molecule is transferred to the target molecule.
Q2: What are the critical process parameters to control during the synthesis of this compound at scale?
Key parameters to control during the scale-up of the N-Cbz protection of (S)-3-aminotetrahydro-5-oxofuran include:
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions.
-
pH: Maintaining a basic pH is crucial for the reaction between the amine and benzyl chloroformate.
-
Reagent Addition Rate: Slow and controlled addition of benzyl chloroformate is necessary to prevent localized high concentrations and potential side reactions.
-
Agitation: Efficient mixing is required to ensure homogeneity, especially in large-scale reactors.
-
Purity of Starting Materials: The purity of (S)-3-aminotetrahydro-5-oxofuran is critical for the enantiomeric purity of the final product.
Q3: What are the common methods for the deprotection of the benzyl carbamate group to yield (S)-3-aminotetrahydro-5-oxofuran?
The most common methods for the deprotection of the N-Cbz group are:
-
Catalytic Hydrogenolysis: This is a widely used method employing a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas, ammonium formate). It is generally a clean and efficient method.
-
Acid-Mediated Cleavage: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. This method is useful when the molecule contains functional groups sensitive to reduction.
Q4: What are the potential challenges associated with the lactone ring during the synthesis and deprotection steps?
The γ-butyrolactone ring is susceptible to hydrolysis (ring-opening) under both strong basic and acidic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding γ-hydroxybutanoic acid derivative as an impurity. Careful control of pH and temperature is essential to maintain the integrity of the lactone ring.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred for a sufficient amount of time. - Check the quality and stoichiometry of the reagents. |
| Side Reactions | - Maintain the reaction temperature at 0-5 °C to minimize the formation of by-products. - Control the addition rate of benzyl chloroformate. - Ensure the pH of the reaction mixture is maintained in the optimal basic range. |
| Product Loss During Work-up | - Optimize the extraction procedure to minimize product loss in the aqueous phase. - Ensure complete precipitation of the product if crystallization is used for purification. |
Problem 2: Low Yield or Incomplete Deprotection of the Benzyl Carbamate Group
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation (Hydrogenolysis) | - Use a fresh batch of Pd/C catalyst. - Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds). - Increase the catalyst loading if necessary. |
| Insufficient Hydrogen Source (Hydrogenolysis) | - Ensure a sufficient pressure of hydrogen gas is maintained. - If using a transfer hydrogenation reagent like ammonium formate, ensure an adequate molar excess is used. |
| Incomplete Reaction (Acid Cleavage) | - Increase the reaction time or temperature cautiously, monitoring for lactone ring opening. - Use a stronger acid or a higher concentration if the substrate is particularly robust. |
| Lactone Ring Opening | - Perform the deprotection at the lowest effective temperature. - Use milder deprotection methods if possible. For acid cleavage, consider using milder Lewis acids. - Minimize the exposure time to strong acidic or basic conditions during work-up. |
Problem 3: Formation of Impurities
| Impurity | Potential Source | Mitigation Strategy |
| Di-benzylated amine | Excess benzyl chloroformate during protection. | Use stoichiometric amounts of benzyl chloroformate and control the addition rate. |
| (S)-4-hydroxy-3-(benzyloxycarbonylamino)butanoic acid | Lactone ring opening during deprotection or work-up. | Maintain neutral pH and low temperatures during work-up. Use anhydrous conditions where possible. |
| Racemized product | Harsh reaction conditions (e.g., high temperature, strong base). | Maintain mild reaction conditions. |
Data Presentation
Table 1: Comparison of Deprotection Methods for N-Cbz Group (General)
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1-4 atm H₂ | Mild, clean, high yield | Catalyst can be pyrophoric, not suitable for reducible functional groups | >95 |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | RT to reflux | Avoids use of H₂ gas, safer | Can require higher temperatures, longer reaction times | 90-98 |
| Acid Cleavage | HBr in Acetic Acid | RT | Effective for substrates sensitive to hydrogenation | Corrosive, can lead to side reactions | 85-95 |
Note: The yields are general and can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection
-
Dissolve (S)-3-aminotetrahydro-5-oxofuran hydrochloride in an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) at 0-5 °C.
-
Slowly add a solution of benzyl chloroformate in an organic solvent (e.g., toluene, dichloromethane) to the stirred aqueous solution, maintaining the temperature at 0-5 °C and a basic pH.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Catalytic Hydrogenolysis
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Add 5-10 mol% of 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (1-4 atm).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-aminotetrahydro-5-oxofuran.
-
If the hydrochloride salt is desired, dissolve the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent.
-
Collect the precipitated hydrochloride salt by filtration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the deprotection via catalytic hydrogenolysis.
Caption: Logical troubleshooting guide for common scale-up challenges.
Validation & Comparative
Validating Beta-Lactam Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. In the context of beta-lactams, a cornerstone of antibiotic therapy, establishing the correct stereochemistry is paramount as it directly influences biological activity. While single-crystal X-ray crystallography is widely regarded as the definitive method, a suite of powerful spectroscopic techniques offers viable and often complementary alternatives. This guide provides an objective comparison of X-ray crystallography with key spectroscopic methods for the validation of beta-lactam absolute configuration, supported by experimental data and detailed protocols.
The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, is fundamental to its interaction with other chiral molecules, such as biological receptors and enzymes. For beta-lactam antibiotics, the stereochemistry at the chiral centers of the beta-lactam ring is crucial for their antibacterial efficacy. Therefore, rigorous validation of the absolute configuration is a non-negotiable aspect of their development and quality control.
Method Comparison: X-ray Crystallography vs. Spectroscopic Techniques
The choice of method for determining the absolute configuration of a beta-lactam derivative depends on several factors, including the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. Below is a comparative overview of the most common techniques.
| Method | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Analysis of the diffraction pattern of X-rays by a single crystal. The absolute configuration is determined through anomalous dispersion effects, quantified by the Flack parameter.[1] | Provides an unambiguous 3D structure and the absolute configuration in a single experiment.[2] Considered the "gold standard" for absolute configuration determination.[3] | Requires a high-quality single crystal of the compound, which can be challenging and time-consuming to grow.[4][5] The presence of a heavy atom (heavier than oxygen) is often necessary for a reliable determination of the Flack parameter, though modern techniques can sometimes overcome this.[6] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] The experimental spectrum is compared with a spectrum predicted by quantum chemical calculations for a known enantiomer.[3] | Applicable to a wide range of molecules in solution, eliminating the need for crystallization.[4][5] Provides rich structural information from vibrational transitions.[5] | Requires quantum chemical calculations for spectral prediction, which can be computationally intensive.[3] The interpretation can be complex for highly flexible molecules. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. The spectrum is characteristic of the spatial arrangement of chromophores.[3] | Highly sensitive and requires a small amount of sample. Can be used for molecules in solution. | Applicable only to molecules containing suitable chromophores in a chiral environment.[3] Interpretation can be complicated by the presence of multiple chromophores. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[7][8] | A widely accessible technique. Does not require crystallization. Can be used to determine enantiomeric purity simultaneously. | An indirect method that relies on the formation of diastereomeric complexes or derivatives.[8] The magnitude of the induced chemical shift differences can be small, requiring high-resolution instrumentation. |
Quantitative Data Comparison
The following table presents illustrative quantitative data obtained from different methods for the determination of the absolute configuration of beta-lactam derivatives. It is important to note that these values are sourced from different studies and are presented here for comparative purposes.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Agent |
| Measured Value | Flack Parameter (x) | Rotational Strength (R) | Molar Ellipticity ([θ]) | Chemical Shift Difference (Δδ) |
| Example Value | x ≈ 0 indicates correct absolute structure.[1] For a δ-lactam: -0.03(1). | For a specific vibrational band, e.g., +5.0 x 10⁻⁴⁴ esu²cm². | For a specific electronic transition, e.g., +2.5 x 10⁴ deg·cm²·dmol⁻¹. | For a specific proton, e.g., 0.05 ppm. |
| Interpretation | A value close to 0 with a small standard uncertainty confirms the assigned configuration. A value near 1 suggests the inverted structure.[1] | The sign and magnitude of the rotational strength are compared to theoretical calculations to assign the absolute configuration. | The sign of the Cotton effect is compared to empirical rules or theoretical calculations. | The direction of the chemical shift change upon interaction with a chiral agent can be correlated to the absolute configuration based on established models. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Obtain single crystals of the beta-lactam of suitable size and quality. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares procedures.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is refined, and a value close to zero with a small standard uncertainty confirms the correctness of the assigned absolute structure.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the beta-lactam sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.[9]
-
Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. Data acquisition times are typically in the range of several hours to achieve a good signal-to-noise ratio.[9]
-
Computational Modeling: Perform a conformational search for the beta-lactam molecule using molecular mechanics and density functional theory (DFT) calculations to identify the low-energy conformers.[3]
-
Spectral Calculation: For the identified low-energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer using DFT.
-
Comparison and Assignment: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated VCD spectrum. A good correlation in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.[5]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
-
Sample Preparation: Prepare two NMR tubes containing a solution of the beta-lactam enantiomer in a suitable deuterated solvent.
-
Addition of CSA: To one tube, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The other tube serves as a reference.
-
Spectral Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.
-
Analysis: Compare the chemical shifts of specific protons in the beta-lactam in the presence and absence of the CSA. The induced chemical shift differences (Δδ = δ(with CSA) - δ(without CSA)) are analyzed. The direction and magnitude of these shifts can be correlated to the absolute configuration based on established models for the specific CSA used.
Visualizing the Workflow and Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
Figure 1. Experimental workflow for determining the absolute configuration of a beta-lactam using single-crystal X-ray crystallography.
Figure 2. Logical comparison of X-ray crystallography and spectroscopic methods for beta-lactam absolute configuration validation.
References
- 1. schrodinger.com [schrodinger.com]
- 2. benchchem.com [benchchem.com]
- 3. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric β-Lactam Synthesis: Evans Auxiliaries vs. Furan-Based Imines
For Researchers, Scientists, and Drug Development Professionals.
The synthesis of enantiomerically pure β-lactams is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous antibiotics. The stereochemistry of the β-lactam ring is critical for its biological activity, necessitating precise control during its synthesis. Among the most reliable methods to achieve this is the use of chiral auxiliaries. This guide provides an objective, data-driven comparison of two distinct approaches: the well-established Evans oxazolidinone auxiliaries, typically employed in Staudinger [2+2] cycloadditions, and a furan-based auxiliary strategy involving the diastereoselective condensation of chiral furaldimines with ester enolates.
Performance Comparison
The efficacy of a chiral auxiliary is best judged by its ability to control stereochemistry while maintaining high chemical yields. The following tables summarize the performance of Evans auxiliaries and a representative furan-based auxiliary in the asymmetric synthesis of β-lactams.
Evans Auxiliaries in Staudinger [2+2] Cycloaddition
Evans auxiliaries are renowned for their high degree of stereocontrol in the reaction between a ketene and an imine to form the β-lactam ring. The chiral auxiliary is typically attached to the ketene precursor.
| Chiral Auxiliary | Ketene Precursor | Imine | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-phenyloxazolidinone | (S)-4-phenyloxazolidinon-3-ylacetyl chloride | N-benzylidene-aniline | 95:5 | 85 | [1] |
| (R)-4-benzyl-2-oxazolidinone | (R)-4-benzyl-2-oxazolidinon-3-ylacetyl chloride | N-benzylidene-p-anisidine | >99:1 | 92 | [1] |
| (S)-4-isopropyl-2-oxazolidinone | (S)-4-isopropyl-2-oxazolidinon-3-ylacetyl chloride | N-(4-methoxybenzylidene)aniline | 97:3 | 88 | [1] |
Furan-Based Auxiliaries in Enolate-Imine Condensation
This approach utilizes a chiral imine derived from a furan-containing aldehyde, which then reacts with a lithium ester enolate. The condensation reaction proceeds with high diastereoselectivity to form the β-lactam ring.[2]
| Chiral Auxiliary | Ester Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Chiral Furaldimine | Lithium enolate of ethyl acetate | High (predominantly one diastereomer) | Good to High | [2] |
| Chiral Furaldimine | Lithium enolate of methyl propionate | High (predominantly one diastereomer) | Good to High | [2] |
Note: Specific quantitative data for a range of furaldimine substrates is less compiled in single sources compared to the extensively documented Evans auxiliaries. The data presented reflects the qualitative and semi-quantitative descriptions in the literature, which consistently report high diastereoselectivity.
Reaction Pathways and Logical Workflow
The choice of auxiliary dictates the overall synthetic strategy. The following diagrams illustrate the generalized pathways for β-lactam synthesis using Evans auxiliaries and chiral furaldimines.
Caption: Synthetic pathway using an Evans auxiliary.
Caption: Synthetic pathway using a chiral furaldimine.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in asymmetric synthesis. Below are representative protocols for the key reactions discussed.
Protocol 1: β-Lactam Synthesis via Staudinger Reaction with an Evans Auxiliary
This protocol describes the [2+2] cycloaddition of a ketene, generated in situ from an N-acyl oxazolidinone, with an imine.
1. Materials and Setup:
-
(S)-4-phenyloxazolidinone
-
Phenylacetyl chloride
-
N-benzylidene-aniline (imine)
-
Triethylamine (Et₃N), freshly distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
2. Acylation of the Evans Auxiliary:
-
Dissolve (S)-4-phenyazolidinone (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of phenylacetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.
-
Perform an aqueous work-up and purify the N-acyl oxazolidinone by column chromatography or recrystallization.
3. Staudinger Cycloaddition:
-
In a separate flask, dissolve the purified N-acyl oxazolidinone (1.0 eq) and the imine (1.1 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (2.0 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting β-lactam by flash column chromatography on silica gel to separate the diastereomers.
4. Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral carboxylic acid or amino alcohol, respectively.
Protocol 2: β-Lactam Synthesis via Enolate-Imine Condensation with a Chiral Furaldimine
This protocol outlines the condensation of a lithium ester enolate with a pre-formed chiral furaldimine.[2]
1. Materials and Setup:
-
Chiral furaldehyde (e.g., derived from a carbohydrate)
-
Primary amine (e.g., p-anisidine)
-
Ester (e.g., ethyl acetate)
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
2. Formation of the Chiral Furaldimine:
-
Dissolve the chiral furaldehyde (1.0 eq) and the primary amine (1.0 eq) in a suitable solvent such as toluene or CH₂Cl₂.
-
Add a dehydrating agent (e.g., MgSO₄) and stir at room temperature until imine formation is complete (monitor by TLC or NMR).
-
Filter off the dehydrating agent and remove the solvent under reduced pressure to obtain the crude chiral imine, which can often be used without further purification.
3. Enolate-Imine Condensation:
-
In a separate flask, prepare a solution of LDA (1.1 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add the ester (1.0 eq) dropwise to the LDA solution and stir for 30-60 minutes at -78 °C to generate the lithium enolate.
-
Dissolve the chiral furaldimine (0.9 eq) in anhydrous THF and add it dropwise to the cold enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting furyl-substituted β-lactam by flash column chromatography on silica gel.
Conclusion
Both Evans auxiliaries and furan-based chiral imines offer effective strategies for the asymmetric synthesis of β-lactams. Evans auxiliaries are exceptionally well-documented, providing predictable and high levels of diastereoselectivity for a wide range of substrates through the Staudinger reaction.[1] The methodology is robust and has been applied extensively in complex molecule synthesis. The use of chiral furaldimines in condensation reactions represents a powerful alternative, particularly for the synthesis of β-lactams bearing a furan moiety.[2] This method also demonstrates high diastereoselectivity, driven by the stereochemistry of the imine.
The choice between these methods will depend on the specific synthetic target, the desired substitution pattern on the β-lactam ring, and the availability of starting materials. For general-purpose, highly predictable asymmetric β-lactam synthesis, the Evans auxiliary approach is a proven and reliable choice. For syntheses requiring the incorporation of a furan ring or when starting from a chiral aldehyde, the furaldimine condensation method is an excellent and highly diastereoselective option.
References
A Comparative Performance Guide to Chiral Auxiliaries: Oppolzer's Sultam vs. Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity and overall yield. This guide provides a detailed comparison of two such auxiliaries: the well-established Oppolzer's camphorsultam and the less documented Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate. While a wealth of performance data exists for Oppolzer's sultam, enabling a robust quantitative analysis, publicly available data for its counterpart is sparse. This guide reflects this disparity, offering a comprehensive review of the former and a more qualitative overview of the latter based on available information.
Overview and General Principles
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of an auxiliary is determined by its ability to induce high diastereoselectivity, the ease of its attachment and removal, and the reliability of its performance across various reaction types.
Oppolzer's Camphorsultam: A Robust and Versatile Auxiliary
(2R)-Bornane-10,2-sultam, commonly known as Oppolzer's sultam, is a highly effective and widely used chiral auxiliary derived from naturally occurring camphor.[1][2] Its rigid bicyclic structure and the presence of the sulfonyl group provide a well-defined chiral environment, leading to excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.[3]
Performance Data
Oppolzer's sultam is particularly renowned for its high diastereoselectivity in the alkylation of N-acyl derivatives. The resulting products are often highly crystalline, facilitating purification by recrystallization.
| Reaction Type | Electrophile/Reagent | Conditions | Yield (%) | Diastereoselectivity (d.e. %) |
| Alkylation | Benzyl bromide | n-BuLi, THF, -78 °C | >90 | >98 |
| Alkylation | Allyl iodide | NaHMDS, THF, -78 °C | 85-95 | >95 |
| Aldol Reaction | Isobutyraldehyde | TiCl₄, DIPEA, CH₂Cl₂, -78 °C | 80-90 | >98 (anti) |
| Diels-Alder | Cyclopentadiene | Et₂AlCl, CH₂Cl₂, -78 °C | >90 | >96 |
| α-Hydroxylation | Davis Oxaziridine | KHMDS, THF, -78 °C | ~85 | >95 |
Note: Data compiled from various sources in the literature. Yields and selectivities can vary based on specific substrates and precise reaction conditions.
Mechanism of Stereocontrol
The high stereoselectivity of Oppolzer's sultam derivatives is traditionally attributed to the formation of a rigid chelated intermediate. In the case of enolates, the metal cation (e.g., Li⁺, Na⁺) is coordinated by both the carbonyl oxygen of the acyl group and one of the sulfonyl oxygens. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.[4] However, recent computational and spectroscopic studies suggest that stereoelectronic effects imparted by the sulfonyl moiety, rather than chelation, may be the primary origin of selectivity.[4][5]
Experimental Protocols
1. General Procedure for N-Acylation of Oppolzer's Sultam: To a solution of (2R)-bornane-10,2-sultam (1.0 equiv) in anhydrous THF (0.1-0.2 M) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equiv) is added dropwise. The mixture is stirred for 30 minutes, after which the desired acyl chloride (1.2 equiv) is added. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is typically purified by column chromatography or recrystallization.[6]
2. General Procedure for Asymmetric Alkylation: To a solution of the N-acyl sultam (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C, a base such as NaHMDS or n-BuLi (1.1 equiv) is added dropwise. After stirring for 1 hour, the electrophile (e.g., alkyl halide, 1.2-1.5 equiv) is added. The reaction is maintained at -78 °C until TLC analysis indicates consumption of the starting material (typically 2-4 hours). The reaction is quenched with water or saturated NH₄Cl solution and extracted. The product is purified by chromatography or recrystallization.[7]
3. General Procedure for Auxiliary Cleavage (Hydrolysis to Carboxylic Acid): The N-acyl sultam derivative is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2-4 equiv) is added, and the mixture is stirred at room temperature until the reaction is complete. The THF is removed under reduced pressure, and the aqueous residue is acidified (e.g., with 1M HCl). The carboxylic acid product is extracted with an organic solvent. The aqueous layer is then basified and extracted to recover the chiral sultam auxiliary.
This compound: An Emerging Alternative
This compound is a chiral building block used primarily as an intermediate in the synthesis of pharmaceuticals, such as β-lactam antibiotics.[8] It is structurally distinct from sultams, belonging to the carbamate class of auxiliaries, similar in principle to Evans' oxazolidinones.
Performance Data
A comprehensive search of scientific literature and chemical databases did not yield specific, quantitative performance data (i.e., tables of yields and diastereoselectivities) for the use of this compound as a chiral auxiliary in common asymmetric reactions like alkylations or aldol additions. Its primary documented role is as a chiral intermediate.[8][9] This significant lack of published data prevents a direct quantitative comparison with Oppolzer's sultam.
Postulated Mechanism of Stereocontrol
Based on its structure, the mechanism of stereocontrol would likely be analogous to that of other acylated chiral auxiliaries containing a lactone or lactam ring. After N-acylation and subsequent enolate formation, the metal counterion could potentially form a chelate between the acyl carbonyl oxygen and the carbamate carbonyl oxygen. This, combined with the steric hindrance provided by the benzyl group and the furanone ring, would direct the approach of an electrophile to one face of the enolate. However, without experimental or computational evidence, this remains a hypothesis.
Experimental Protocols
Comparative Summary and Conclusion
| Feature | Oppolzer's Camphorsultam | This compound |
| Data Availability | Extensive; widely published performance data. | Very limited; primarily documented as a synthetic intermediate. |
| Stereoselectivity | Excellent (>95% d.e.) for many reactions (alkylations, aldols, etc.).[8][10] | Not documented in available literature. |
| Generality | Proven utility in a wide range of C-C bond formations.[3] | Application scope as a general auxiliary is not established. |
| Crystallinity | N-acyl derivatives are often highly crystalline, aiding purification.[8] | Not documented. |
| Cleavage | Various methods (hydrolysis, reduction, etc.); can be harsh. | Cbz group cleavage typically by hydrogenolysis (mild). |
| Recyclability | Excellent; the auxiliary is stable and easily recovered. | Assumed to be recyclable, but no specific protocols are published. |
Conclusion
Oppolzer's sultam stands as a powerful, reliable, and extensively validated chiral auxiliary for asymmetric synthesis. Its predictable and high levels of stereocontrol, coupled with the crystalline nature of its derivatives, make it a first-choice auxiliary for many challenging synthetic targets. The wealth of available literature provides researchers with robust and tested protocols for its application and removal.
This compound , while commercially available and used in specific industrial syntheses, lacks the body of evidence to be recommended as a general-purpose chiral auxiliary at this time.[8][9] Its structural features are promising, but without published performance data and established protocols, its effectiveness relative to established auxiliaries like Oppolzer's sultam cannot be objectively assessed. Researchers looking for novel auxiliaries may find it an interesting subject for investigation, but those requiring a dependable method for asymmetric synthesis should rely on the well-documented performance of Oppolzer's sultam.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanyl-carbamate | CAS 87219-29-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [glpbio.cn]
- 10. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
A Comparative Cost-Benefit Analysis of Chiral Auxiliaries for Beta-Lactam Production
For researchers, scientists, and drug development professionals, the stereoselective synthesis of beta-lactams is a cornerstone of antibiotic development and a key strategy in medicinal chemistry. The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, remains a powerful method for constructing the beta-lactam core. To achieve the desired stereochemistry, chiral auxiliaries are frequently employed. This guide provides an objective comparison of three widely used chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries—offering a cost-benefit analysis supported by experimental data to inform your selection for laboratory and industrial applications.
The ideal chiral auxiliary offers a harmonious balance of high stereoselectivity, excellent chemical yields, straightforward attachment and cleavage, and efficient recyclability, all at a viable cost. This analysis delves into these key performance indicators to provide a comprehensive overview for the discerning researcher.
Performance and Cost Comparison
The selection of a chiral auxiliary has a profound impact on the efficiency and economic viability of a synthetic route. The following table summarizes the performance of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine in the context of beta-lactam synthesis, alongside an estimation of their relative costs.
| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) for Beta-Lactam Formation | Typical Yield (%) | Cleavage Conditions | Recyclability (%) | Estimated Relative Cost* |
| Evans' Oxazolidinones | >95:5 to >99:1[1] | 80-95[1] | LiOH/H₂O₂; LiBH₄; Mg(OMe)₂ | 85-95 | High |
| Oppolzer's Sultams | >98:2 | Good to High | LiOH/H₂O₂; LiAlH₄ | 71-79 (crude)[2][3] | High |
| Pseudoephedrine | 90:10 to >99:1 | 70-95 | Acidic or basic hydrolysis | >95 | Low |
*Cost is a relative estimation based on commercially available research-grade chemicals and considerations for large-scale synthesis. Bulk pricing can significantly alter the economic landscape.
In-Depth Analysis of Chiral Auxiliaries
Evans' Oxazolidinones
Pioneered by David A. Evans, oxazolidinones are among the most reliable and well-studied chiral auxiliaries.[4] They are lauded for their high and predictable diastereoselectivity in a variety of asymmetric transformations, including the Staudinger reaction for beta-lactam synthesis. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring.
Advantages:
-
Excellent and predictable stereocontrol, often leading to very high diastereomeric ratios.[1]
-
A wealth of literature and established protocols are available.
Disadvantages:
-
Relatively high cost, particularly for large-scale applications.[2]
-
Cleavage of the auxiliary can sometimes be challenging, requiring specific and sometimes harsh conditions that may affect the sensitive beta-lactam ring.
Oppolzer's Sultams
Derived from camphor, Oppolzer's sultams are rigid bicyclic structures that provide excellent stereochemical control in cycloaddition reactions.[2] The well-defined concave and convex faces of the sultam effectively shield one face of the enolate, leading to high diastereoselectivity.
Advantages:
-
Exceptional stereocontrol due to their rigid structure.
-
The auxiliary is often crystalline, which can facilitate the purification of diastereomeric intermediates.
Disadvantages:
-
Similar to Evans' auxiliaries, they are relatively expensive for industrial-scale synthesis.[2]
-
The synthesis of the auxiliary itself is a multi-step process.
Pseudoephedrine
As an inexpensive and readily available chiral starting material, pseudoephedrine presents a cost-effective alternative for asymmetric synthesis. Both enantiomers are commercially available, providing access to both enantiomeric series of the target beta-lactam.
Advantages:
-
Significantly lower cost compared to Evans' oxazolidinones and Oppolzer's sultams, making it an attractive option for large-scale production.[2]
-
High recovery and recycling rates are often achievable.
Disadvantages:
-
Diastereoselectivity can be more substrate-dependent compared to Evans' or Oppolzer's auxiliaries.
-
The use of pseudoephedrine is regulated in many countries due to its potential use in the illicit synthesis of methamphetamine, which can create logistical and legal hurdles for industrial applications.[5]
Experimental Protocols
Detailed methodologies for the key steps in utilizing these chiral auxiliaries for beta-lactam synthesis are provided below. These protocols are based on established literature procedures and serve as a starting point for laboratory experimentation.
Protocol 1: Beta-Lactam Synthesis using an Evans-Type Oxazolidinone Auxiliary
1. Attachment of the Acyl Group:
-
To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the desired acid chloride (e.g., phenoxyacetyl chloride, 1.1 eq.) dropwise and stir for 2 hours at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Staudinger Cycloaddition:
-
To a solution of the N-acyl oxazolidinone (1.0 eq.) and the desired imine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Slowly add a solution of the ketene precursor (e.g., a different acid chloride, 1.3 eq.) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours and then allow it to warm to room temperature overnight.
-
Work-up the reaction as described in the acylation step and purify the beta-lactam product by chromatography or recrystallization.
3. Cleavage of the Auxiliary:
-
Dissolve the beta-lactam adduct (1.0 eq.) in a mixture of THF and water (4:1) at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.) followed by a 1M aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product and the recovered auxiliary with an appropriate organic solvent. The auxiliary can be recovered and purified for reuse.
Protocol 2: Beta-Lactam Synthesis using an Oppolzer's Sultam Auxiliary
1. N-Acylation of the Sultam:
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portionwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired acid chloride (1.1 eq.) dropwise and stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate. The organic layers are washed with brine, dried, and concentrated. The crude N-acyl sultam is purified by recrystallization.
2. Diastereoselective Staudinger Reaction:
-
To a solution of the N-acyl sultam (1.0 eq.) and the imine (1.2 eq.) in anhydrous toluene at 0 °C under an inert atmosphere, add triethylamine (2.0 eq.).
-
Slowly add the acid chloride for ketene generation (1.3 eq.) to the mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate. The crude product is purified by flash chromatography to afford the desired beta-lactam.
3. Reductive Cleavage and Auxiliary Recovery:
-
To a solution of the beta-lactam adduct (1.0 eq.) in anhydrous THF at 0 °C, add lithium aluminum hydride (2.0 eq.) portionwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solid and wash with THF. The filtrate contains the desired beta-lactam product, and the chiral auxiliary can be recovered from the solid by extraction and purified.
Protocol 3: Beta-Lactam Synthesis using a Pseudoephedrine Auxiliary
1. Preparation of the Pseudoephedrine Amide:
-
To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add the desired acid chloride (1.1 eq.) and stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude amide, which is often purified by recrystallization.
2. Staudinger Cycloaddition:
-
In a dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq.) and the imine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C and add a base such as lithium diisopropylamide (LDA, 1.05 eq.) dropwise.
-
After stirring for 30 minutes, add the ketene precursor (e.g., an acid chloride, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
3. Hydrolytic Cleavage of the Auxiliary:
-
The beta-lactam adduct is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water or a basic solution).
-
For acidic hydrolysis, the mixture is heated to reflux for several hours.
-
For basic hydrolysis, a strong base like potassium hydroxide in ethanol/water is used at reflux.
-
After completion, the reaction mixture is neutralized and the product is extracted. The aqueous layer is then basified to recover the pseudoephedrine by extraction with an organic solvent.
Workflow for Chiral Auxiliary-Mediated Beta-Lactam Synthesis
The general workflow for utilizing a chiral auxiliary in the synthesis of beta-lactams can be visualized as a three-step process: attachment of the auxiliary, the key diastereoselective reaction, and finally, the cleavage and recovery of the auxiliary.
Caption: General workflow for beta-lactam synthesis using a chiral auxiliary.
Conclusion
The choice of a chiral auxiliary for beta-lactam synthesis is a critical decision that balances stereochemical control with economic and practical considerations. Evans' oxazolidinones and Oppolzer's sultams offer exceptional and reliable stereoselectivity, making them a preferred choice for complex and high-value targets where predictability is paramount. However, their higher cost may be a limiting factor for large-scale industrial production. Pseudoephedrine provides a significantly more cost-effective alternative with the potential for high recyclability, though its use is accompanied by regulatory considerations.
Ultimately, the optimal chiral auxiliary will depend on the specific requirements of the synthesis, including the desired level of stereopurity, the scale of the reaction, the overall cost of goods, and regulatory constraints. By carefully weighing the data and protocols presented in this guide, researchers and drug development professionals can make an informed decision to select the most suitable chiral auxiliary for their beta-lactam production needs.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Pseudoephedrine - Wikipedia [en.wikipedia.org]
Unraveling Reaction Pathways: A Comparative Guide to Computational Modeling of Transition States in Furanylcarbamate-Mediated Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. This guide provides a comparative analysis of computational modeling approaches used to investigate transition states in reactions mediated by furanylcarbamates, offering insights into their stability, reactivity, and transformation pathways. By presenting key experimental data, detailed methodologies, and visual representations of reaction workflows, this document aims to facilitate a deeper understanding and further exploration in this critical area of chemical research.
The study of furanylcarbamates is of significant interest due to their presence in various biologically active compounds and their utility as versatile synthetic intermediates. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the complex mechanisms of their reactions, offering a molecular-level view of the fleeting transition states that govern reaction outcomes. This guide compares findings from key studies to provide a comprehensive overview of the current state of computational research in this field.
Quantitative Data Summary
The following table summarizes key quantitative data from computational studies on furanylcarbamate-mediated reactions and related systems. These values, primarily activation free energies (ΔG‡), provide a basis for comparing the feasibility of different reaction pathways and the stability of transition states.
| Reaction / Pathway | Computational Method | Basis Set | Solvent | ΔG‡ (kcal/mol) | Key Findings | Reference |
| Retro-[4+2] cycloaddition of a furfuryl carbamate fragmentation | DFT (B3LYP) | 6-31G(d) | Chloroform | 23.5 | The fragmentation proceeds via an asynchronous retro-[4+2] cycloaddition transition state. Computational results correlated well with experimental free energies of activation. | [1] |
| Stepwise [8+2] cycloaddition of dienylfuran | DFT (B3LYP-D3/UB3LYP) | 6-311+G(d,p) // 6-31+G(d) | Dichloromethane | 21.7 | The first step, forming a zwitterionic intermediate, is the rate-determining step. | |
| [4+2] cycloaddition followed by[1][2]-vinyl shift of dienylfuran | DFT (B3LYP-D3/UB3LYP) | 6-311+G(d,p) // 6-31+G(d) | Dichloromethane | 16.6 | This pathway has a lower activation barrier compared to the stepwise [8+2] cycloaddition. | |
| Pd-Catalyzed Carbamate Formation (Pathway 1) | DFT | Not Specified | Not Specified | -84.7 (Net Energy) | The overall reaction is energetically favorable, with the palladium catalyst playing a crucial role in stabilizing intermediates. | [3] |
| Pd-Catalyzed Carbamate Formation (Pathway 2) | DFT | Not Specified | Not Specified | 90.1 (Initial Energy) | Although initially energetically unfavorable, the regeneration of intermediates makes the overall process feasible. | [3] |
Experimental and Computational Protocols
The methodologies employed in computational studies are critical for the accuracy and reliability of the results. Below are detailed protocols from representative studies on furanylcarbamate and related reactions.
Protocol 1: DFT Calculations for Retro-[4+2] Cycloaddition of Furfuryl Carbamates[1]
-
Software: Gaussian 09
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31G(d) was used for all atoms.
-
Solvation Model: The polarizable continuum model (PCM) with chloroform as the solvent was used to account for solvent effects.
-
Transition State Search: Transition states were located using the Berny algorithm (TS). The nature of the transition states was confirmed by the presence of a single imaginary frequency in the vibrational frequency analysis.
-
Energy Calculations: Gibbs free energies were calculated at 298.15 K to determine the activation free energies (ΔG‡).
Protocol 2: DFT Calculations for Cycloaddition Reactions of Dienylfurans[2]
-
Software: Gaussian 09
-
Method: DFT calculations were performed using the B3LYP-D3 functional for geometry optimizations and frequency calculations. For open-shell systems, the UB3LYP method was employed.
-
Basis Set: Geometries were optimized with the 6-31+G(d) basis set. Single-point energy calculations were then performed with the larger 6-311+G(d,p) basis set.
-
Solvation Model: The SMD solvation model was used with dichloromethane as the solvent.
-
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the located transition states connect the correct reactants and products.
Protocol 3: Computational Modeling of Pd-Catalyzed Carbamate Formation[4]
-
Approach: A multi-step reaction pathway was proposed based on experimental observations (NMR).
-
Method: Density Functional Theory (DFT) calculations were used to determine the energetic feasibility of the proposed pathways.
-
Analysis: The study focused on the net energy changes for different reaction pathways to confirm their viability. The role of the Pd(PPh₃)₄ catalyst in stabilizing intermediates and reducing activation barriers was a key aspect of the investigation.[3]
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational modeling of transition states in chemical reactions, a process central to the studies cited in this guide.
Caption: A typical workflow for computational modeling of reaction transition states.
Signaling Pathways and Logical Relationships
The mechanistic pathways in furanylcarbamate-mediated reactions can be diverse. The following diagram illustrates a logical relationship between different potential reaction pathways, as investigated in computational studies.
Caption: Alternative reaction pathways in furanylcarbamate-mediated reactions.
Conclusion
The computational modeling of transition states provides invaluable insights into the mechanisms of furanylcarbamate-mediated reactions. DFT calculations have proven to be a robust tool for determining reaction pathways, calculating activation energies, and understanding the role of intermediates and catalysts.[1][3] The comparative data presented in this guide highlights the importance of selecting appropriate computational methods and carefully analyzing the resulting energy profiles. As computational resources and methodologies continue to advance, we can expect even more detailed and predictive models of these complex and important chemical transformations, further aiding in the design of novel synthetic routes and the development of new therapeutic agents.
References
Spectroscopic Showdown: A Comparative Guide to NMR and CD Analysis of Beta-Lactam Diastereomers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is paramount. In the realm of beta-lactam chemistry, a cornerstone of antibiotic development, distinguishing between diastereomers is crucial for understanding structure-activity relationships and ensuring drug efficacy and safety. This guide provides a detailed comparison of two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), for the analysis of beta-lactam diastereomers, supported by experimental data and protocols.
This guide will delve into the principles of each technique, present quantitative data in clear tabular formats, provide detailed experimental methodologies, and visualize key workflows and concepts using Graphviz diagrams.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules. For beta-lactam diastereomers, ¹H NMR is particularly informative, providing insights into the relative stereochemistry of substituents on the azetidin-2-one ring.
Key Differentiating NMR Parameters
The primary NMR parameters for distinguishing between beta-lactam diastereomers are the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J). The vicinal coupling constant between the protons at C3 and C4 of the beta-lactam ring is a reliable indicator of their relative stereochemistry (cis or trans).
-
cis-Diastereomers: Typically exhibit a larger coupling constant, generally greater than 4.0 Hz.[1]
-
trans-Diastereomers: Show a smaller coupling constant, usually less than 3.0 Hz.[1]
Comparative ¹H NMR Data
The following table summarizes representative ¹H NMR data for a pair of cis and trans 3-amino-4-aryl-beta-lactam diastereomers.
| Parameter | cis-Isomer | trans-Isomer |
| H3 Chemical Shift (δ, ppm) | ~ 4.5 - 5.0 | ~ 4.0 - 4.5 |
| H4 Chemical Shift (δ, ppm) | ~ 5.0 - 5.5 | ~ 4.8 - 5.2 |
| ³J(H3-H4) Coupling Constant (Hz) | > 4.0 | ≤ 3.0 |
Note: The exact chemical shifts can vary depending on the substituents on the beta-lactam ring and the solvent used.
Experimental Protocol for NMR Analysis
A detailed protocol for the ¹H NMR analysis of beta-lactam diastereomers is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the beta-lactam sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the signals corresponding to the H3 and H4 protons to determine the diastereomeric ratio.
-
Measure the coupling constants between H3 and H4 to assign the cis or trans stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: Probing the Chiral Landscape
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and conformation of stereoisomers. For beta-lactam diastereomers, electronic circular dichroism (ECD) in the UV-Vis region provides a unique fingerprint of their stereochemistry.
Key Differentiating CD Parameters
The key parameters obtained from a CD spectrum are the wavelength of maximum absorption (λmax) and the molar ellipticity ([θ]), which can be positive or negative (a "Cotton effect"). Diastereomers, being different chiral molecules, will exhibit distinct CD spectra. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of chromophores and substituents. For instance, the n → π* transition of the beta-lactam carbonyl group often gives a characteristic Cotton effect that can be used to assign the absolute configuration at C4.
Comparative CD Data
The following table presents hypothetical but representative CD data for a pair of beta-lactam diastereomers. The sign of the Cotton effect is often correlated with the stereochemistry at a specific chiral center.
| Parameter | Diastereomer 1 (e.g., 3R, 4S) | Diastereomer 2 (e.g., 3R, 4R) |
| λmax (nm) | ~ 230 | ~ 230 |
| Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Positive | Negative |
Note: The actual λmax and [θ] values are highly dependent on the specific structure of the beta-lactam and the solvent.
Experimental Protocol for CD Analysis
A detailed protocol for the CD analysis of beta-lactam diastereomers is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the beta-lactam sample in a suitable transparent solvent (e.g., acetonitrile, methanol).
-
The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption. A typical concentration range is 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-300 nm).
-
Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the solvent baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ × M) / (10 × c × l) where θ is the observed ellipticity in degrees, M is the molar mass, c is the concentration in g/mL, and l is the path length in cm.
-
Identify the wavelengths of maximum positive and negative Cotton effects.
-
Visualizing the Workflow and Logic
To further clarify the process of spectroscopic comparison, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in distinguishing beta-lactam diastereomers.
References
A Comparative Guide to Alternative Chiral Building Blocks for the Synthesis of β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The β-lactam ring is a cornerstone of antibiotic therapy, and the stereochemistry of its substituents is critical to its biological activity. The development of efficient and highly stereoselective synthetic routes to chiral β-lactams is therefore a paramount objective in medicinal chemistry. While classical methods have proven effective, the exploration of alternative chiral building blocks offers opportunities for improved efficiency, selectivity, and access to novel structural analogs.
This guide provides an objective comparison of the performance of several alternative chiral building blocks for the asymmetric synthesis of β-lactam antibiotics. We present a summary of quantitative data from the literature, detailed experimental protocols for key transformations, and visualizations of synthetic pathways to aid researchers in selecting the most suitable strategy for their specific needs.
Data Presentation: Performance of Chiral Building Blocks
The following tables summarize the performance of various alternative chiral building blocks in the asymmetric synthesis of β-lactams, focusing on yield, diastereoselectivity, and enantioselectivity.
| Chiral Building Block | Method | Representative Substrates | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Yield (%) | Key Features & Considerations |
| Chiral Auxiliaries | |||||
| Evans-type Oxazolidinones | Staudinger Reaction | (S)-4-phenyloxazolidinon-3-ylacetyl chloride and N-benzylaldimines | 95:5 to 97:3 d.r.[1] | 80-90[1] | Well-established, predictable stereocontrol. Auxiliary removal required. |
| D-Mannitol-derived Oxazolidin-2-one | Staudinger Reaction | Chiral oxazolidin-2-one with imines | Highly diastereoselective for cis-β-lactam | Good | Derived from a readily available natural product. |
| Chiral Imines | |||||
| (R)-1-phenylethylamine derived imine | Staudinger Reaction | Phthalimidoacetyl chloride and chiral imine | 9:1 d.r.[1] | 74 (combined)[1] | Amine-derived chirality can be less effective than aldehyde-derived. |
| D-glucose derived imines | [2+2] Cycloaddition | Ketenes and chiral imines | Very high diastereoselectivity for cis-β-lactams.[2] | - | Utilizes a carbohydrate from the chiral pool. |
| D-glyceraldehyde acetonide derived imines | [2+2] Cycloaddition | Various ketenes and chiral imines | Exclusive formation of cis-β-lactams | 45-70[1] | Effective route to enantiopure β-lactams. |
| Chiral Catalysts | |||||
| Planar-chiral PPY derivatives | Staudinger Reaction | Symmetrical and unsymmetrical ketenes with various imines | Good stereoselection[2] | Good[2] | Catalytic amount of chiral material needed. |
| Benzoylquinine | Staudinger Reaction | Acid chlorides and imines | 96:4 to 99:1 d.r.; 95-99% ee[1] | 36-65[1] | Cinchona alkaloid-based organocatalyst. |
| Enzymatic Methods | |||||
| Engineered Myoglobin | Intramolecular C-H Amidation | Dioxazolone substrate | 99% ee[3] | 85[3] | High enantioselectivity and yield under mild conditions.[3] |
| Penicillin G Acylase | Kinetically Controlled Synthesis | 6-APA and D-phenylglycine methyl ester | - | High | Environmentally friendly process in aqueous media.[3] |
Experimental Protocols
Asymmetric Synthesis of a β-Lactam using an Evans-type Oxazolidinone Auxiliary
This protocol is a representative example of the Staudinger reaction employing a chiral oxazolidinone auxiliary to induce asymmetry.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Titanium(IV) chloride (TiCl4)
-
Aromatic imine (e.g., N-benzylidene-p-anisidine)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) dropwise.
-
Slowly add propionyl chloride (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-propionyl oxazolidinone by flash column chromatography.
-
-
Staudinger Reaction:
-
Dissolve the purified N-propionyl oxazolidinone (1.0 eq.) in anhydrous CH2Cl2 and cool to -78 °C.
-
Add TiCl4 (1.1 eq.) dropwise, resulting in a color change.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the aromatic imine (1.2 eq.) in one portion.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
-
Purify the desired β-lactam diastereomer by flash column chromatography.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be removed under mild hydrolytic conditions (e.g., with lithium hydroxide) to yield the chiral carboxylic acid, which can then be converted to the corresponding antibiotic.
-
Enzymatic Synthesis of a Chiral β-Lactam
This protocol outlines a general procedure for the enzymatic synthesis of a β-lactam antibiotic, such as ampicillin, using penicillin G acylase.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
D-phenylglycine methyl ester (D-PGME)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
pH-stat or autotitrator
-
Sodium hydroxide solution (e.g., 1 M)
Procedure:
-
Reaction Setup:
-
Prepare a solution of 6-APA (e.g., 50 mM) and D-PGME (e.g., 100 mM) in the phosphate buffer.
-
Place the solution in a temperature-controlled reaction vessel (e.g., 25 °C).
-
Calibrate and insert a pH electrode connected to a pH-stat.
-
Set the pH-stat to maintain the pH of the reaction mixture at a constant value (e.g., pH 7.0) by the controlled addition of the sodium hydroxide solution.
-
-
Enzymatic Reaction:
-
Add the immobilized penicillin G acylase to the substrate solution to initiate the reaction.
-
Monitor the progress of the reaction by measuring the consumption of the base or by taking samples at regular intervals for analysis by HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Adjust the pH of the filtrate to the isoelectric point of the β-lactam antibiotic to induce precipitation.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
-
Visualizations
Synthesis of a β-Lactam via the Staudinger Reaction using a Chiral Auxiliary
References
Navigating the Synthesis of Enantiopure β-Lactams: An Economic and Practical Comparison of Key Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of enantiopure β-lactams is a critical cornerstone of antibiotic and therapeutic agent production. This guide provides a comparative economic analysis of the most prominent synthetic routes to these vital chiral building blocks, supported by experimental data and process considerations. We delve into the intricacies of the Staudinger ketene-imine cycloaddition, ester enolate-imine condensation, and biocatalytic methods to offer a comprehensive overview for informed decision-making in process development and scale-up.
The β-lactam ring is a privileged scaffold in medicinal chemistry, most notably as the core of blockbuster antibiotics like penicillins, cephalosporins, and carbapenems.[1] The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity, making the development of enantioselective synthetic strategies a paramount objective in pharmaceutical manufacturing. The economic viability of these routes is a key determinant for their industrial application, necessitating a thorough analysis of factors such as raw material costs, catalyst efficiency, solvent usage, and waste generation.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, we will analyze three primary synthetic strategies for obtaining enantiopure β-lactams: the Staudinger ketene-imine [2+2] cycloaddition, the ester enolate-imine condensation, and biocatalytic approaches, including enzymatic kinetic resolution. For the purpose of a more direct comparison, we will consider the synthesis of a key intermediate for a carbapenem antibiotic, such as doripenem, as a representative target.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthetic route, offering a snapshot of their respective efficiencies and economic drivers. It is important to note that direct cost comparisons are often challenging due to proprietary industrial processes and fluctuating raw material prices. The presented data is a consolidation of information from scientific literature and patents, intended to provide a relative economic assessment.
| Parameter | Staudinger Ketene-Imine Cycloaddition | Ester Enolate-Imine Condensation | Biocatalytic Route (Kinetic Resolution) |
| Typical Yield | 60-95% | 70-90% | ~50% (for desired enantiomer) |
| Enantiomeric Excess (e.e.) | >98% (with chiral auxiliaries/catalysts) | >98% (with chiral auxiliaries) | >99% |
| Key Raw Materials | Carboxylic acid derivatives, imines, chiral catalysts/auxiliaries | Esters, imines, strong bases (e.g., LDA), chiral auxiliaries | Racemic β-lactam, specific enzymes (e.g., lipases) |
| Catalyst/Auxiliary Cost | Moderate to High (chiral catalysts can be expensive) | Moderate (chiral auxiliaries are often recoverable) | High initial investment for enzyme, but can be cost-effective with recycling |
| Solvent Usage | High (often chlorinated solvents) | High (ethereal solvents common) | Low to Moderate (often aqueous media) |
| Operating Conditions | Often requires low temperatures (-78 °C) | Cryogenic temperatures often necessary (-78 °C) | Mild conditions (room temperature, neutral pH) |
| Waste Generation (E-factor) | High | High | Moderate (potential for biodegradable waste) |
| Process Mass Intensity (PMI) | High | High | Moderate to Low (especially with enzyme recycling) |
| Scalability | Well-established for large-scale production | Scalable, but requires careful handling of strong bases | Readily scalable, particularly with immobilized enzymes |
Table 1: Quantitative Comparison of Key Synthetic Routes to Enantiopure β-Lactams.
| Cost Driver | Staudinger Cycloaddition | Ester Enolate-Imine Condensation | Biocatalytic Route |
| Primary Cost Contributor | Chiral catalyst/auxiliary and solvent procurement and disposal. | Chiral auxiliary, cryogenic energy costs, and solvent usage. | Enzyme production/procurement and substrate synthesis. |
| Opportunities for Cost Reduction | Development of more efficient and recyclable catalysts. Use of greener solvents. | Recovery and reuse of chiral auxiliaries. Process optimization to reduce cryogenic needs. | Enzyme immobilization and recycling. High-yield expression of enzymes. |
| Environmental Considerations | Use of hazardous reagents and solvents. | Use of strong, hazardous bases and large solvent volumes. | Generally considered a "greener" alternative with biodegradable catalysts and milder conditions.[2] |
Table 2: Economic Drivers and Considerations for Different Synthetic Routes.
Experimental Protocols: A Glimpse into the Lab
The following are generalized experimental protocols for the key synthetic routes, based on procedures described in the scientific literature and patents. These are intended to be illustrative and would require significant optimization for large-scale industrial production.
Staudinger Ketene-Imine Cycloaddition (Catalytic Asymmetric)
This protocol is a generalized representation of a catalytic asymmetric Staudinger reaction for the synthesis of a cis-β-lactam.
Materials:
-
Substituted acid chloride (1.0 eq)
-
Imine (1.2 eq)
-
Chiral N-heterocyclic carbene (NHC) catalyst (5 mol%)
-
Tertiary amine base (e.g., triethylamine) (1.5 eq)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), the chiral NHC catalyst and the imine are dissolved in the anhydrous solvent.
-
The solution is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
A solution of the acid chloride in the same solvent is added dropwise to the reaction mixture over a period of 1-2 hours.
-
Simultaneously, a solution of the tertiary amine base in the same solvent is added dropwise via a separate addition funnel.
-
The reaction is stirred at the low temperature for several hours until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiopure β-lactam.
Ester Enolate-Imine Condensation
This protocol outlines a typical procedure for the diastereoselective synthesis of a β-lactam using a chiral auxiliary.
Materials:
-
Chiral ester (e.g., derived from a chiral alcohol) (1.0 eq)
-
Imine (1.1 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C in a flame-dried reactor under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.
-
A solution of the chiral ester in anhydrous THF is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to form the lithium enolate.
-
A solution of the imine in anhydrous THF is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The diastereomeric product is purified by crystallization or column chromatography. The chiral auxiliary can often be recovered.
Biocatalytic Kinetic Resolution of a Racemic β-Lactam
This protocol describes a typical enzymatic resolution of a racemic β-lactam using a lipase.
Materials:
-
Racemic β-lactam (1.0 eq)
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Acyl donor (e.g., ethyl acetate) or water for hydrolysis
Procedure:
-
The racemic β-lactam is dissolved in the organic solvent in a reaction vessel.
-
The immobilized lipase is added to the solution.
-
The acyl donor (for acylation) or a controlled amount of water (for hydrolysis) is added to initiate the reaction.
-
The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-50 °C).
-
The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess of the unreacted substrate and the product.
-
The reaction is stopped at or near 50% conversion to achieve high enantiomeric purity for both the remaining substrate and the product.
-
The immobilized enzyme is filtered off and can be washed and reused.
-
The filtrate, containing the unreacted enantiomer and the product, is concentrated.
-
The desired enantiopure β-lactam is separated from the product by column chromatography or crystallization.
Visualizing the Pathways and Decision-Making
To further aid in the understanding of these synthetic routes, the following diagrams, generated using the DOT language for Graphviz, illustrate the workflows and a decision-making framework for selecting the most appropriate synthetic strategy.
Caption: Staudinger Ketene-Imine Cycloaddition Workflow.
Caption: Ester Enolate-Imine Condensation Workflow.
Caption: Biocatalytic Kinetic Resolution Workflow.
Caption: Decision-Making Workflow for Selecting a Synthetic Route.
Conclusion: A Strategic Choice Based on Priorities
The selection of an optimal synthetic route for enantiopure β-lactams is a multifaceted decision that extends beyond mere chemical yield. The Staudinger ketene-imine cycloaddition and ester enolate-imine condensation are powerful and well-established methods that offer high stereocontrol and good yields, making them suitable for large-scale production. However, their economic viability can be impacted by the cost of chiral auxiliaries or catalysts, the need for cryogenic conditions, and the use of large volumes of organic solvents, which also carry environmental burdens.
In contrast, biocatalytic methods present a compelling "green" alternative.[2] While enzymatic kinetic resolution is inherently limited to a 50% theoretical yield for the desired enantiomer, the mild reaction conditions, use of aqueous media, and the potential for enzyme recycling can lead to significant cost savings in terms of energy and waste management.[3] Furthermore, the development of asymmetric biocatalytic processes that can achieve high enantioselectivity and yields greater than 50% is a rapidly advancing field with the potential to revolutionize the industrial production of chiral molecules.
Ultimately, the most economically sound choice will depend on a company's specific priorities, including the scale of production, the cost and availability of raw materials and catalysts, existing infrastructure, and a commitment to sustainable manufacturing practices. This guide provides a framework for a thorough evaluation, empowering researchers and process chemists to make strategic decisions that balance economic feasibility with scientific innovation.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Industrial enzymatic production of cephalosporin-based beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model-based process development for continuous manufacturing of beta-lactam antibiotics by enzymatic reactive crystallization: A pilot plant study - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Navigating the Safe Disposal of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate: A Procedural Guide
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
II. Waste Identification and Segregation
Proper identification and segregation are critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Waste Classification: Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) must be classified as hazardous chemical waste.[4][5]
-
Segregation: This waste stream must be kept separate from other laboratory waste, such as non-hazardous solid waste, sharps, and biological waste. Critically, do not mix this carbamate waste with incompatible chemicals, particularly strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[6][7]
III. Step-by-Step Disposal Protocol
Follow these steps to ensure the safe collection and storage of this compound waste pending pickup by your institution's Environmental Health and Safety (EHS) department.
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container:
-
Accumulate Waste Safely:
-
Place all solid waste contaminated with the compound, including residual powder, contaminated gloves, and weighing paper, directly into the labeled hazardous waste container.
-
For solutions containing the compound, collect them in a designated liquid hazardous waste container. Do not dispose of solutions down the drain.[6]
-
Keep the waste container closed at all times except when adding waste.[6][9] Do not overfill the container; leave at least 10% of headspace to allow for expansion.[4]
-
-
Store the Waste Container Appropriately:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is away from ignition sources, heat, and direct sunlight.[4]
-
The container should be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[6][9]
-
-
Arrange for Waste Pickup:
IV. Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Containers with Residue: If the container has more than a trivial amount of residue, it must be disposed of as hazardous waste.[6]
-
Rinsed Containers: To dispose of an empty container as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5][8] The first rinsate must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinsates may also need to be collected depending on local regulations. After rinsing, allow the container to air-dry completely in a fume hood.[5]
-
Final Disposal of Rinsed Containers: Once thoroughly rinsed and dried, deface or remove all chemical labels from the container before placing it in the appropriate recycling or solid waste bin as per your institution's guidelines.[5][6]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general quantitative guidelines for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in Lab | Never store more than 10 gallons of hazardous waste. | [6] |
| Container Headspace | Allow for at least 10% headspace for expansion. | [4] |
| Maximum Acute Hazardous Waste | Never accumulate more than one quart of acute hazardous waste. | [9] |
Experimental Protocols
The disposal procedures outlined above do not rely on specific experimental results for this compound but rather on established safety protocols for hazardous chemical waste. The key "protocol" is the institutional hazardous waste management plan, which is typically administered by the EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
At room temperature, this compound exists as a white to off-white solid.[1] While extensive toxicological data is limited, as a carbamate derivative, it may cause mild irritation to the skin and eyes, with inhalation of dust potentially leading to respiratory discomfort.[1] It is classified as a skin sensitizer (Category 1), meaning it may cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential sensitization.[1][2] |
| Eye Protection | Safety goggles or a full-face shield | To protect against splashes and eye irritation.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of dust.[1] |
Note: Always inspect gloves before use and observe the breakthrough time and permeability data provided by the glove supplier.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Operational Plan: Step-by-Step Handling and Disposal
Handling:
-
Preparation: Before handling, ensure all recommended PPE is worn correctly.
-
Ventilation: Conduct all handling in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1]
-
Weighing and Transfer: Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong acids, bases, and moisture to prevent degradation.[1]
Disposal:
Waste containing this compound is classified as hazardous and must be disposed of accordingly.[2]
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, wipes, weigh boats) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations through a licensed contractor.[2] Do not dispose of this chemical in the environment.[2]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: If swallowed, seek immediate medical assistance.[2]
Below is a workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
